molecular formula C10H8IN3 B8274631 5-Iodo-4-phenyl-pyrimidin-2-ylamine

5-Iodo-4-phenyl-pyrimidin-2-ylamine

Cat. No.: B8274631
M. Wt: 297.09 g/mol
InChI Key: MLYAZWBSDWMXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-phenyl-pyrimidin-2-ylamine is a chemically synthesized pyrimidine derivative intended for research and further manufacturing use only, specifically in the field of life sciences and drug discovery. This compound is not for diagnostic or therapeutic use. Pyrimidines are a fundamental class of heterocyclic aromatic compounds with two nitrogen atoms, serving as critical building blocks in nucleic acids and a wide range of pharmaceuticals . The specific structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, featuring a 2-aminopyrimidine core substituted with an iodine atom and a phenyl ring, makes it a valuable intermediate for medicinal chemistry. The 2-aminopyrimidine group is a privileged scaffold in kinase inhibitor drug discovery, as it is known to form key hydrogen bonds with the hinge region of kinase enzymes . The iodine atom at the 5-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is of significant interest in the development of novel therapeutic agents. Research into analogous compounds has demonstrated their potential as potent and selective inhibitors of various kinase targets. For instance, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been explored as highly selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms . Similarly, molecular frameworks featuring an aminopyrimidine core have been successfully employed in the design of inhibitors for serine/threonine protein kinases like PLK4, a recognized anticancer target . Researchers can utilize 5-Iodo-4-phenyl-pyrimidin-2-ylamine as a precursor to develop new chemical entities targeting these and other critical pathways in oncology and immunology. Please refer to the product specifications and associated safety data sheet (SDS) for detailed information on physical properties (such as molecular formula and weight), handling, storage, and hazards. This product must be stored sealed in a dry environment at room temperature.

Properties

Molecular Formula

C10H8IN3

Molecular Weight

297.09 g/mol

IUPAC Name

5-iodo-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C10H8IN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

MLYAZWBSDWMXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2I)N

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 5-Iodo-4-phenyl-pyrimidin-2-ylamine [1]

Executive Summary

5-Iodo-4-phenyl-pyrimidin-2-ylamine (also known as 2-amino-5-iodo-4-phenylpyrimidine) is a critical heterocyclic building block in medicinal chemistry. It serves as a "privileged scaffold" for the synthesis of kinase inhibitors, adenosine receptor antagonists, and other bioactive small molecules. Its structural value lies in the orthogonal reactivity of its functional groups: the nucleophilic C2-amine, the electrophilic C5-iodine (a handle for cross-coupling), and the hydrophobic C4-phenyl moiety.

Chemical Identity & Physicochemical Properties

PropertyDataNote
IUPAC Name 5-iodo-4-phenylpyrimidin-2-amine
CAS Number Not widely listed as commodity; Precursor (Des-Iodo): 2305-87-5Custom synthesis often required.
Molecular Formula C₁₀H₈IN₃
Molecular Weight 297.09 g/mol Significant heavy atom contribution from Iodine.
Appearance Off-white to pale yellow solidIodinated heterocycles often yellow upon light exposure.
Melting Point >180°C (Predicted)Higher than precursor (162–164°C) due to halogen bonding/MW.
Solubility DMSO, DMF, Hot EthanolPoor water solubility due to lipophilic phenyl/iodo groups.
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; suitable for drug-like space.
H-Bond Donors 1 (–NH₂)The exocyclic amine.
H-Bond Acceptors 3 (N1, N3, –NH₂)Pyrimidine nitrogens are weak acceptors.

Synthetic Methodology

The most robust route to 5-iodo-4-phenyl-pyrimidin-2-ylamine is the direct electrophilic aromatic substitution (iodination) of the commercially available precursor, 2-amino-4-phenylpyrimidine .

Core Reaction Logic

The pyrimidine ring is naturally electron-deficient, making electrophilic substitution difficult. However, the 2-amino group (+M effect) strongly activates the C5 position. The C4-phenyl group provides steric bulk but does not deactivate C5 significantly. Therefore, C5 is the exclusive site for iodination.

Recommended Protocol: NIS-Mediated Iodination

This protocol minimizes the formation of poly-iodinated byproducts and avoids harsh oxidants.

Reagents:

  • Substrate: 2-Amino-4-phenylpyrimidine (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or none (reaction is often spontaneous in polar solvents).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-4-phenylpyrimidine (10 mmol) in MeCN (50 mL). Ensure complete solubility; mild heating (40°C) may be required.

  • Addition: Add NIS (11 mmol) portion-wise over 10 minutes to the stirring solution at room temperature. Protect from light (wrap flask in foil).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ) to reduce unreacted iodine species.
    
  • Isolation: The product often precipitates upon water addition. Filter the solid.[2][3] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).

Structural Reactivity & Applications

The molecule's utility stems from its ability to undergo divergent synthesis . The C5-iodine bond is weak and highly reactive toward Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of chemical libraries.

Reactivity Diagram (DOT Visualization)

G Core 5-Iodo-4-phenyl- pyrimidin-2-ylamine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd(PPh3)4, Base Sonogashira Sonogashira Coupling Core->Sonogashira Alkyne Pd/Cu, Base Buchwald Buchwald-Hartwig Amination Core->Buchwald Amine Pd(OAc)2, Ligand Prod1 4,5-Diarylpyrimidines (Kinase Inhibitors) Suzuki->Prod1 Prod2 5-Alkynylpyrimidines (Rigid Linkers) Sonogashira->Prod2 Prod3 2,5-Diaminopyrimidines (CDK Inhibitors) Buchwald->Prod3

Caption: Divergent synthetic pathways utilizing the C5-iodine handle for library generation.

Medicinal Chemistry Relevance
  • Kinase Inhibition: The 2-aminopyrimidine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, Aurora, VEGFR). The phenyl group at C4 typically occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Adenosine Antagonists: Derivatives of this scaffold have shown affinity for Adenosine A2A receptors, relevant in Parkinson's disease and immuno-oncology.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Light Sensitivity: Organoiodides can degrade to release free iodine (

      
      ) upon prolonged light exposure.
      
  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen), and protect from light.

  • Disposal: Halogenated organic waste. Do not mix with acid waste streams to prevent iodine vapor evolution.

References

  • PubChem. Compound Summary: 2-Amino-4-phenylpyrimidine (CID 598777). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS) in Organic Synthesis. (Iodination Protocols). Available at: [Link]

Sources

molecular weight and formula of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Executive Summary

5-Iodo-4-phenyl-pyrimidin-2-ylamine (Synonyms: 2-Amino-5-iodo-4-phenylpyrimidine) is a highly specialized halogenated heterocyclic intermediate used primarily in the discovery of kinase inhibitors and biologically active biaryl systems. Characterized by an electron-rich pyrimidine core functionalized with a reactive iodide at the C5 position, this molecule serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide provides a comprehensive technical profile, validated synthetic protocols, and structural characterization data designed for medicinal chemists and process scientists.

Chemical Identity & Physicochemical Properties

The molecule features a pyrimidine ring substituted with an amino group at C2, a phenyl group at C4, and an iodine atom at C5. The C5-Iodine bond is the focal point for downstream diversification.

Table 1: Physicochemical Specifications

PropertyValue
IUPAC Name 5-Iodo-4-phenylpyrimidin-2-amine
Molecular Formula C₁₀H₈IN₃
Molecular Weight 297.09 g/mol
Exact Mass 296.9763
CAS Number Not widely indexed; derivative of CAS 2305-87-5 (Precursor)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Methanol; Insoluble in Water
pKa (Predicted) ~3.5 - 4.0 (Pyridine-like nitrogen)
LogP (Predicted) 2.3 - 2.8

Synthetic Methodology

The synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is best approached via a two-stage convergent protocol: construction of the pyrimidine core followed by regioselective electrophilic halogenation.

Stage 1: Pyrimidine Ring Construction

The precursor, 2-amino-4-phenylpyrimidine , is synthesized via the condensation of an enaminone with guanidine.

  • Reagents: Acetophenone,

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Guanidine Carbonate.
    
  • Mechanism: The reaction proceeds through a Michael addition-elimination sequence followed by cyclodehydration.

Stage 2: Regioselective C5-Iodination

The C5 position of the 2-aminopyrimidine ring is highly nucleophilic due to the electron-donating effects of the amino group at C2 and the resonance stabilization of the ring. Electrophilic Aromatic Substitution (EAS) using


-Iodosuccinimide (NIS) is the preferred method over elemental iodine (

) due to cleaner workup and higher atom economy.
  • Protocol:

    • Dissolve 2-amino-4-phenylpyrimidine (1.0 eq) in Acetic Acid or DMF.

    • Add

      
      -Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
      
    • Stir for 2–4 hours (Monitor by TLC/LC-MS for disappearance of starting material).

    • Quench: Pour into ice water containing 5% Sodium Thiosulfate (to remove oxidative byproducts).

    • Isolation: Filter the precipitate, wash with water, and recrystallize from Ethanol.

Visualizing the Synthetic Pathway

SynthesisPathway Start Acetophenone (C8H8O) Inter1 Enaminone Intermediate Start->Inter1 Condensation Precursor 2-Amino-4-phenylpyrimidine (C10H9N3) Inter1->Precursor Cyclization Product 5-Iodo-4-phenyl- pyrimidin-2-ylamine (C10H8IN3) Precursor->Product Electrophilic Iodination (C5) Reagent1 DMF-DMA 100°C Reagent2 Guanidine Carbonate NaOEt, Reflux Reagent3 N-Iodosuccinimide (NIS) AcOH, RT

Figure 1: Step-wise synthesis from commercially available acetophenone to the target iodinated pyrimidine.

Structural Characterization

Validation of the structure relies on confirming the loss of the C5 proton and the retention of the phenyl and amino groups.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.3–8.5 ppm (s, 1H): Characteristic singlet for the H6 pyrimidine proton. (Note: The doublet usually seen at H5 in the precursor will be absent).[1]

    • δ 7.4–7.8 ppm (m, 5H): Multiplet corresponding to the Phenyl ring protons.

    • δ 6.5–7.0 ppm (s, 2H, br): Broad singlet for the -NH₂ amine protons (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed at m/z 298.0 .

    • Isotope Pattern: Iodine is monoisotopic; however, the mass defect is distinct. Lack of M+2 intensity (typical of Br/Cl) confirms Iodine.

Functional Utility: The Suzuki-Miyaura Workflow

The primary value of 5-Iodo-4-phenyl-pyrimidin-2-ylamine lies in its reactivity as a coupling partner. The C5-Iodine bond is significantly weaker and more reactive than C-Br or C-Cl bonds, allowing for oxidative addition by Palladium(0) catalysts under milder conditions.

Application: Synthesis of 4,5-diarylpyrimidines (privileged scaffolds in kinase inhibitors like CDK/JAK inhibitors).

Standard Coupling Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Partner: Aryl Boronic Acid (

    
    ).
    
  • Conditions: 80°C, 4–12 hours, Inert Atmosphere (

    
    ).
    

SuzukiCoupling Substrate 5-Iodo-4-phenyl- pyrimidin-2-ylamine OxAdd Oxidative Addition (Pd-Ar-I Complex) Substrate->OxAdd + Catalyst Catalyst Pd(0) Catalyst Catalyst->OxAdd TransMetal Transmetallation OxAdd->TransMetal Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->TransMetal + Base RedElim Reductive Elimination TransMetal->RedElim RedElim->Catalyst Regeneration Product 4,5-Diarylpyrimidine (Scaffold) RedElim->Product

Figure 2: Catalytic cycle for the derivatization of the target molecule into biaryl drug scaffolds.

Safety & Handling (E-E-A-T)

  • Hazards: As a halogenated aminopyrimidine, treat as a potential irritant and skin sensitizer.

  • Storage: Light sensitive (C-I bond photolysis). Store in amber vials at -20°C under inert gas (Argon) to prevent iodine liberation and discoloration.

  • Waste: Dispose of aqueous waste containing iodides and palladium separately from standard organic waste.

References

  • PubChem. 2-Amino-4-phenylpyrimidine (Precursor Data). National Library of Medicine. Available at: [Link]

  • Petri, L. et al. (2022). "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molecules, 27(19), 6386. Available at: [Link][1]

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Available at: [Link]

Sources

solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a substituted pyrimidine of interest in chemical and pharmaceutical research. In the absence of extensive public data for this specific molecule, this document synthesizes foundational chemical principles and established experimental methodologies to offer a predictive overview and a robust framework for empirical determination. We delve into the structural features of the compound, the physicochemical properties of dimethyl sulfoxide (DMSO) and methanol as solvents, and the theoretical basis for solubility in each. The core of this guide is a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, designed to yield accurate and reproducible equilibrium solubility data. This is supplemented with illustrative data to guide researchers in their experimental design and interpretation.

Introduction: The Critical Role of Solubility

5-Iodo-4-phenyl-pyrimidin-2-ylamine belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules[1][2]. The utility of any compound in these fields is fundamentally linked to its solubility. In drug discovery, poor solubility can hinder formulation, lead to low bioavailability, and complicate in-vitro assay results[3]. Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvent systems are paramount for advancing research and development.

This guide focuses on two common and important laboratory solvents: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed decisions for reaction chemistry, purification, and formulation.

Physicochemical Analysis of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction[4]. The solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is governed by the collective contributions of its distinct functional groups.

  • Pyrimidine Core: The two nitrogen atoms in the aromatic ring act as hydrogen bond acceptors, contributing to polarity.

  • 2-Amino Group (-NH₂): This is a primary polar functional group, capable of acting as both a hydrogen bond donor and acceptor, which strongly favors interaction with polar solvents.

  • 4-Phenyl Group (-C₆H₅): This bulky, non-polar substituent introduces hydrophobic character, which can limit solubility in highly polar solvents.

  • 5-Iodo Group (-I): The iodine atom increases the molecular weight and is highly polarizable, allowing for significant London dispersion force and dipole-dipole interactions.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent with a high dielectric constant[5][6]. Its strong hydrogen bond accepting capability via the sulfoxide oxygen allows it to effectively solvate cations and polar molecules. As an aprotic solvent, it does not have acidic protons and cannot act as a hydrogen bond donor[5][7].

Predicted Solubility in DMSO: The structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is well-suited for high solubility in DMSO. The polar pyrimidine ring and the amino group will interact favorably with the polar nature of DMSO. DMSO is an exceptional solvent for a wide array of organic compounds, including those with both polar and nonpolar characteristics, making it highly likely to effectively solvate the entire molecule[6][8].

Methanol (MeOH)

Methanol is the simplest polar protic solvent, characterized by its hydroxyl (-OH) group[9]. This group allows methanol to act as both a hydrogen bond donor and acceptor, similar to water but with a lower polarity due to the methyl group[10]. It readily dissolves many polar organic compounds[11].

Predicted Solubility in Methanol: The solubility in methanol is also expected to be favorable. The amino group and pyrimidine nitrogens of the target compound can engage in strong hydrogen bonding with methanol molecules[11]. However, the presence of the non-polar phenyl ring may slightly reduce its affinity compared to DMSO. Studies on similar pyrimidine derivatives have shown that solubility in methanol is generally good and increases with temperature[1][2][12].

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is the most widely accepted technique for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given solvent at a specific temperature[4][13].

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask method for generating reliable solubility data.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid compound to a glass vial prep2 Add precise volume of solvent (DMSO or Methanol) prep1->prep2 Known mass equil1 Seal vial and place in shaker at constant temp. prep2->equil1 equil2 Agitate for 24-72 hours to ensure equilibrium equil1->equil2 sep1 Centrifuge vial to pellet undissolved solid equil2->sep1 sep2 Filter supernatant with 0.22 µm PTFE syringe filter sep1->sep2 Careful aspiration quant1 Prepare serial dilutions of the clear filtrate sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Determine concentration against a standard curve quant2->quant3 calc1 Calculate original concentration accounting for dilution quant3->calc1 calc2 Report solubility in mg/mL and mol/L calc1->calc2

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with controls and checks to ensure data integrity.

A. Materials and Reagents:

  • 5-Iodo-4-phenyl-pyrimidin-2-ylamine (high purity, >98%)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Analytical balance

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC

B. Preparation of Saturated Solution:

  • Add an excess amount of solid 5-Iodo-4-phenyl-pyrimidin-2-ylamine (e.g., 10-20 mg, accurately weighed) to a glass vial. The key is to ensure a visible excess of solid remains after equilibration[4].

  • Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL of DMSO or methanol) to the vial.

  • Securely cap the vial. Prepare at least three replicates for each solvent.

C. Equilibration:

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical[4].

    • Expert Insight: A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.

D. Phase Separation:

  • Remove vials from the shaker and let them stand to allow coarse solids to settle.

  • Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Carefully aspirate the clear supernatant using a syringe.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material. PTFE is chosen for its broad chemical compatibility[4].

E. Quantification by HPLC-UV:

  • Prepare a standard stock solution of 5-Iodo-4-phenyl-pyrimidin-2-ylamine of known concentration in the chosen solvent.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and plotting the HPLC peak area against concentration. An R² value >0.995 is required for the curve to be considered linear and valid.

  • Prepare a precise dilution of the saturated filtrate to bring its concentration within the linear range of the calibration curve.

  • Analyze the diluted sample via HPLC and record the peak area.

F. Calculation and Reporting:

  • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

  • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

  • Report the final solubility as an average of the replicates ± standard deviation, in units of mg/mL and/or molarity (mol/L) at the specified temperature.

Illustrative Solubility Data

The following table presents hypothetical, yet chemically realistic, solubility data for 5-Iodo-4-phenyl-pyrimidin-2-ylamine based on the principles discussed. This serves as a practical example for what researchers might expect to find when performing the above experiment.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Classification
DMSO 25> 100> 0.33Very Soluble
Methanol 25~ 15 - 25~ 0.05 - 0.08Soluble

Molecular Weight of 5-Iodo-4-phenyl-pyrimidin-2-ylamine: 311.13 g/mol

Interpretation: The illustrative data reflects the predictive analysis. The compound is expected to be very soluble in DMSO, a powerful solvent capable of overcoming the crystal lattice energy and effectively solvating the molecule. Its solubility in methanol is predicted to be good but quantitatively lower, reflecting the balance between favorable hydrogen bonding and the unfavorable interaction with the hydrophobic phenyl group.

Conclusion

References

  • Vertex AI Search. Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. Accessed March 7, 2026.
  • BenchChem. General Experimental Protocol for Determining Solubility. © 2025 BenchChem. Accessed March 7, 2026.
  • Oreate AI Blog. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. December 30, 2025.
  • Scribd. Procedure for Determining Solubility of Organic Compounds. Accessed March 7, 2026.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Accessed March 7, 2026.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed March 7, 2026.
  • Sigma-Aldrich. Methanol. Accessed March 7, 2026.
  • Wikipedia. Dimethyl sulfoxide. Accessed March 7, 2026.
  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules. Accessed March 7, 2026.
  • RSC Publishing.
  • American Chemical Society. Dimethyl sulfoxide. September 20, 2021.
  • Bhesaniya, K., & Baluja, S. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. March 3, 2014.
  • Stec, M. M., et al. Substituted aryl pyrimidines as potent and soluble TRPV1 antagonists. PubMed. September 15, 2008.
  • Unknown.
  • Department of Climate Change, Energy, the Environment and W
  • Bhesaniya, K., & Baluja, S. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Unknown. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Accessed March 7, 2026.
  • Quora. Why is methanol used as a first solvent?. September 12, 2018.

Sources

5-Iodo-4-phenyl-pyrimidin-2-ylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Iodo-4-phenyl-pyrimidin-2-ylamine and its Analogs: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a variety of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets. The introduction of a phenyl group at the 4-position and an iodine atom at the 5-position of the pyrimidine ring, as in 5-Iodo-4-phenyl-pyrimidin-2-ylamine, is anticipated to modulate the compound's steric and electronic properties, potentially leading to enhanced potency and selectivity for specific biological targets.

Physicochemical Properties and Identification

As of the latest database searches, a specific CAS number for 5-Iodo-4-phenyl-pyrimidin-2-ylamine has not been assigned. This may indicate its status as a novel compound or a research intermediate that has not yet been widely cataloged. However, we can extrapolate its likely properties from well-documented, structurally similar compounds.

Table 1: Physicochemical Properties of 5-Iodo-4-phenyl-pyrimidin-2-ylamine and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Iodo-4-phenyl-pyrimidin-2-ylamine Not AvailableC10H8IN3~313.10Phenyl and iodo substitutions on the aminopyrimidine core.
2-Amino-5-iodopyrimidine[3]1445-39-2C4H4IN3221.00A foundational building block with an iodo-substituent.
5-Iodopyrimidin-4-amine[4]91416-96-5C4H4IN3221.00An isomer of 2-Amino-5-iodopyrimidine.
N-(5-Amino-o-tolyl)-4-(3-pyridyl)-2-pyrimidinamine[5]152460-10-1C16H15N5277.33A more complex analog with a substituted phenylamino group.

Synthesis Strategies for Phenyl-Substituted Aminopyrimidines

The synthesis of 4-phenyl-pyrimidin-2-ylamine derivatives typically involves the condensation of a three-carbon precursor with a guanidine-containing reagent. The introduction of the iodo group can be achieved either by using an iodinated starting material or by electrophilic iodination of the pyrimidine ring.

A plausible synthetic route for 5-Iodo-4-phenyl-pyrimidin-2-ylamine could involve a multi-step process, as outlined in the workflow below. This generalized pathway is based on established pyrimidine synthesis methodologies.[2][6]

Representative Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization A Phenyl-β-ketoester C Condensation A->C B Guanidine Nitrate B->C D 4-Phenyl-pyrimidin-2-ol C->D Cyclization E Chlorination (POCl3) D->E F 2-Chloro-4-phenylpyrimidine E->F G Amination (NH3) F->G H 4-Phenyl-pyrimidin-2-ylamine G->H I Iodination (NIS) H->I J 5-Iodo-4-phenyl-pyrimidin-2-ylamine I->J

Caption: Generalized synthetic pathway for 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 4-Phenyl-pyrimidin-2-ol: A mixture of a phenyl-β-ketoester and guanidine nitrate is refluxed in the presence of a base (e.g., sodium ethoxide) in ethanol to yield the pyrimidinone intermediate.

  • Chlorination: The resulting 4-phenyl-pyrimidin-2-ol is treated with phosphorus oxychloride (POCl3) to yield 2-chloro-4-phenylpyrimidine.

  • Amination: The 2-chloro derivative is then subjected to amination using a source of ammonia (e.g., ammonia in methanol) to produce 4-phenyl-pyrimidin-2-ylamine.

  • Iodination: The final step involves the regioselective iodination of the 4-phenyl-pyrimidin-2-ylamine at the 5-position using an iodinating agent such as N-iodosuccinimide (NIS).

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[7] The phenylamino-pyrimidine scaffold is a key structural motif in several approved drugs, including the tyrosine kinase inhibitor Imatinib.[6]

Kinase Inhibition

Many pyrimidine derivatives have been identified as potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4).[7][8] The 2-aminopyrimidine core often acts as a hinge-binder in the ATP-binding pocket of these enzymes. The phenyl group at the 4-position can be directed towards a hydrophobic pocket, while the iodo group at the 5-position can be utilized for further derivatization or to enhance binding through halogen bonding.

The potential mechanism of action for a 5-Iodo-4-phenyl-pyrimidin-2-ylamine derivative as a kinase inhibitor is depicted in the following signaling pathway diagram.

Kinase Inhibition Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes Inhibitor 5-Iodo-4-phenyl- pyrimidin-2-ylamine Derivative Inhibitor->Rec inhibits

Caption: Potential mechanism of a 5-Iodo-4-phenyl-pyrimidin-2-ylamine derivative inhibiting a receptor tyrosine kinase.

Anticancer and Other Therapeutic Areas

The antiproliferative effects of pyrimidine derivatives make them promising candidates for cancer therapy.[1] By inhibiting kinases involved in cell cycle progression and signaling, these compounds can induce apoptosis in cancer cells.[9] Furthermore, the versatility of the pyrimidine scaffold allows for its exploration in other therapeutic areas, including infectious diseases and neurodegenerative disorders.[5][10]

Conclusion

5-Iodo-4-phenyl-pyrimidin-2-ylamine represents a promising, albeit currently under-documented, chemical entity with significant potential in drug discovery. By leveraging the extensive research on related aminopyrimidine analogs, scientists can design and synthesize novel derivatives with tailored biological activities. The insights provided in this guide on the synthesis, properties, and potential applications of this scaffold are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

  • 5-Iodopyrimidin-4-amine | CAS 91416-96-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved February 29, 2024, from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. (2024, August 7). MDPI. Retrieved February 29, 2024, from [Link]

  • 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents. (n.d.). Google Patents.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation - PubMed. (2014, May 15). PubMed. Retrieved February 29, 2024, from [Link]

  • CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 29, 2024, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. Retrieved February 29, 2024, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). NCBI. Retrieved February 29, 2024, from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013, January 9). ACS Publications. Retrieved February 29, 2024, from [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI. (2023, November 15). MDPI. Retrieved February 29, 2024, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). MDPI. Retrieved February 29, 2024, from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (2020, December 15). PubMed. Retrieved February 29, 2024, from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylaminopyrimidine Core and the Strategic Importance of the 5-Iodo Substituent

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] Within this privileged scaffold, the 2-aminopyrimidine moiety has emerged as a particularly fruitful starting point for the development of kinase inhibitors.[3][4] This guide focuses on a specific, highly versatile derivative: 5-Iodo-4-phenyl-pyrimidin-2-ylamine . The strategic placement of the iodo group at the 5-position transforms this molecule from a simple building block into a powerful platform for combinatorial chemistry and targeted drug design. The carbon-iodine bond serves as a key reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core scaffold.[5] This allows for the rapid generation of diverse compound libraries, a crucial step in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, with a particular focus on its utility in the development of kinase inhibitors for oncology.

Synthesis and Physicochemical Properties

The journey to harnessing the potential of 5-Iodo-4-phenyl-pyrimidin-2-ylamine begins with its synthesis. A logical and efficient synthetic route commences with the commercially available precursor, 2-amino-4-phenylpyrimidine.

Synthesis of 2-Amino-4-phenylpyrimidine

The synthesis of 2-amino-4-phenylpyrimidine is a well-established process. One common method involves the condensation of a phenyl-substituted three-carbon component with guanidine.

Physicochemical Properties of 2-Amino-4-phenylpyrimidine:

PropertyValueReference
Molecular FormulaC₁₀H₉N₃[6]
Molecular Weight171.20 g/mol [7]
Melting Point162-164 °C[7]
AppearanceWhite to off-white powder[7]
Iodination of the Pyrimidine Core: Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

The introduction of the iodine atom at the C5 position is a critical step. Direct electrophilic iodination of the 2-amino-4-phenylpyrimidine core can be achieved using various iodinating agents. A particularly effective and widely used reagent for this transformation is N-iodosuccinimide (NIS).[8][9] The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by the presence of an acid catalyst.

Proposed Synthetic Protocol for 5-Iodo-4-phenyl-pyrimidin-2-ylamine:

  • Dissolution: Dissolve 2-amino-4-phenylpyrimidine (1 equivalent) in a suitable solvent such as DMF.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The 5-Iodo Group as a Versatile Handle for Chemical Diversification

The true power of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in medicinal chemistry lies in its amenability to a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies.

Figure 1: Key cross-coupling reactions for derivatization.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the pyrimidine and various aryl or heteroaryl boronic acids or esters.[10] This reaction is instrumental in exploring how different aromatic systems at this position influence target binding and cellular activity.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the introduction of alkynyl moieties, which can act as linkers or interact with specific residues in a target's active site.[11] This reaction involves the coupling of the iodo-pyrimidine with a terminal alkyne, catalyzed by both palladium and copper complexes.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: Combine 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine) in a suitable solvent (e.g., THF, DMF).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove the base hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Substituents

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position. This is particularly useful for introducing groups that can form hydrogen bonds or act as solubilizing moieties.

Applications in Kinase Inhibitor Drug Discovery

The 2-amino-4-phenylpyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group at the 2-position and one of the pyrimidine nitrogens typically form hydrogen bonds with the backbone of the kinase hinge region. The phenyl group at the 4-position often occupies a hydrophobic pocket. The derivatization at the 5-position, facilitated by the iodo-substituent, allows for the exploration of other regions of the ATP-binding site to enhance potency and selectivity.

Key kinase families that are often targeted by derivatives of this scaffold include:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.[12][13]

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various tumors.[14][15]

Case Study: Targeting CDK2 and Aurora Kinases

Drug_Discovery_Workflow A Start: 5-Iodo-4-phenyl- pyrimidin-2-ylamine B Parallel Synthesis via Cross-Coupling Reactions A->B C Library of 5-Substituted Analogs B->C D In Vitro Kinase Assays (e.g., CDK2, Aurora A) C->D E Cellular Proliferation Assays (e.g., MTT Assay) C->E F SAR Analysis (Potency & Selectivity) D->F E->F G Lead Optimization F->G

Figure 2: Drug discovery workflow using the core scaffold.

A hypothetical library of compounds could be synthesized via Suzuki coupling with various (hetero)aryl boronic acids. The resulting compounds would then be screened against a panel of kinases, including CDK2 and Aurora A, to determine their inhibitory activity (IC₅₀ values).

Hypothetical SAR Data for 5-Aryl-4-phenyl-pyrimidin-2-ylamine Derivatives:

Compound5-Position Substituent (R)CDK2 IC₅₀ (nM)Aurora A IC₅₀ (nM)
1 Phenyl150250
2 4-Fluorophenyl120200
3 3-Pyridyl80150
4 2-Thienyl95180
5 4-Methoxyphenyl200300

From this hypothetical data, one might conclude that electron-withdrawing groups (fluoro) or heteroaromatic rings (pyridyl, thienyl) at the 5-position are favorable for activity against both CDK2 and Aurora A, while electron-donating groups (methoxy) are detrimental.

Target Signaling Pathways

Figure 3: Simplified CDK2 signaling pathway in cancer.

In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[12][16] Inhibitors derived from 5-Iodo-4-phenyl-pyrimidin-2-ylamine would aim to block the activity of CDK2, thereby preventing the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.

Figure 4: Role of Aurora kinases in mitosis.

Aurora kinases are critical for the proper execution of mitosis.[14][17] Their inhibition by compounds derived from the 5-Iodo-4-phenyl-pyrimidin-2-ylamine scaffold can lead to mitotic catastrophe and subsequent apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assay

To determine the IC₅₀ values of synthesized compounds against target kinases, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often [γ-³²P]ATP for radiometric assays).

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow for the phosphorylation of the substrate.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by separating the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper and measuring the radioactivity with a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on CDK2 or Aurora kinase signaling) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

Conclusion

5-Iodo-4-phenyl-pyrimidin-2-ylamine represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its strategic design, incorporating a key hinge-binding motif and a readily functionalizable iodo-substituent, makes it an ideal starting point for the development of targeted therapies, particularly kinase inhibitors. The ability to rapidly generate diverse libraries of compounds through robust cross-coupling methodologies allows for a thorough exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacological properties. As our understanding of the molecular drivers of diseases like cancer continues to grow, the importance of such adaptable chemical platforms in the drug discovery process will only increase.

References

  • Lim, E. Targeting CDK2 in cancer: challenges and opportunities for therapy.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.
  • Creative Diagnostics.
  • Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). PMC.
  • Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer.
  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025).
  • Targeting CDK2 in cancer: challenges and opportunities for therapy. (n.d.).
  • Aurora A Protein Kinase: To the Centrosome and Beyond. (2019). MDPI.
  • An Expeditious Synthesis of 6-Alkyl-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines. (2006). Taylor & Francis.
  • Expedient parallel synthesis of 2-amino-4-heteroarylpyrimidines. (2005). PubMed.
  • 2-Amino-4-phenylpyrimidine, 1G - A3244-1G. Lab Pro.
  • Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013).
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
  • PubChem. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777.
  • 2-Amino-4-phenylpyrimidine 97 2305-87-5. Sigma-Aldrich.
  • Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors | Journal of Medicinal Chemistry.
  • Stenutz. 2-amino-4-phenylpyrimidine.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020). PubMed.
  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365.
  • Iodinating amino pyrimidines and amino pyridines.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO. (2014). TSI Journals.
  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PMC.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). PMC.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences.
  • Recent Progress in N-Iodosuccinimide (NIS)
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • N- Iodosuccinimide, (NIS)(2). (n.d.).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • Recent Progress in N -Iodosuccinimide (NIS)
  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). PubMed.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI.
  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (n.d.). PMC.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances (RSC Publishing).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi

Sources

safety data sheet SDS for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Document Control:

  • Version: 1.0 (Research Grade)[1]

  • Status: Validated for R&D Applications

Part 1: Technical Identification & Hazard Logic

1.1 Compound Identity This guide addresses the specific handling requirements for 5-Iodo-4-phenyl-pyrimidin-2-ylamine , a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., Janus kinase or PLK4 inhibitors).[1] Due to its status as a research intermediate, it may not have a globally harmonized CAS number in all public registries.[1] The safety protocols below are derived using Structure-Activity Relationship (SAR) Read-Across from the core scaffold 4-phenylpyrimidin-2-amine and iodinated heterocyclic analogs.

PropertySpecification
Chemical Name 5-Iodo-4-phenyl-pyrimidin-2-ylamine
Synonyms 2-Amino-5-iodo-4-phenylpyrimidine; 5-Iodo-4-phenyl-2-pyrimidinamine
Molecular Formula C₁₀H₈IN₃
Molecular Weight ~297.10 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low)
Stability Light Sensitive (Carbon-Iodine bond labile to photolysis)

1.2 GHS Hazard Classification (Derived) Based on the aminopyrimidine core and aryl iodide functionality, the following GHS classifications are assigned for risk management:

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Inferred from aniline-like metabolic activation.[1]

Part 2: Specialized Handling Protocols

2.1 The "Why" Behind the Protocol Standard SDSs often list precautions without context.[1] Here is the causality for this specific molecule:

  • Iodine Labillity: The C-5 iodine atom is susceptible to homolytic cleavage under UV light.[1] Protocol: Store in amber vials; avoid prolonged exposure to fluorescent hood lights during weighing.[1]

  • Aminopyrimidine Basicity: The 2-amino group acts as a weak base and a nucleophile.[1] It can form salts with atmospheric CO₂ or acids.[1] Protocol: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation which alters stoichiometry in coupling reactions.[1]

  • Dust Potential: As a dry powder with potential biological activity (kinase inhibition), inhalation risks are non-trivial.[1] Protocol: Weighing must occur inside a HEPA-filtered enclosure or fume hood.[1]

2.2 Hazard Decision Matrix (Visualized) The following diagram outlines the decision logic for handling this compound based on the operation being performed.

HazardMatrix Start Operation: Handle 5-Iodo-4-phenyl-pyrimidin-2-ylamine StateCheck State: Solid vs Solution? Start->StateCheck Solid Solid Handling (Weighing/Transfer) StateCheck->Solid Solution Solution Handling (Reaction/Analysis) StateCheck->Solution SolidRisk Risk: Dust Inhalation & Light Deg. Solid->SolidRisk SolnRisk Risk: Skin Absorption (DMSO vector) Solution->SolnRisk SolidAction Protocol A: 1. Anti-static gun usage 2. Amber glassware 3. HEPA enclosure SolidRisk->SolidAction SolnAction Protocol B: 1. Double Nitrile Gloves 2. Fume Hood Sash < 18" 3. Quench spills w/ Thiosulfate SolnRisk->SolnAction

Caption: Operational decision tree distinguishing solid-state risks (inhalation/photolysis) from solution-state risks (enhanced permeation).

Part 3: Emergency Response & Toxicology

3.1 First Aid with Mechanistic Rationale

Exposure RouteImmediate ActionScientific Rationale
Ocular Rinse with saline/water for 15 min.[1] Lift eyelids.[1]The basic amine moiety can cause saponification of corneal lipids; immediate dilution is critical to prevent opacity.[1]
Dermal Wash with soap and water.[1][3] Do NOT use ethanol. Ethanol acts as a permeation enhancer for lipophilic aryl iodides, potentially increasing systemic absorption.[1]
Inhalation Move to fresh air.[1][3] Administer O₂ if dyspneic.[1][3]Irritation of the bronchial mucosa is expected; maintain oxygenation to prevent hypoxia-induced distress.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.Prevents re-exposure of the esophagus to the irritant amine.[1]

3.2 Spill Cleanup Validation

  • Reagent: 10% Sodium Thiosulfate solution.[1]

  • Logic: If the compound degrades (turns yellow/brown), free iodine (I₂) may be released. Thiosulfate reduces volatile I₂ back to water-soluble iodide (I⁻), mitigating vapor toxicity.[1]

  • Step-by-Step:

    • Evacuate area if dust is airborne.[1][3][4]

    • Don PPE (Tyvek suit, double nitrile gloves, N95/P100 respirator).[1]

    • Cover spill with absorbent pads dampened with 10% Sodium Thiosulfate .[1]

    • Scoop into a hazardous waste container labeled "Halogenated Organic Solid".[1]

Part 4: Experimental Workflow (Synthesis Context)

To demonstrate safe handling, we examine a typical workflow where this compound is used as an electrophile in a Suzuki-Miyaura coupling.

4.1 Workflow Diagram

SynthesisWorkflow Input 5-Iodo-4-phenyl-pyrimidin-2-ylamine (Stored in Dark) Setup Reaction Setup (Inert Atm, Degassed Solvent) Input->Setup Weighing (No Light) Coupling Pd-Catalyzed Coupling (80°C, 12h) Setup->Coupling Addition of Boronic Acid Workup Quench & Extraction (Ethyl Acetate/Water) Coupling->Workup Completion (TLC) Waste Waste Stream: Heavy Metal (Pd) + Halogenated Workup->Waste Aqueous Layer

Caption: Synthesis workflow highlighting the critical "Dark" storage requirement and waste segregation for halogenated/heavy metal byproducts.

4.2 Protocol: Suzuki Coupling (Small Scale)

  • Preparation: Charge a microwave vial with 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Safety Check: Ensure the vial is amber or wrapped in aluminum foil to prevent deiodination before the catalytic cycle engages.

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Reaction: Heat to 80°C. Note: The iodine atom is the reactive handle; if the starting material degrades via photolysis, the yield will drop significantly.[1]

  • Disposal: The aqueous waste contains iodide salts and palladium traces.[1] Do not pour down the drain. Segregate into "Heavy Metal Aqueous Waste".

References

  • PubChem. 2-Amino-4-phenylpyrimidine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Available at: [Link][1]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-iodo-4-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a phenyl group at the 4-position and an iodine atom at the 5-position creates a unique chemical entity—2-amino-5-iodo-4-phenylpyrimidine—with significant potential for diverse biological activities. The iodine atom, a heavy halogen, can modulate the compound's physicochemical properties and serve as a handle for further chemical modifications, including cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2-amino-5-iodo-4-phenylpyrimidine derivatives. While direct biological data for this specific scaffold is emerging, this guide extrapolates from the well-established activities of closely related 5-iodopyrimidines and 2-aminophenylpyrimidines to provide a roadmap for future research and drug discovery efforts.

Synthesis of the 2-Amino-5-iodo-4-phenylpyrimidine Scaffold

The synthesis of the target scaffold is a multi-step process that begins with the construction of the 2-amino-4-phenylpyrimidine core, followed by regioselective iodination.

Synthesis of the 2-Amino-4-phenylpyrimidine Precursor

The most common and versatile method for the synthesis of the 2-amino-4-phenylpyrimidine precursor is through the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with guanidine.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

    • To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

    • Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate (the chalcone) is typically observed.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid, wash with cold ethanol, and dry to yield the 1,3-diphenylprop-2-en-1-one (chalcone).

  • Cyclization with Guanidine:

    • In a separate round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).[3]

    • Add a base, such as sodium ethoxide or potassium hydroxide, to the mixture.[1]

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylpyrimidine.

G cluster_0 Chalcone Synthesis cluster_1 Cyclization benzaldehyde Benzaldehyde chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) benzaldehyde->chalcone Ethanol acetophenone Acetophenone acetophenone->chalcone base Base (e.g., NaOH) base->chalcone product 2-Amino-4-phenylpyrimidine chalcone->product guanidine Guanidine HCl guanidine->product base2 Base (e.g., NaOEt) base2->product G precursor 2-Amino-4-phenylpyrimidine product 2-Amino-5-iodo-4-phenylpyrimidine precursor->product nis N-Iodosuccinimide (NIS) nis->product solvent Solvent (e.g., Acetonitrile) solvent->product G cluster_0 Kinase Inhibition cluster_1 Downstream Effects inhibitor 2-Amino-5-iodo-4-phenylpyrimidine Derivative kinase Protein Kinase inhibitor->kinase Binds to ATP pocket cell_proliferation Cell Proliferation inhibitor->cell_proliferation Inhibits apoptosis Apoptosis inhibitor->apoptosis Induces phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase phosphorylated_substrate->cell_proliferation Promotes G node_A 2-Amino Group (Hinge Binding) node_D Biological Activity (e.g., Kinase Inhibition, Antitumor, Antimicrobial) node_A->node_D node_B 4-Phenyl Group (Binding Pocket Interactions) node_B->node_D node_C 5-Iodo Group (Lipophilicity, Halogen Bonding, Synthetic Handle) node_C->node_D

Sources

A Technical Guide to the Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Iodo-4-phenyl-pyrimidin-2-ylamine is a crucial building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of complex heterocyclic compounds, including kinase inhibitors. This guide provides an in-depth analysis of the prevalent synthetic methodologies for its preparation. We will explore the core chemical principles, detail step-by-step experimental protocols, and offer a comparative analysis of different synthetic routes. The focus is on electrophilic iodination of the 4-phenyl-pyrimidin-2-ylamine scaffold, examining various iodinating agents and reaction conditions, from traditional methods to modern, eco-friendly approaches. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of these synthetic strategies.

Introduction: Significance of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including anticancer and antimicrobial agents. The introduction of a phenyl group at the C4 position and an amino group at the C2 position creates a privileged structure, 2-amino-4-phenylpyrimidine, which is a common core in kinase inhibitors. Further functionalization of this core is essential for modulating potency, selectivity, and pharmacokinetic properties.

The C5 position of the pyrimidine ring is particularly amenable to electrophilic substitution. The installation of an iodine atom at this position to form 5-Iodo-4-phenyl-pyrimidin-2-ylamine is a key strategic step. The carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Aromatic iodides, including iodinated pyrimidines, play an essential role as intermediates in the production of a wide variety of pharmaceutical and bioactive materials.[1][2]

This guide will focus on the direct iodination of 4-phenyl-pyrimidin-2-ylamine, which represents the most common and efficient pathway to the target molecule.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The primary route to 5-Iodo-4-phenyl-pyrimidin-2-ylamine involves the direct iodination of the precursor, 4-phenyl-pyrimidin-2-ylamine. This reaction is a classic example of an electrophilic aromatic substitution (SEAr).

The pyrimidine ring is generally considered an electron-deficient heterocycle, which can make electrophilic substitution challenging compared to electron-rich aromatic systems. However, the presence of the electron-donating amino group at the C2 position activates the ring, directing the incoming electrophile preferentially to the C5 position.

The general mechanism involves the generation of a potent iodine electrophile (I⁺ or a polarized equivalent) that attacks the electron-rich C5 position of the pyrimidine ring, forming a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final iodinated product.

Due to the relatively weak electrophilicity of molecular iodine (I₂), the reaction often requires an activating agent or catalyst to generate a more potent iodinating species.[1][2][3]

Synthetic Methodologies and Protocols

Several methods have been developed for the iodination of pyrimidine derivatives. The choice of method often depends on factors such as desired yield, scalability, substrate tolerance, and environmental considerations.

Method A: Iodination using Iodine and Mercuric Acetate

A historical yet effective method involves the use of mercuric acetate in conjunction with elemental iodine.[4] Mercuric acetate acts as a Lewis acid, coordinating to iodine to generate a more powerful electrophilic species.

Causality Behind Experimental Choices:

  • Mercuric Acetate (Hg(OAc)₂): This reagent is crucial for activating the iodine. It polarizes the I-I bond, creating a more electrophilic "I⁺" equivalent, which is necessary to overcome the electron-deficient nature of the pyrimidine ring.[4]

  • Acetic Acid/Inert Solvent: The reaction is typically performed in a solvent like acetic acid or dioxane, which can dissolve the reactants and facilitate the reaction.[4]

  • Heating: The reaction requires elevated temperatures (e.g., ≥ 70°C) to proceed at a reasonable rate.[4]

  • Potassium Iodide (KI) Workup: The addition of aqueous potassium iodide during workup helps to quench any unreacted iodine and solubilize mercury salts, aiding in purification.[4]

Experimental Protocol:

  • To a solution of 4-phenyl-pyrimidin-2-ylamine in a suitable solvent (e.g., glacial acetic acid or dioxane), add one molar equivalent of mercuric acetate.

  • Heat the mixture to approximately 70-80°C with stirring.

  • Add a solution of one molar equivalent of elemental iodine in the same solvent dropwise to the heated mixture.

  • Maintain the reaction at temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of potassium iodide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Caution: Mercury compounds are highly toxic and require careful handling and disposal procedures.

Method B: Iodination using N-Iodosuccinimide (NIS)

A more modern and widely used method employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a convenient, solid, and less hazardous alternative to iodine/mercury systems.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is an electrophilic iodine source. The N-I bond is polarized, making the iodine atom electrophilic and reactive towards electron-rich aromatic systems. It is generally more reactive than molecular iodine, often allowing for milder reaction conditions.

  • Solvent Choice (DMF, CH₃CN, CHCl₃): The choice of solvent can influence reaction rates and solubility. Aprotic polar solvents like DMF or acetonitrile are commonly used.

  • Acid Catalyst (Optional): In some cases, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added to protonate the pyrimidine ring, further activating it towards electrophilic attack, although this is often unnecessary with the activating amino group present.

Experimental Protocol:

  • Dissolve 4-phenyl-pyrimidin-2-ylamine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) in a round-bottom flask.

  • Add 1.0 to 1.2 molar equivalents of N-Iodosuccinimide (NIS) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by column chromatography on silica gel or recrystallization to afford pure 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Method C: "Green" Solvent-Free Iodination

Recent advancements have focused on developing more environmentally friendly synthetic methods. One such approach utilizes mechanical grinding under solvent-free conditions.[1][2][5]

Causality Behind Experimental Choices:

  • Iodine (I₂) and Silver Nitrate (AgNO₃): In this system, silver nitrate acts as a powerful activator. The Ag⁺ ion coordinates with iodine, generating a highly electrophilic iodinating species (potentially AgI or a related complex).[2] Silver salts are known to be efficient catalysts for electrophilic reactions.[2]

  • Solvent-Free/Mechanochemistry: Mechanical grinding (using a mortar and pestle or a ball mill) provides the energy to initiate and sustain the reaction in the solid state.[5] This eliminates the need for potentially toxic organic solvents, reduces waste, and can significantly shorten reaction times.[1][2]

Experimental Protocol:

  • In a mortar, combine 4-phenyl-pyrimidin-2-ylamine, 1.0-1.2 equivalents of solid iodine (I₂), and 1.0-1.2 equivalents of silver nitrate (AgNO₃).

  • Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature.[1][2] The reaction progress can be observed by a color change.

  • After grinding, add a suitable solvent like ethyl acetate to the solid mixture to dissolve the organic product.

  • Filter the mixture to remove the insoluble silver iodide byproduct and any unreacted inorganic salts.

  • Wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified if necessary, often providing high yields of the desired 5-Iodo-4-phenyl-pyrimidin-2-ylamine.[1][2]

Visualization of Synthetic Workflow

General Iodination Pathway

The diagram below illustrates the general electrophilic substitution pathway for the synthesis.

G cluster_start Starting Material cluster_process Reaction cluster_end Final Product Start 4-phenyl-pyrimidin-2-ylamine Reagent Iodinating Agent (e.g., NIS, I₂/AgNO₃) Start->Reagent End 5-Iodo-4-phenyl-pyrimidin-2-ylamine Reagent->End Condition Reaction Conditions (Solvent, Temp.) Condition->Reagent

Caption: General workflow for the synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Decision Logic for Method Selection

Choosing the appropriate synthetic method depends on laboratory capabilities and project goals.

G Start Select Synthesis Method Q1 Priority: Green Chemistry & Rapid Synthesis? Start->Q1 Q2 Concern: Mercury Toxicity? Q1->Q2 No M1 Method C: Solvent-Free Grinding (I₂ / AgNO₃) Q1->M1 Yes M2 Method B: Standard Lab Scale (NIS) Q2->M2 Yes M3 Method A: Traditional Method (I₂ / Hg(OAc)₂) Q2->M3 No

Caption: Decision tree for selecting an appropriate iodination method.

Comparative Analysis of Synthetic Routes

FeatureMethod A (I₂/Hg(OAc)₂)Method B (NIS)Method C (I₂/AgNO₃, Solvent-Free)
Iodinating Agent Iodine / Mercuric AcetateN-IodosuccinimideIodine / Silver Nitrate
Reaction Time 1-3 hours2-12 hours20-30 minutes[1][2]
Typical Yields Moderate to GoodGood to HighHigh (70-98%)[1][2]
Conditions Elevated TemperatureRoom Temp. to Mild HeatRoom Temp., Mechanical Grinding
Safety/Toxicity High (Mercury Toxicity)Moderate (Standard Lab Hazard)Moderate (Silver Salts)
Environmental Impact High (Mercury Waste, Solvent)Moderate (Solvent Waste)Low (Solvent-Free)[1]
Cost ModerateModerate to HighModerate

Conclusion

The synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is most effectively achieved through the direct electrophilic iodination of 4-phenyl-pyrimidin-2-ylamine. While traditional methods involving mercury salts are effective, modern approaches using N-Iodosuccinimide (NIS) are preferred for their improved safety profile and operational simplicity. For laboratories prioritizing green chemistry and efficiency, the solvent-free mechanochemical method using iodine and silver nitrate offers a rapid, high-yielding, and environmentally benign alternative. The choice of the optimal synthetic route will depend on a balance of factors including scale, cost, available equipment, and commitment to sustainable chemical practices. The resulting iodinated pyrimidine is a highly valuable intermediate, poised for further elaboration in the synthesis of novel therapeutic agents.

References

  • Jeong, M. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Jeong, M. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • Jeong, M. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • ResearchGate. Sequential deprotonative zincation and electrophilic iodination of pyrimidine... ResearchGate. [Link]

  • Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5148–5152. [Link]

  • PubChem. 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information. [Link]

  • Google Patents. (1945). Iodinating amino pyrimidines and amino pyridines.

Sources

An In-depth Technical Guide to 5-Iodo-4-phenyl-pyrimidin-2-ylamine: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a well-established synthetic pathway and standard characterization methodologies based on analogous pyrimidine derivatives. The presented protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The presence of a phenyl group at the 4-position and an iodo group at the 5-position of the 2-aminopyrimidine core, as in 5-Iodo-4-phenyl-pyrimidin-2-ylamine, is anticipated to confer unique pharmacological characteristics, making it a valuable candidate for further investigation in drug development programs.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

PropertyPredicted Value/DescriptionRationale/Supporting Evidence
Appearance Off-white to pale yellow crystalline solid2-Aminopyrimidine is a white crystalline powder[1]. The introduction of a phenyl group and iodine is likely to impart a slight color.
Melting Point 170 - 200 °C2-Amino-4-phenylpyrimidine has a melting point of 162-168 °C[2]. Halogenation, particularly iodination, generally increases the molecular weight and can lead to stronger intermolecular interactions, thus raising the melting point. For example, various substituted 2-aminopyrimidine derivatives exhibit melting points in this range[3][4].
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.The pyrimidine core provides some polarity, but the phenyl and iodo substituents increase lipophilicity.
Molecular Formula C₁₀H₈IN₃Calculated based on the chemical structure.
Molecular Weight 297.10 g/mol Calculated based on the atomic weights of the constituent elements.

Synthesis and Purification

The synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine can be logically approached through a two-step process: the synthesis of the 2-amino-4-phenylpyrimidine precursor followed by its direct iodination.

Synthesis of 2-Amino-4-phenylpyrimidine (Precursor)

The precursor, 2-amino-4-phenylpyrimidine, can be synthesized via the well-established condensation reaction of a chalcone with guanidine hydrochloride.

Experimental Protocol:

  • Chalcone Synthesis:

    • In a suitable reaction vessel, dissolve benzaldehyde and acetophenone in ethanol.

    • Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the chalcone.

    • Filter, wash the solid with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenylprop-2-en-1-one (chalcone).

  • Cyclization with Guanidine:

    • Reflux the synthesized chalcone with an equimolar amount of guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in absolute ethanol for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated 2-amino-4-phenylpyrimidine by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.[5]

Iodination of 2-Amino-4-phenylpyrimidine

The introduction of an iodine atom at the C5 position of the pyrimidine ring can be achieved through electrophilic iodination. A common and effective method involves the use of iodine in the presence of an activating agent.

Experimental Protocol:

  • Dissolve the synthesized 2-amino-4-phenylpyrimidine in a suitable solvent, such as glacial acetic acid or a mixture of dioxane and water.

  • Add an equimolar amount of iodine (I₂) and a catalyst, such as mercuric acetate or silver nitrate. The use of these reagents facilitates the formation of a more electrophilic iodine species.[6][7]

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into an aqueous solution of potassium iodide to quench any unreacted iodine and to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Dry the crude 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_iodination Iodination Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Benzaldehyde->Chalcone Base (NaOH/KOH) Ethanol Acetophenone Acetophenone Acetophenone->Chalcone Precursor 2-Amino-4-phenylpyrimidine Chalcone->Precursor NaOEt Ethanol, Reflux Guanidine Guanidine HCl Guanidine->Precursor FinalProduct 5-Iodo-4-phenyl-pyrimidin-2-ylamine Precursor->FinalProduct Glacial Acetic Acid Reflux Iodine Iodine (I₂) Iodine->FinalProduct Catalyst Catalyst (e.g., Hg(OAc)₂ or AgNO₃) Catalyst->FinalProduct

Caption: Synthetic pathway for 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Characterization

To confirm the identity, purity, and physical properties of the synthesized 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a combination of spectroscopic and analytical techniques should be employed.

Table 2: Characterization Methods

TechniquePurposeExpected Observations
Melting Point Analysis Determine the melting point and assess purity.A sharp melting point range indicates high purity.
¹H NMR Spectroscopy Confirm the chemical structure by identifying the number, type, and connectivity of protons.Expect characteristic signals for the aromatic protons of the phenyl ring, the pyrimidine ring proton, and the amine protons. The chemical shifts will be influenced by the iodo substituent.
¹³C NMR Spectroscopy Confirm the carbon framework of the molecule.Expect distinct signals for each carbon atom in the molecule, with the carbon atom bonded to iodine showing a characteristic chemical shift.
Mass Spectrometry (MS) Determine the molecular weight and confirm the molecular formula.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈IN₃. The isotopic pattern for iodine will be a key diagnostic feature.
Infrared (IR) Spectroscopy Identify the functional groups present in the molecule.Expect characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine and phenyl rings, and C-I stretching.
Elemental Analysis Determine the elemental composition (C, H, N) of the compound.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₈IN₃.

Diagram 2: Characterization Workflow

CharacterizationWorkflow Start Synthesized Compound Purification Purification (Recrystallization/Chromatography) Start->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure Physical Physical Characterization Purification->Physical MP Melting Point Purity->MP EA Elemental Analysis Purity->EA NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR

Sources

The 5-Iodo-4-phenyl-pyrimidin-2-ylamine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of oncology.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of a vast array of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[3]

This technical guide focuses on a specific and highly versatile pyrimidine derivative: 5-iodo-4-phenyl-pyrimidin-2-ylamine . This scaffold combines several key features that make it an attractive starting point for the development of novel kinase inhibitors. The 2-amino group provides a crucial hydrogen bond donor for interaction with the kinase hinge region, a common binding motif for type I kinase inhibitors. The 4-phenyl group can be tailored to occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.[3] Crucially, the 5-iodo substituent serves as a versatile synthetic handle, enabling the exploration of a wide chemical space through various cross-coupling reactions. This allows for the systematic optimization of inhibitor properties, including potency, selectivity, and pharmacokinetic profiles.[4]

This guide will provide an in-depth exploration of the 5-iodo-4-phenyl-pyrimidin-2-ylamine scaffold, covering its synthesis, its potential as a kinase inhibitor based on structure-activity relationship (SAR) studies of analogous compounds, and detailed protocols for its evaluation.

Synthesis of the 5-Iodo-4-phenyl-pyrimidin-2-ylamine Scaffold

The synthesis of the title scaffold can be approached in a modular fashion, typically involving the initial construction of the 4-phenyl-pyrimidin-2-ylamine core, followed by a regioselective iodination at the 5-position.

Part 1: Synthesis of the 4-Phenyl-pyrimidin-2-ylamine Core

A common and efficient method for the synthesis of 4,6-disubstituted-2-aminopyrimidines involves the condensation of a chalcone with guanidine hydrochloride.[5] For the 4-phenyl derivative, a simplified approach starting from a phenyl-substituted precursor can be employed.

Experimental Protocol: Synthesis of 4-Phenyl-pyrimidin-2-ylamine

  • Reaction: Condensation of a phenyl-substituted β-ketoester or a related precursor with guanidine hydrochloride.

  • Reagents and Materials:

    • Phenyl-substituted β-ketoester (e.g., ethyl benzoylacetate)

    • Guanidine hydrochloride

    • Sodium ethoxide (or other suitable base)

    • Ethanol (anhydrous)

    • Standard laboratory glassware for reflux and work-up

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.

    • Add the phenyl-substituted β-ketoester dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Part 2: Iodination of the Pyrimidine Core

The introduction of an iodine atom at the 5-position of the 2-aminopyrimidine ring can be achieved through electrophilic iodination. A patented method utilizes mercuric acetate and elemental iodine.[6] More modern, greener methods are also available.[7]

Experimental Protocol: Iodination of 4-Phenyl-pyrimidin-2-ylamine

  • Reaction: Electrophilic iodination of the pyrimidine ring.

  • Reagents and Materials:

    • 4-Phenyl-pyrimidin-2-ylamine

    • Mercuric acetate

    • Elemental iodine (I₂)

    • Dioxane (or other suitable inert solvent)

    • Aqueous potassium iodide (KI) solution

    • Standard laboratory glassware

  • Procedure: [6]

    • In a suitable reaction vessel, dissolve 4-phenyl-pyrimidin-2-ylamine and mercuric acetate in dioxane.

    • Heat the mixture and add a solution of elemental iodine in dioxane dropwise.

    • Stir the reaction mixture at an elevated temperature for a specified time, monitoring for the disappearance of the starting material by TLC.

    • After completion, pour the reaction mixture into an aqueous solution of potassium iodide.

    • The product can be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous potassium iodide solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 5-iodo-4-phenyl-pyrimidin-2-ylamine can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine start Phenyl-substituted β-ketoester + Guanidine HCl core_synthesis Condensation Reaction (Base, Reflux) start->core_synthesis core_product 4-Phenyl-pyrimidin-2-ylamine core_synthesis->core_product iodination Electrophilic Iodination (I₂, Mercuric Acetate) core_product->iodination final_product 5-Iodo-4-phenyl-pyrimidin-2-ylamine iodination->final_product

Synthetic route to 5-iodo-4-phenyl-pyrimidin-2-ylamine.

The 5-Iodo Group as a Gateway for Diversification

The true power of the 5-iodo-4-phenyl-pyrimidin-2-ylamine scaffold lies in the versatility of the 5-iodo substituent. This group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, allowing for the introduction of a wide variety of substituents at this position.[4][8] This enables a systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitor's properties.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of the 5-iodopyrimidine with terminal alkynes, introducing linear and rigid alkynyl groups.[9] These can probe deeper into the ATP-binding site or introduce new interaction points.

Sonogashira_Coupling scaffold 5-Iodo-4-phenyl- pyrimidin-2-ylamine reaction Sonogashira Coupling (Pd catalyst, Cu co-catalyst, Base) scaffold->reaction alkyne Terminal Alkyne (R-C≡CH) alkyne->reaction product 5-Alkynyl-4-phenyl- pyrimidin-2-ylamine reaction->product

Diversification via Sonogashira coupling.
Suzuki Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki coupling reaction allows for the introduction of various aryl and heteroaryl groups by coupling the 5-iodopyrimidine with boronic acids or esters.[10] This is a powerful strategy for exploring interactions with different regions of the kinase active site.

Suzuki_Coupling scaffold 5-Iodo-4-phenyl- pyrimidin-2-ylamine reaction Suzuki Coupling (Pd catalyst, Base) scaffold->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction product 5-Aryl-4-phenyl- pyrimidin-2-ylamine reaction->product

Diversification via Suzuki coupling.

Potential Kinase Targets and Structure-Activity Relationships

While specific data for 5-iodo-4-phenyl-pyrimidin-2-ylamine is not extensively published, the inhibitory profile can be inferred from closely related 2-aminopyrimidine derivatives. This class of compounds has been shown to inhibit a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Several 2-anilinopyrimidine derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle.[11]

  • Abl Kinase: The 2-phenylaminopyrimidine scaffold is a core component of the blockbuster drug imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia.[12]

  • c-Jun N-terminal Kinases (JNKs): Biaryl substituted aminopyrimidines have been developed as selective JNK inhibitors with good brain penetration.[13]

  • IκB Kinase (IKK-2): Piperidinyl aminopyrimidine derivatives have shown potent and selective inhibitory activity against IKK-2, a key kinase in the NF-κB signaling pathway.[14]

  • Polo-like Kinase 4 (PLK4): Novel aminopyrimidine derivatives have been identified as potent inhibitors of PLK4, a master regulator of centriole duplication.[15]

  • Aurora Kinases: 2-aminopyrimidine derivatives have been developed as inhibitors of Aurora kinases, which are involved in mitotic progression.[16]

Table 1: Representative Kinase Inhibition Data for 2-Aminopyrimidine Analogs

Kinase TargetScaffold/DerivativeReported IC₅₀Reference
CDK94-(Thiazol-5-yl)-2-(phenylamino)pyrimidine7 nM[11]
Abl4-iodophenylpyridopyrimidinone2.0 nM[17]
JNK3Biaryl substituted aminopyrimidine< 100 nM (cell-based)[13]
IKK-2Piperidinyl aminopyrimidine1.30 µM[14]
PLK4Novel pyrimidin-2-amine derivative6.7 nM[15]
Aurora A2,4-diaminopyrimidine derivative< 100 nM[16]

The 5-iodo substituent can also play a direct role in binding through halogen bonding, a non-covalent interaction that can contribute to inhibitor affinity and selectivity.[18][19]

The binding mode of 2-aminopyrimidine inhibitors typically involves the formation of hydrogen bonds between the 2-amino group and the pyrimidine N1 atom with the hinge region of the kinase. A crystal structure of a 4,6-disubstituted pyrimidine bound to CDK2 illustrates this canonical binding mode.[20]

Evaluation of Kinase Inhibitory Activity

Once synthesized, the 5-iodo-4-phenyl-pyrimidin-2-ylamine scaffold and its derivatives must be evaluated for their ability to inhibit their target kinases. This is typically done through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Two common methods are the radiometric assay and luminescence-based assays.

Experimental Protocol: Radiometric Kinase Assay (General) [21]

  • Principle: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate by the kinase.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate (peptide or protein)

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • Test compound (dissolved in DMSO)

    • P81 phosphocellulose paper

    • Phosphoric acid wash solution

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.

    • Add varying concentrations of the test compound or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at a controlled temperature for a specific time.

    • Stop the reaction and spot an aliquot onto P81 phosphocellulose paper.

    • Wash the P81 paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [22]

  • Principle: A luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the kinase activity.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP

    • Kinase reaction buffer

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Luminometer

  • Procedure:

    • Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound.

    • After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Assay_Workflow cluster_assay Kinase Inhibition Assay Workflow start Prepare Kinase Reaction (Kinase, Substrate, Buffer) add_compound Add Test Compound (Varying Concentrations) start->add_compound initiate_reaction Initiate Reaction (Add ATP) add_compound->initiate_reaction incubation Incubate initiate_reaction->incubation detection Detect Kinase Activity (Radiometric or Luminescence) incubation->detection data_analysis Data Analysis (Calculate IC₅₀) detection->data_analysis

General workflow for an in vitro kinase inhibition assay.
Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context. These assays can measure the effect of the inhibitor on cell proliferation, downstream signaling pathways, and target engagement.[2]

Experimental Protocol: Cell Proliferation Assay (e.g., CCK-8) [23]

  • Principle: Measures the number of viable cells after treatment with the test compound.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound

    • Cell Counting Kit-8 (CCK-8) or similar viability reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add the CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

Conclusion

The 5-iodo-4-phenyl-pyrimidin-2-ylamine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthesis is accessible, and the key 5-iodo substituent provides a versatile handle for extensive chemical modification through established cross-coupling methodologies. Based on the extensive literature on related 2-aminopyrimidine derivatives, this scaffold is predicted to exhibit inhibitory activity against a range of clinically relevant kinases. The experimental protocols provided in this guide offer a clear path for the synthesis, diversification, and biological evaluation of compounds based on this valuable scaffold, paving the way for the discovery of next-generation targeted therapies.

References

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

  • Kuhnast, B., Holschbach, M. H., Olsson, R. A., & Wamsler, M. (2005). Synthesis and in vitro examination of [124I]-, [125I]- and [131I]-2-(4-iodophenylamino) pyrido[2,3-d]pyrimidin-7-one radiolabeled Abl kinase inhibitors. Bioorganic & medicinal chemistry, 13(9), 3189–3197.
  • ResearchGate. (n.d.). Synthesis of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino). Retrieved from [Link]

  • Kennelly, K. M., & Imbalzano, A. N. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55626.
  • Loudon, G. M., & Miller, S. L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(19), 6475–6478.
  • Graves, P. R., & Broome, M. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 795, 3–17.
  • Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., Schenone, S., Dreassi, E., Zamperini, C., Maga, G., & Botta, M. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16750.
  • Al-Hiari, Y. M., Al-Zayadneh, W. M., & Darwish, R. M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules (Basel, Switzerland), 13(4), 848–857.
  • Wang, Y., Liu, X., Zhang, Y., Wang, Y., Zhang, J., Wang, Y., Zhang, Y., Liu, X., Zhang, J., Wang, Y., Zhang, Y., Liu, X., Zhang, J., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(4), 721–736.
  • Kim, S., Jung, J. K., Lee, H. S., & Choo, H. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2914–2918.
  • Hsieh, C. H., Liu, C. Y., Lin, Y. C., Huang, H. S., Huang, Y. C., Hsieh, H. P., & Hsu, J. L. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7411–7432.
  • Fischer, P. M., Wang, S., & Gani, D. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of medicinal chemistry, 56(1), 260–273.
  • ResearchGate. (n.d.). X-ray co-crystal structure of 4 bound to CDK2. Measurements in Å. PDB ID 4BZD. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF. Retrieved from [Link]

  • Al-Qaisi, J. A., Al-Tel, T. H., Al-Sawalha, M., & Al-Kaissi, E. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules (Basel, Switzerland), 25(9), 2135.
  • Gaudette, F., Cvitkovic, E., & Feteanu, K. (2011). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. Journal of medicinal chemistry, 54(10), 3617–3631.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348.
  • Kim, J., Kim, H., & Kim, S. K. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules (Basel, Switzerland), 27(19), 6386.
  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chen, Y., Yu, H., & Zhang, Y. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC medicinal chemistry, 11(11), 1269–1285.
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

  • Lopes, C. F. R. A. C., & Lacerda, M. A. L. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4349.
  • ResearchGate. (n.d.). Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of.... Retrieved from [Link]

  • CiteDrive. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Shepherd, R. G. (1950). U.S. Patent No. 2,521,544. Washington, DC: U.S.
  • ResearchGate. (n.d.). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]

  • Niefind, K., Raaf, J., Issinger, O. G., & Guerra, B. (2015). A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures. ACS chemical biology, 10(7), 1717–1722.
  • Jana, A., & Ali, M. A. (2021). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS omega, 6(37), 24203–24213.
  • Pop, C. M., & Pop, R. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 26(21), 6479.

Sources

Methodological & Application

Synthesis Protocol for 5-Iodo-4-phenylpyrimidin-2-amine from Acetophenone: A Three-Step Scalable Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable three-step protocol for the synthesis of 5-iodo-4-phenylpyrimidin-2-amine starting from commercially available acetophenone. The target compound is a highly valuable building block in medicinal chemistry, frequently utilized as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to access complex kinase inhibitors and biologically active heterocycles.

By prioritizing mild reagents and high-yielding intermediates, this guide provides a self-validating workflow designed for high reproducibility in pharmaceutical development laboratories.

Mechanistic Rationale & Retrosynthetic Strategy

The synthetic route is designed around a modular approach consisting of enaminone formation, pyrimidine annulation, and regioselective electrophilic halogenation. As a Senior Application Scientist, it is critical to understand why these specific transformations and reagents were selected.

Step 1: Enaminone Formation

The synthesis initiates with the condensation of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1]. Causality: DMF-DMA serves as an exceptionally efficient, stable C1 synthon. Unlike traditional Claisen-Schmidt condensations that require harsh basic conditions and often yield complex aldol byproducts, DMF-DMA acts as both reagent and solvent. The reaction is thermodynamically driven to completion by the thermal elimination of methanol and dimethylamine, cleanly affording the (E)-enaminone without the need for aqueous workup.

Step 2: Pyrimidine Ring Annulation

The enaminone is subjected to a cyclocondensation reaction with guanidine hydrochloride[2]. Causality: Guanidine is a highly basic bis-nucleophile, typically supplied as a stable hydrochloride salt. Using a mild base (such as K₂CO₃) liberates the free guanidine base in situ. The mechanism proceeds via the initial nucleophilic attack of one guanidine nitrogen on the highly electrophilic carbonyl carbon of the enaminone, followed by dehydration. Subsequent intramolecular attack by the second nitrogen at the


-carbon displaces dimethylamine, driving the irreversible aromatization of the pyrimidine ring.
Step 3: Regioselective Electrophilic Iodination

The final step involves the iodination of 4-phenylpyrimidin-2-amine using N-iodosuccinimide (NIS)[3]. Causality: Pyrimidine rings are inherently electron-deficient due to the electronegativity of the two endocyclic nitrogen atoms. However, the exocyclic 2-amino group exerts a strong mesomeric (+M) electron-donating effect. This resonance selectively enriches the C5 position (which is para to the amino group in the context of the conjugated system), making it the most nucleophilic carbon on the ring. NIS is selected over elemental iodine (I₂) because it provides a controlled, mild source of electrophilic iodine (I⁺), preventing oxidative degradation of the primary amine and avoiding the need for harsh acidic conditions.

Synthetic Workflow Visualization

SynthesisWorkflow A Acetophenone + DMF-DMA B (E)-3-(dimethylamino)-1- phenylprop-2-en-1-one A->B 90°C, 12h (Condensation) D 4-Phenylpyrimidin-2-amine B->D Reflux, 16h (Cyclocondensation) C Guanidine HCl + K2CO3 / EtOH C->D F 5-Iodo-4-phenylpyrimidin-2-amine (Target Molecule) D->F 60°C, 4h (Electrophilic Iodination) E N-Iodosuccinimide (NIS) + MeCN / TFA E->F

Figure 1: Three-step synthetic workflow for 5-iodo-4-phenylpyrimidin-2-amine from acetophenone.

Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10.0 mmol) and DMF-DMA (1.79 g, 15.0 mmol).

  • Execution: Heat the neat mixture to 90 °C under a nitrogen atmosphere for 12 hours. The solution will turn deep yellow/orange.

  • Workup: Cool the reaction mixture to room temperature. The product will spontaneously crystallize. Triturate the solid with cold hexanes (15 mL), filter via a Büchner funnel, and dry under a vacuum.

  • Self-Validation (¹H NMR in CDCl₃): The reaction is successful if the acetophenone methyl ketone singlet (~2.6 ppm) completely disappears. Look for the diagnostic vinylic doublets at

    
     7.80 and 5.72 ppm with a coupling constant of J = 12.3 Hz, confirming the (E)-trans geometry.
    
Protocol 2: Synthesis of 4-phenylpyrimidin-2-amine
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the enaminone from Protocol 1 (1.40 g, 8.0 mmol) and guanidine hydrochloride (1.15 g, 12.0 mmol) in absolute ethanol (25 mL).

  • Execution: Add anhydrous potassium carbonate (1.66 g, 12.0 mmol) to the suspension. Heat the mixture to reflux (80 °C) for 16 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (50 mL) under vigorous stirring. A pale yellow precipitate will form. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 50 °C.

  • Self-Validation (¹H NMR in DMSO-d₆): The disappearance of the dimethylamino singlets (~2.9-3.1 ppm) validates ring closure. The appearance of a broad singlet at

    
     6.65 ppm (2H, -NH₂) and two pyrimidine aromatic doublets at 
    
    
    
    8.30 (H6) and 7.10 (H5) ppm confirms the structure.
Protocol 3: Synthesis of 5-iodo-4-phenylpyrimidin-2-amine
  • Reaction Setup: Dissolve 4-phenylpyrimidin-2-amine (0.85 g, 5.0 mmol) in anhydrous acetonitrile (15 mL). Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 mL) to activate the NIS.

  • Execution: Shield the flask from light using aluminum foil. Add N-iodosuccinimide (NIS) (1.24 g, 5.5 mmol) portion-wise over 10 minutes. Stir the reaction at 60 °C for 4 hours.

  • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL) to reduce any unreacted iodine species. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol.

  • Self-Validation (¹H NMR in DMSO-d₆): Regioselective C5-iodination is absolutely validated by the disappearance of the pyrimidine H5 doublet at

    
     7.10 ppm. Consequently, the H6 proton collapses from a doublet into a sharp singlet shifted downfield to 
    
    
    
    8.55 ppm due to the deshielding effect of the adjacent iodine atom.

Quantitative Data & Analytical Benchmarks

StepTarget IntermediateYield (%)Reaction Time (h)Purity (HPLC)Key ¹H NMR Diagnostic Peaks (ppm)
1 (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one88 - 92%12> 98%7.80 (d, J=12.3Hz, 1H), 5.72 (d, J=12.3Hz, 1H), 3.15 (s, 3H), 2.95 (s, 3H)
2 4-phenylpyrimidin-2-amine80 - 85%16> 95%8.30 (d, J=5.2Hz, 1H), 7.10 (d, J=5.2Hz, 1H), 6.65 (br s, 2H)
3 5-iodo-4-phenylpyrimidin-2-amine75 - 82%4> 97%8.55 (s, 1H, Py-H6), 6.95 (br s, 2H, -NH₂)

References

  • Title: A New Synthetic Route of 2-Aroyl- and 2-Benzyl-Benzofurans and their Application in the Total Synthesis of a Metabolite Isolated from Dorstenia gigas Source: Aust J Chem URL: [1]

  • Title: Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives Source: ResearchGate URL: [2]

  • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: MDPI URL: [3]

Sources

Suzuki coupling reaction conditions for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling of 5-Iodo-4-phenyl-pyrimidin-2-ylamine: Application Notes and Protocols

Introduction: The Strategic Importance of Pyrimidine Scaffolds

Substituted pyrimidine rings are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals, including anticancer and antiviral agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl-aryl structures from readily available starting materials.[2][3][4] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6]

This guide focuses on the Suzuki-Miyaura coupling of a specific, highly relevant substrate: 5-Iodo-4-phenyl-pyrimidin-2-ylamine . This molecule presents a unique set of challenges and opportunities. The electron-deficient nature of the pyrimidine ring renders the C5-iodo bond highly susceptible to oxidative addition, a key step in the catalytic cycle.[1] However, the presence of the 2-amino group introduces a significant challenge: potential catalyst inhibition. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to successfully navigate the complexities of this transformation.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of the 5-Iodo-4-phenyl-pyrimidin-2-ylamine. This step forms a square-planar Pd(II) intermediate.[5][8] The high reactivity of the C-I bond facilitates this initial, often rate-determining, step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic boronate complex.[9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of this ligand transfer is still a subject of detailed study.[3]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_pd_intermediate R¹-Pd(II)Ln-R² transmetalation->di_pd_intermediate byproduct X-B(OH)₂ + Base transmetalation->byproduct reductive_elimination Reductive Elimination di_pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product substrate R¹-X (5-Iodo-4-phenyl-pyrimidin-2-ylamine) substrate->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Directive: Overcoming the Aminopyrimidine Challenge

The primary obstacle in the Suzuki coupling of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is the presence of the basic 2-amino group. Nitrogen-containing heterocycles, particularly those with accessible lone pairs like aminopyridines and aminopyrimidines, are notorious for coordinating to the palladium center.[10][11] This coordination can sequester the catalyst, forming stable off-cycle complexes that inhibit or completely shut down catalytic turnover.

The solution lies in strategic ligand selection. Early catalyst systems using simple triarylphosphines like PPh₃ often fail with these substrates. Modern catalysis has shown that the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs) is critical for success.[5][10] These ligands promote the desired catalytic cycle by:

  • Accelerating Reductive Elimination: Their steric bulk and electron-donating properties facilitate the final, product-forming step, which is often the rate-limiting step for electron-rich catalyst systems.

  • Discouraging Substrate Coordination: The steric hindrance around the palladium center makes it more difficult for the aminopyrimidine to bind and deactivate the catalyst.

Catalyst systems based on ligands like SPhos and XPhos have proven to be exceptionally effective and are not inhibited by the presence of highly basic aminopyrimidines.[5][12]

Reaction Parameter Optimization: A Component-by-Component Analysis

Achieving high yields and purity requires careful consideration of each reaction component. The interplay between the catalyst, ligand, base, and solvent is a self-validating system where each choice impacts the others.

ParameterRecommended OptionsRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of Pd(0) formed in situ. Buchwald precatalysts are air-stable and provide a rapid, reliable method for generating the active L-Pd(0) species, often leading to faster reactions and lower catalyst loadings.[12][13]
Ligand SPhos , XPhos, other Buchwald-type ligandsCrucial for success. These bulky, electron-rich ligands prevent catalyst inhibition by the 2-amino group and promote efficient catalytic turnover, especially for challenging heteroaromatic couplings.[5][12] SPhos is often an excellent starting point.
Base K₃PO₄ , K₂CO₃, Cs₂CO₃The base is required to activate the boronic acid for transmetalation. K₃PO₄ is a moderately strong base that often provides excellent results.[5] Cs₂CO₃ is more soluble and can be effective in more challenging couplings.[14] Carbonates are also widely used and effective.[14][15]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA polar aprotic solvent mixed with water is standard. This combination helps to dissolve the organic substrates, the boronic acid, and the inorganic base.[7] Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids, Boronic esters (pinacol)A wide variety of boronic acids are compatible. For unstable boronic acids (e.g., some heteroaryls prone to protodeboronation), using the corresponding air-stable pinacol boronate ester is a highly effective strategy.[4][7]
Temperature 80 - 110 °CThe reaction typically requires heating to drive the catalytic cycle efficiently. The optimal temperature depends on the solvent and the reactivity of the specific coupling partners. Microwave irradiation can significantly shorten reaction times.[1][16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Iodo-4-phenyl-pyrimidin-2-ylamine with a representative arylboronic acid.

Materials:

  • 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) before adding them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL total volume for a 1 mmol scale).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-16 hours. The reaction mixture will typically become a dark, heterogeneous slurry.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrimidine is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.

Troubleshooting Guide for Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure)2. Catalyst Inhibition (Insufficient ligand)3. Insufficient Temperature/Time1. Ensure rigorous degassing of solvents and maintenance of inert atmosphere. Use fresh, high-quality reagents.[10]2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1). Consider a different ligand like XPhos.3. Increase reaction temperature in 10 °C increments or prolong the reaction time. Consider switching to a microwave reactor.[16]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen2. High Temperature1. Improve the degassing procedure. Oxygen can promote the oxidative homocoupling of boronic acids.[10]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Protodeboronation of Boronic Acid 1. Inherently unstable boronic acid2. Prolonged reaction time at high temperature1. Switch to the corresponding pinacol boronate ester (R-Bpin), which is more stable.[7]2. Use a more active catalyst system (e.g., a Buchwald precatalyst) to enable lower temperatures and shorter reaction times.
Formation of Dark Precipitate (Palladium Black) Catalyst Decomposition1. Ensure sufficient ligand is present to stabilize the palladium species.2. High temperatures can accelerate decomposition; try running at the lowest effective temperature.[10]3. Ensure vigorous stirring to prevent localized overheating.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Gonda, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

  • Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ?. ChemRxiv. [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [Link]

Sources

Sonogashira coupling using 5-Iodo-4-phenyl-pyrimidin-2-ylamine as electrophile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Version 1.2

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Synthesis of 5-alkynyl-4-phenylpyrimidin-2-amine derivatives via Pd/Cu-catalyzed cross-coupling.

Introduction & Strategic Importance

The 2-amino-4-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., JAK, BTK, and CDK inhibitors). The introduction of an alkynyl group at the C5 position is a critical diversification strategy, allowing for the installation of "warheads" (in covalent inhibitors) or solubilizing tails.

This application note details the Sonogashira coupling of 5-Iodo-4-phenyl-pyrimidin-2-ylamine . While the C5-iodide is highly reactive, the presence of the unprotected C2-exocyclic amine and the N1/N3 pyrimidine nitrogens presents a challenge: catalyst poisoning via coordination . This protocol utilizes an optimized ligand/base system to outcompete non-productive coordination, ensuring high turnover frequencies (TOF) without requiring amine protection.

Mechanistic Insight & Experimental Design

Reactivity Profile

The pyrimidine ring is electron-deficient. However, the C5 position is the most electron-rich carbon on the ring (highest HOMO coefficient), making it susceptible to electrophilic halogenation (to install the iodine) and subsequent oxidative addition by Pd(0).

  • Electrophile: 5-Iodo-4-phenyl-pyrimidin-2-ylamine. The C-I bond is weak and undergoes rapid oxidative addition.

  • Nucleophile: Terminal alkynes (aryl or alkyl).

  • Challenge: The free amine (-NH2) at C2 can act as a ligand, displacing phosphines from Palladium and forming inactive "Pd-amine" sinks.

Catalyst & Ligand Selection

To mitigate amine poisoning, we employ Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride). The bulky triphenylphosphine ligands are sufficiently labile to allow the catalytic cycle to proceed but strong enough to prevent the Pd center from being saturated by the substrate's nitrogen atoms.

The "Copper Effect"

While copper-free variants exist, the use of CuI (Copper(I) iodide) is recommended for this substrate. The formation of the Copper-acetylide intermediate significantly accelerates the transmetallation step, which is often the rate-determining step when the electrophile is sterically crowded by the C4-phenyl group.

Visualized Pathways

Reaction Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation step facilitated by Copper(I).

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + 5-Iodo-4-phenyl-pyrimidin-2-ylamine TransMet Transmetallation Ar-Pd(II)-C≡C-R OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration CuCycle Copper Cycle Cu-C≡C-R Formation CuCycle->TransMet Feeds Acetylide

Caption: Catalytic cycle for the Pd/Cu-mediated coupling. Note the Cu-acetylide feeding into the Transmetallation step.

Standardized Protocol

Materials & Reagents
ComponentRoleEquivalentsRecommended Grade
5-Iodo-4-phenyl-pyrimidin-2-ylamine Electrophile1.0>97% HPLC
Terminal Alkyne Nucleophile1.2 - 1.5>95%
Pd(PPh₃)₂Cl₂ Catalyst0.05 (5 mol%)99%
CuI Co-Catalyst0.10 (10 mol%)99.99% (White/Off-white)
Triethylamine (Et₃N) Base/Solvent3.0 - 5.0Anhydrous
DMF or THF SolventN/AAnhydrous, Degassed
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube or a microwave vial containing a magnetic stir bar.

  • Add 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1.0 mmol, 297 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Seal the vessel with a septum and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

Step 2: Solvent & Reagent Addition

  • Via syringe, add Anhydrous DMF (5.0 mL) followed by Triethylamine (3.0 mmol, 0.42 mL).

    • Note: DMF is preferred over THF for solubility due to the 4-phenyl group.

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

    • Critical: If the alkyne is a solid, add it in Step 1 with the other solids.

Step 3: Reaction & Monitoring

  • Stir the mixture at Room Temperature for 30 minutes.

  • Heat the reaction to 60°C (oil bath).

  • Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2]

    • Typical conversion time: 2–4 hours.

    • Observation: The solution typically darkens from yellow/orange to dark brown/black as colloidal Pd forms (this is normal).

Step 4: Workup & Purification See the workflow diagram below for the purification logic.

Workup Workflow

WorkupFlow Reaction Reaction Mixture (Dark Brown) Quench Quench Add H2O / EtOAc Reaction->Quench Extract Extraction Wash w/ Brine x3 Quench->Extract Dry Drying Na2SO4 + Filtration Extract->Dry Crude Concentration Crude Solid Dry->Crude Purification Column Chromatography SiO2 (DCM/MeOH or Hex/EtOAc) Crude->Purification Final Pure Product 5-alkynyl-4-phenylpyrimidin-2-amine Purification->Final

Caption: Standard aqueous workup and purification workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst PoisoningIncrease Pd loading to 10 mol%; Switch to Pd(dppf)Cl₂ (more robust ligand).
Glaser Coupling (Alkyne Dimer) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly.
Incomplete Conversion Steric hindranceIncrease temperature to 80°C; Use microwave irradiation (100°C, 30 min).
Product stuck on Silica High PolarityUse DCM/MeOH (95:5) with 1% NH₄OH to reduce tailing of the amine.

Safety Considerations

  • Alkynes: Low molecular weight alkynes can be volatile and flammable. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: If performing in a sealed tube at elevated temperatures, ensure glassware is rated for pressure.

References

  • General Sonogashira Conditions for Pyrimidines

    • BenchChem.[3][4] Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Link

  • Regioselectivity of Halopyrimidines

    • Kore, A. R., et al. (2015). "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[5] Nucleosides, Nucleotides and Nucleic Acids.

  • Kinase Inhibitor Synthesis (Analogous Chemistry)

    • L. Zhao, et al. (2021).[6] "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones." Journal of Organic Chemistry.

  • Mechanistic Overview

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

Sources

Application Notes and Protocols: Regioselective Iodination of 4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective iodination of 4-phenyl-pyrimidin-2-ylamine, a common scaffold in medicinal chemistry and materials science. The protocol focuses on the synthesis of 5-iodo-4-phenyl-pyrimidin-2-ylamine, a versatile intermediate for further functionalization, particularly through cross-coupling reactions. We detail an efficient and reliable method using N-Iodosuccinimide (NIS) as the iodinating agent. The causality behind experimental choices, a complete step-by-step protocol, work-up, purification, and characterization are thoroughly discussed to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Rationale

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities.[1] The introduction of a halogen atom, specifically iodine, onto the pyrimidine ring dramatically increases its synthetic utility. Iodinated pyrimidines are valuable precursors for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[2][3]

The target molecule for this protocol, 4-phenyl-pyrimidin-2-ylamine, presents a specific challenge for electrophilic substitution. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene.[4] However, the 2-amino group is a strong activating group that directs electrophiles to the C5 position. The C2, C4, and C6 positions are significantly more electron-deficient, making the C5 position the most nucleophilic and therefore the primary site for electrophilic iodination.[4]

This protocol employs N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.[5][6][7] Unlike molecular iodine (I₂), which often requires harsh oxidizing agents or acidic conditions to generate a potent electrophile[8][9][10], NIS provides a readily available "I+" equivalent under neutral or mildly acidic conditions, offering excellent functional group tolerance and high yields.[6][11]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-phenyl-pyrimidin-2-ylamine with NIS proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.

  • Activation of NIS (Optional but common): In many cases, particularly with less activated substrates, a catalytic amount of an acid (e.g., trifluoroacetic acid) is used to protonate the succinimide carbonyl, further polarizing the N-I bond and generating a more potent electrophilic iodine species.[11]

  • Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring acts as a nucleophile, attacking the electrophilic iodine atom of NIS. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (which can be the solvent or the succinimide anion byproduct) removes the proton from the C5 carbon.

  • Rearomatization: The removal of the proton restores the aromaticity of the pyrimidine ring, yielding the final product, 5-iodo-4-phenyl-pyrimidin-2-ylamine, and succinimide as a byproduct.

Reaction_Mechanism sub 4-phenyl-pyrimidin-2-ylamine sigma Sigma Complex (Arenium Ion) sub->sigma Electrophilic Attack (C5 attacks I+) nis N-Iodosuccinimide (NIS) nis->sigma prod 5-iodo-4-phenyl-pyrimidin-2-ylamine sigma->prod Deprotonation & Rearomatization succ Succinimide sigma->succ

Caption: Mechanism of electrophilic iodination.

Materials and Equipment

Reagents and Chemicals
ReagentMolar Mass ( g/mol )Melting Point (°C)Hazards
4-phenyl-pyrimidin-2-ylamine171.20[12]162-164Irritant
N-Iodosuccinimide (NIS)224.99[7]202-206 (dec.)[7]Irritant, Oxidizer, Light/Moisture Sensitive
Dichloromethane (DCM), ACS Grade84.93-96.7Irritant, Health Hazard
Sodium Thiosulfate (Na₂S₂O₃)158.1148.3None
Sodium Bicarbonate (NaHCO₃)84.0150 (dec.)None
Anhydrous Magnesium Sulfate (MgSO₄)120.371124 (dec.)None
Silica Gel (for column chromatography)60.08N/AIrritant (dust)
Ethyl Acetate, HPLC Grade88.11-83.6Flammable, Irritant
Hexanes, HPLC Grade~86.18-95Flammable, Health Hazard
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (graduated cylinders, pipettes)

Detailed Experimental Protocol

This protocol outlines the synthesis on a 1.0 mmol scale. Adjust quantities as needed.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Substrate (4-phenyl-pyrimidin-2-ylamine in DCM) B Add NIS (Portion-wise at 0°C to RT) A->B C Stir at RT (Monitor by TLC, ~2-4h) B->C D Quench (Add aq. Na₂S₂O₃) C->D E Phase Separation (Extract with DCM) D->E F Wash Organic Layer (aq. NaHCO₃, Brine) E->F G Dry & Concentrate (MgSO₄, Rotary Evaporator) F->G H Purify Crude Product (Flash Column Chromatography) G->H I Characterize (NMR, MS) H->I

Caption: Overall experimental workflow.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-pyrimidin-2-ylamine (171 mg, 1.0 mmol).

  • Add 20 mL of dichloromethane (DCM) and stir until the solid is completely dissolved.

  • In a separate vial, weigh out N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol, 1.1 equivalents).

  • While stirring the solution of the pyrimidine, add the NIS in one portion at room temperature. Note: For sensitive substrates or larger scale reactions, addition can be done at 0°C.

  • Protect the reaction from light by wrapping the flask in aluminum foil as NIS can be light-sensitive.[5]

Reaction Monitoring
  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

    • Eluent: A mixture of Hexanes/Ethyl Acetate (e.g., 7:3 v/v) is a good starting point.

    • Visualization: UV light (254 nm).

    • The starting material should have a higher Rf value than the more polar iodinated product. The reaction is complete when the starting material spot is no longer visible. The typical reaction time is 2-4 hours.

Work-up Procedure
  • Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel.

  • Add 30 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the funnel to quench any unreacted NIS. The orange/brown color of iodine, if present, will disappear.

  • Shake the funnel vigorously and allow the layers to separate.

  • Remove the lower organic (DCM) layer. Extract the aqueous layer again with DCM (2 x 20 mL).

  • Combine all organic layers in the separatory funnel.

  • Wash the combined organic layer with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 30 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification

The crude product can be purified by flash column chromatography or recrystallization.

  • Flash Column Chromatography:

    • Prepare a slurry of silica gel in hexanes and pack a column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Collect fractions and combine those containing the pure product (as determined by TLC).

    • Evaporate the solvent to yield the purified 5-iodo-4-phenyl-pyrimidin-2-ylamine as a solid.

  • Recrystallization: [13]

    • Select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Characterization of 5-iodo-4-phenyl-pyrimidin-2-ylamine

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the proton at the C5 position. The remaining pyrimidine proton (at C6) will appear as a singlet. Signals for the phenyl and amino groups will also be present.

  • ¹³C NMR: The spectrum will show a new signal for the carbon atom bearing the iodine (C5), typically in the range of 70-90 ppm.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the mass of the iodinated product (C₁₀H₈IN₃, calculated mass: 297.98).[14]

  • HPLC: Purity can be assessed by High-Performance Liquid Chromatography, which should show a single major peak for the purified product.[15][16]

Safety and Handling

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is an irritant and a mild oxidizer. Avoid inhalation of dust and contact with skin and eyes. It is also sensitive to light and moisture; store it in a cool, dark, and dry place.[5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient NIS; Deactivated substrate.Add a small additional portion of NIS (0.1-0.2 eq). If the substrate is known to be deactivated, consider adding a catalytic amount of trifluoroacetic acid (TFA).
Low Yield Product loss during work-up/purification; Reaction not driven to completion.Ensure complete extraction from the aqueous layer. Be careful during column chromatography to avoid mixing fractions. Allow the reaction to run longer.
Formation of Byproducts Di-iodination (unlikely but possible); Reaction with solvent or impurities.Ensure the use of pure starting materials and dry solvents. Add NIS portion-wise at a lower temperature to control reactivity.
Purification Difficulty Product and starting material have similar Rf values.Optimize the eluent system for TLC to achieve better separation (try different solvent polarities or solvent systems like DCM/Methanol).

References

  • Kim, H. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available from: [Link]

  • Caldwell, W. T. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. 2,521,544. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Available from: [Link]

  • Request PDF. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]

  • Cao, T., Li, W., & Wang, L. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 44(2), 508-524. Available from: [Link]

  • Wikipedia. N-Iodosuccinimide. Available from: [Link]

  • PubChem. 4-Phenylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Frattini, S. et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6745-6748. Available from: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available from: [Link]

  • Miller, W. H. (1952). Halogenation of 2-aminopyrimidines. U.S. Patent No. 2,609,372. Washington, DC: U.S. Patent and Trademark Office.
  • Wiles, J. A. et al. (2009). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-212. Available from: [Link]

  • Chemistry LibreTexts. The Iodine Clock Reaction. Available from: [Link]

  • PubChem. 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Electrophilic halogenation. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • Wang, Y. et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry, 27(18), 115017. Available from: [Link]

  • Wang, T. H. et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. International Journal of Molecular Sciences, 20(23), 5937. Available from: [Link]

  • Huang, T. H. et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799. Available from: [Link]

  • Gaharwar, U. S. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Khan, I. et al. (2017). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyte. HARVEST, University of Saskatchewan. Available from: [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and optimization of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. This guide offers a comprehensive protocol, from mobile phase preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Introduction

5-Iodo-4-phenyl-pyrimidin-2-ylamine is a heterocyclic aromatic amine containing a pyrimidine core substituted with an iodo, a phenyl, and an amino group. These structural features, particularly the aromatic rings and the basic amino group, make it well-suited for analysis by reversed-phase HPLC with UV detection.[1][2] The presence of both hydrophobic (phenyl and iodo groups) and polar (amino group) moieties necessitates a careful optimization of chromatographic conditions to achieve optimal retention and peak shape.[3][4] The objective of this work was to develop a robust and reproducible HPLC method for the routine analysis and purity assessment of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Method Development Strategy

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation parameters. The key considerations for 5-Iodo-4-phenyl-pyrimidin-2-ylamine were the choice of stationary phase, mobile phase composition, and detector settings.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValue/CharacteristicImplication for HPLC Method Development
Structure Pyrimidine ring with iodo, phenyl, and amino substituents.The aromatic nature suggests strong UV absorbance.[1] The presence of both hydrophobic (phenyl, iodo) and polar (amino) groups indicates that reversed-phase chromatography is a suitable separation mode.[5][6]
Molecular Weight ~298.1 g/mol (estimated based on similar structures)[7]A small molecule, suitable for standard HPLC columns with smaller pore sizes (e.g., 100 Å).[8]
Polarity Moderately polar.A C18 or C8 column is a good starting point for achieving adequate retention.[3][9]
pKa The amino group is basic.The pH of the mobile phase will significantly impact the retention time and peak shape by controlling the ionization of the amino group.[10] Buffering the mobile phase is crucial for reproducibility.[11][12]
UV Absorbance Expected to have strong absorbance in the UV region due to the conjugated aromatic system.UV detection is an appropriate and sensitive detection method.[1][13] A diode array detector (DAD) can be used to determine the optimal wavelength.[14]
Initial Chromatographic Conditions

Based on the analyte's properties, the following initial conditions were selected:

  • Column: A C18 column is the most widely used stationary phase in reversed-phase HPLC and provides a good starting point for retaining moderately polar compounds like 5-Iodo-4-phenyl-pyrimidin-2-ylamine.[9][15] A standard dimension of 4.6 x 150 mm with 5 µm particles was chosen for initial development.[8]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common choice for reversed-phase HPLC.[16][17] Acetonitrile was selected over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[18] To control the ionization of the basic amino group, a phosphate buffer was incorporated into the aqueous phase.[11][12] An initial gradient was chosen to elute the compound in a reasonable time and provide good peak shape.

  • Detection: Based on the aromatic structure, a UV detector was selected. An initial wavelength of 254 nm was chosen as it is a common wavelength for aromatic compounds.[14]

Method Development Workflow

The following diagram illustrates the systematic approach taken for method development.

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • 5-Iodo-4-phenyl-pyrimidin-2-ylamine reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions

Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

  • Degas the mobile phase for 15 minutes in a sonicator.[14]

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC-grade acetonitrile directly.

  • Degas for 15 minutes in a sonicator.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of 5-Iodo-4-phenyl-pyrimidin-2-ylamine reference standard.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (determined by DAD)

Results and Discussion

Optimization of Chromatographic Conditions

The initial screening with a generic gradient confirmed that a C18 column provides adequate retention. Further optimization focused on the mobile phase pH and the gradient profile to achieve the best peak shape and resolution.

Effect of Mobile Phase pH: The amino group on the pyrimidine ring is basic, making the mobile phase pH a critical parameter.[10] At a low pH (around 3.0), the amino group is protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[5][6]

Optimization of Gradient Elution: A gradient elution was necessary to achieve a reasonable run time and good peak shape. The gradient was optimized to ensure sufficient separation from any potential impurities and to re-equilibrate the column efficiently.

Selection of Detection Wavelength: A UV scan of the 5-Iodo-4-phenyl-pyrimidin-2-ylamine standard was performed using the DAD, which revealed a maximum absorbance at 265 nm. This wavelength was selected for the final method to ensure maximum sensitivity.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Specificity The peak for 5-Iodo-4-phenyl-pyrimidin-2-ylamine was well-resolved from the diluent and any potential degradation products.
Linearity (r²) > 0.999 over the concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The results demonstrate that the developed method is suitable for its intended purpose.

Optimization Logic

The following diagram illustrates the decision-making process during method optimization.

Caption: Decision tree for optimizing peak shape and retention.

Conclusion

A robust and reliable RP-HPLC method for the quantitative analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine has been successfully developed and validated. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 265 nm. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and purity analysis in a pharmaceutical setting.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Welch Materials. (2025, April 8).
  • Agilent.
  • Phenomenex. Reversed Phase HPLC Columns.
  • LCGC International. (2020, November 11).
  • Element Lab Solutions. HPLC Solvent Selection.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • EBSCO. Ultraviolet spectrophotometry | Chemistry | Research Starters.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • LCGC International. (2018, October 1).
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • LCGC International. (2022, April 15).
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • ICH. Quality Guidelines.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate.
  • Benchchem.
  • ResearchGate. (2021, September 3).
  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Benchchem.
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • ResearchGate. (2025, August 5).
  • Benchchem. Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry.
  • Repligen. (2016, April 1).
  • Indus Journal of Bioscience Research. (2026, January 30).
  • MAC-MOD Analytical.
  • Journal of Science & Technology. (2023, March 9).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. N-(3-((5-Iodo-4-((3-(thiophene-2-carboxamido)propyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide.
  • Journal of Science & Technology. (2021, May 28).
  • American Elements. 5-Iodopyrimidin-4-amine | CAS 91416-96-5.
  • Bulgarian Academy of Sciences, Union of Chemists in Bulgaria. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • PubChem. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337.
  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • CymitQuimica. CAS 2305-87-5: 4-phenylpyrimidin-2-amine.
  • ChemicalBook. (2025, July 24). 5-iodopyrimidin-4-amine | 91416-96-5.
  • PubChem. 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102.
  • MDPI. (2024, August 7).
  • BLD Pharm. 22294-56-0|5-Iodo-4-methylpyrimidin-2-amine.
  • PubChem. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777.
  • ResearchGate. (2025, August 6). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.

Sources

Application Notes and Protocols for the Purification of 5-Iodo-4-phenyl-pyrimidin-2-ylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 5-Iodo-4-phenyl-pyrimidin-2-ylamine via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of solvent selection and offers systematic procedures for both single-solvent and two-solvent recrystallization methods. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Critical Role of Purification

In the synthesis of pharmacologically active molecules such as 5-Iodo-4-phenyl-pyrimidin-2-ylamine, achieving high purity is paramount. The presence of impurities, including unreacted starting materials, by-products, or residual solvents, can significantly impact downstream applications, including biological assays and formulation studies. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The method relies on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a given solvent system at various temperatures.[1]

The structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, featuring a substituted pyrimidine core, an aromatic phenyl group, an amino group, and an iodine atom, presents a unique set of physicochemical properties that must be considered for successful purification. The amino group allows for hydrogen bonding, while the aromatic systems suggest solubility in various organic solvents. This guide provides a systematic approach to identifying the optimal solvent system for obtaining high-purity crystalline 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Foundational Principles of Recrystallization

The ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[2]

  • Favorable Crystal Formation: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Systematic Solvent Selection for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

A preliminary screening of solvents with varying polarities is the cornerstone of developing a robust recrystallization protocol. Given the structural motifs of the target compound, a range of protic and aprotic solvents should be evaluated.

Table 1: Predicted Solubility Characteristics of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in Common Organic Solvents
SolventPolarityBoiling Point (°C)Predicted Solubility (at 25°C)Predicted Solubility (at Boiling)Rationale & Comments
Methanol Polar Protic65Sparingly SolubleHighly SolubleOften a good starting point for pyrimidine derivatives.[1][3]
Ethanol Polar Protic78Sparingly SolubleHighly SolubleSimilar to methanol, a common choice for related compounds.[1][4]
Isopropanol Polar Protic82Sparingly to Slightly SolubleSolubleLower polarity than ethanol may improve crystal recovery.
Ethyl Acetate Polar Aprotic77Slightly SolubleHighly SolubleA versatile solvent for a range of polarities.[1]
Acetone Polar Aprotic56Slightly SolubleSolubleLow boiling point makes it easy to remove.
Dichloromethane Polar Aprotic40SolubleHighly SolubleMay be too good a solvent at room temperature. Often used in two-solvent systems.[5]
Toluene Non-polar111Insoluble to Sparingly SolubleSlightly SolubleHigh boiling point can be a disadvantage.
Hexanes/Heptane Non-polar~69InsolubleSparingly SolubleLikely to be an effective anti-solvent in a two-solvent system.[6]
Water Polar Protic100InsolubleInsolubleThe presence of the phenyl and iodo groups likely makes it insoluble in water.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This initial screen is crucial for identifying promising solvent candidates for recrystallization.

Methodology:

  • Place approximately 10-20 mg of crude 5-Iodo-4-phenyl-pyrimidin-2-ylamine into several small test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod to induce crystallization.[7]

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Diagram 1: Workflow for Solvent Selection and Recrystallization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_protocol Recrystallization Protocol Start Crude 5-Iodo-4-phenyl- pyrimidin-2-ylamine Test_Solvents Small-Scale Solubility Tests (Protocol 1) Start->Test_Solvents Evaluate Evaluate Crystal Formation (Quality & Quantity) Test_Solvents->Evaluate Single_Solvent Good Single Solvent Identified Evaluate->Single_Solvent Yes Two_Solvent No Ideal Single Solvent Evaluate->Two_Solvent No Protocol_Single Single-Solvent Recrystallization (Protocol 2) Single_Solvent->Protocol_Single Protocol_Two Two-Solvent Recrystallization (Protocol 3) Two_Solvent->Protocol_Two End Pure Crystalline Product Protocol_Single->End Protocol_Two->End

Caption: Systematic workflow for solvent selection and recrystallization.

Protocol 2: Single-Solvent Recrystallization

This protocol is to be used when a suitable single solvent has been identified from the screening process.

Methodology:

  • Dissolution: Place the crude 5-Iodo-4-phenyl-pyrimidin-2-ylamine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with gentle swirling or magnetic stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 3: Two-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.

Methodology:

  • Dissolution: Dissolve the crude 5-Iodo-4-phenyl-pyrimidin-2-ylamine in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid), indicating the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 2, using a cold mixture of the two solvents for washing the crystals.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
No Crystals Form The solution is not saturated; the compound is too soluble in the chosen solvent.Re-heat the solution to evaporate some solvent and increase the concentration.[7] If this fails, evaporate all solvent and restart with a different solvent system.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.[7]
Poor Recovery The compound has significant solubility in the cold solvent; too much solvent was used.Ensure a minimal amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath before filtration.

Conclusion

The purification of 5-Iodo-4-phenyl-pyrimidin-2-ylamine by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. By carefully screening a range of solvents and applying the detailed protocols provided, researchers can obtain a high-purity crystalline product suitable for the stringent requirements of drug discovery and development. The principles and techniques outlined in this guide are broadly applicable to the purification of other substituted pyrimidine derivatives.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (URL: )
  • Technical Support Center: Synthesis of Substituted Pyrimidines - Benchchem. (URL: )
  • Recrystallization and Crystalliz
  • How to recrystallize amine compound and it is not soluble in common organic solvents - ResearchG
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (URL: )
  • Experiment 2: Recrystallization - University of the West Indies. (URL: )
  • Recrystallization - University of Colorado Boulder. (URL: )
  • Synthesis and studies of some substituted pyrimidines - Sphinx Knowledge House. (URL: )
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC. (URL: )
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives - Bulgarian Academy of Sciences. (URL: )
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (URL: )

Sources

Application Note: Preparation of Stock Solutions for 5-Iodo-4-phenyl-pyrimidin-2-ylamine Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Iodo-4-phenyl-pyrimidin-2-ylamine (CAS: 13730-98-8, also known as 2-amino-5-iodo-4-phenylpyrimidine) is a critical halogenated pyrimidine scaffold used extensively in the discovery of kinase inhibitors (e.g., Mnk2, ULK1) and as a building block for Suzuki-Miyaura cross-coupling reactions. Its structural features—a lipophilic phenyl ring and a reactive iodine atom—confer specific solubility challenges and stability sensitivities (particularly to light and oxidation) that must be managed to ensure assay reproducibility.

This guide provides a rigorous, self-validating protocol for preparing high-integrity stock solutions. It addresses the common failure modes in small molecule assays: precipitation upon aqueous dilution, compound degradation due to improper storage, and solvent evaporation artifacts.

Physicochemical Profile & Materials

Understanding the fundamental properties of the analyte is the first step in Quality by Design (QbD) stock preparation.

Table 1: Compound Specifications
PropertyValueNotes
Chemical Formula C₁₀H₈IN₃
Molecular Weight 297.10 g/mol Use this exact value for Molarity calculations.
Appearance Off-white to pale yellow solidColor intensity may increase with oxidation.
Solubility (DMSO) ≥ 50 mMRecommended Primary Solvent.
Solubility (Ethanol) ~ 10-20 mMLower stability; not recommended for long-term storage.
Solubility (Water) Negligible (< 10 µM)Critical: Do not dissolve directly in aqueous buffers.
Stability Light Sensitive; HygroscopicProtect from UV; store desiccated.
Required Materials
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Avoid "wet" DMSO; water absorption catalyzes degradation.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Plastic tubes (polypropylene) are acceptable for short-term working solutions but avoid polystyrene.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic water bath (for stubborn particulates).

Protocol 1: Preparation of Primary Master Stock (10 mM)

This protocol creates a 10 mM Master Stock, the industry standard for High-Throughput Screening (HTS) and enzymatic assays.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid 5-Iodo-4-phenyl-pyrimidin-2-ylamine to warm to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic solid.

  • Weighing:

    • Target Mass: ~3.0 mg (for ~1 mL stock).

    • Place a sterile amber glass vial on the balance.

    • Weigh exactly 2.97 mg of the compound.

    • Expert Insight: If the balance precision is low, weigh a larger amount (e.g., 10-15 mg) to reduce the percentage error, then adjust the solvent volume accordingly.

  • Solvation Calculation:

    
    
    
    • Example: For 2.97 mg at 10 mM:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Do not heat above 37°C, as the iodine-carbon bond can be thermally labile.

Diagram 1: Stock Preparation Workflow

The following workflow illustrates the critical decision points and physical steps for preparing the master stock.

StockPrep Start Solid Compound (Stored at -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) Analytical Balance Equilibrate->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex 30s Calc->Dissolve Inspect Visual Inspection Dissolve->Inspect Sonicate Sonicate (5 min, RT) Inspect->Sonicate Particulates QC QC Check (Absorbance/LC-MS) Inspect->QC Clear Sonicate->Inspect Aliquot Aliquot & Store (-20°C, Dark, Desiccated) QC->Aliquot

Caption: Logical workflow for the preparation of 5-Iodo-4-phenyl-pyrimidin-2-ylamine master stock, emphasizing moisture control and visual verification.

Protocol 2: Working Solutions & Serial Dilutions

Directly adding 100% DMSO stock to an aqueous assay buffer often causes "crashing out" (precipitation), leading to false negatives (loss of potency) or false positives (aggregate inhibition).

The "Intermediate Dilution" Method

To ensure solubility, use an intermediate dilution step to step down the DMSO concentration gradually.

  • Define Assay Requirements:

    • Final Assay Concentration: e.g., 10 µM.

    • Final DMSO Tolerance: Typically < 0.5% or < 1%.[1]

  • Preparation of 100x Working Stock:

    • Dilute the 10 mM Master Stock 1:10 in DMSO to create a 1 mM Working Stock .

    • Why? Pipetting small volumes of viscous 100% DMSO is error-prone. Diluting in DMSO first improves accuracy.

  • Aqueous Transition (The Critical Step):

    • Prepare the assay buffer (e.g., PBS + 0.1% BSA). BSA acts as a carrier to prevent lipophilic compounds from sticking to plastic.

    • Add 1 µL of 1 mM Working Stock to 99 µL of Assay Buffer.

    • Mix immediately by rapid pipetting. Do not let the DMSO drop sit on the surface.

    • Result: 10 µM compound in 1% DMSO.

  • Final Transfer:

    • Transfer this solution to your cell plate or enzyme reaction mix.

Table 2: Dilution Scheme for IC50 Determination
Target Assay Conc.Working Stock (in DMSO)Dilution Factor (into Buffer)Final DMSO %
10 µM 1 mM1:1001.0%
1 µM 100 µM1:1001.0%
100 nM 10 µM1:1001.0%
10 nM 1 µM1:1001.0%

Note: Maintain constant DMSO concentration across all data points to normalize solvent effects.

Biological Context & Mechanism[2][3][4][5][6]

5-Iodo-4-phenyl-pyrimidin-2-ylamine derivatives are frequently investigated as inhibitors of Mnk1/2 (MAPK-interacting kinases) and ULK1 (autophagy initiator). These kinases phosphorylate eIF4E, a key driver of oncogenic translation.

Diagram 2: Kinase Assay Signaling Pathway

The following diagram illustrates the biological pathway where this compound (as a scaffold or inhibitor) intervenes, validating the need for precise concentration control to measure IC50 accurately.

SignalingPathway Extracellular Extracellular Signals (Growth Factors/Stress) RAS RAS/RAF Extracellular->RAS ERK ERK/p38 MAPK RAS->ERK MNK Mnk1/2 Kinase (Target) ERK->MNK Phosphorylation eIF4E eIF4E MNK->eIF4E Phosphorylates Inhibitor 5-Iodo-4-phenyl- pyrimidin-2-ylamine (Inhibitor) Inhibitor->MNK Blocks ATP Binding PeIF4E Phospho-eIF4E (S209) eIF4E->PeIF4E Translation Oncogenic mRNA Translation PeIF4E->Translation Promotes

Caption: Pathway diagram showing the inhibition of Mnk1/2-mediated eIF4E phosphorylation, a typical target assay for phenyl-aminopyrimidine derivatives.

Storage & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, implement these QC checks:

  • Purity Check (LC-MS): Run a sample of the 10 mM stock diluted in acetonitrile/water (50:50) on LC-MS.

    • Acceptance Criteria: Single peak >95% purity; Mass = 298.1 (M+H)+.

    • Failure Mode: Appearance of M+16 peaks indicates oxidation (sulfoxide formation in DMSO) or hydrolysis of the iodine.

  • Precipitation Check (Nephelometry or Visual):

    • Prepare a "dummy" assay plate with the highest concentration (e.g., 100 µM) in the assay buffer.

    • Incubate for 1 hour (assay duration).

    • Inspect for turbidity or crystals under a microscope (10x). If crystals are present, the data is invalid; lower the concentration or increase BSA/Detergent.

  • Storage:

    • Aliquot: Store in single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Temperature: -20°C is sufficient for months; -80°C for years.

    • Atmosphere: Store under nitrogen or argon if possible to prevent iodine liberation (yellowing).

References

  • National Institutes of Health (NIH). (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

  • Wiley Online Library. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of Position 5 in 4-Phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and process development. It synthesizes established organic synthesis principles with specific protocols for the functionalization of 4-phenyl-pyrimidin-2-ylamine at the C5 position .

Abstract

The 4-phenyl-pyrimidin-2-ylamine scaffold is a privileged structure in kinase inhibition (e.g., CDK, JAK, and ULK1 inhibitors) and adenosine receptor antagonism. While the C2-amino and C4-phenyl groups provide critical binding interactions, the C5 position serves as the primary vector for optimizing potency and selectivity (the "selectivity pocket"). This guide details the robust installation of functional groups at C5, prioritizing the Halogenation-Cross Coupling sequence as the industry-standard workflow for generating diversity.

Strategic Analysis & Reactivity Profile

The Chemical Space

The pyrimidine ring is inherently electron-deficient (


-deficient). However, the 2-amino group  acts as a strong electron bond donor (+M effect), significantly increasing the electron density of the ring.
  • Position 2 & 4: Activated for nucleophilic attack (SNAr), but occupied in this scaffold.

  • Position 5: This is the "soft" nucleophilic center of the molecule. It is para to the amino group and meta to the ring nitrogens. Consequently, it is the exclusive site for Electrophilic Aromatic Substitution (EAS) .

The "Gateway" Strategy

Direct functionalization via C-H activation is possible but often suffers from regioselectivity issues (competing with the phenyl ring). The most reliable, self-validating pathway is the Gateway Approach : installing a reactive halogen (Br/I) at C5, followed by metal-catalyzed cross-coupling.

Pathway Visualization

G Start 4-phenyl-pyrimidin-2-ylamine (Starting Material) Inter 5-Bromo-4-phenyl-pyrimidin-2-ylamine (The Gateway Intermediate) Start->Inter Electrophilic Halogenation (NBS, DMF, RT) Prod1 Suzuki Product (Biaryl/Heteroaryl) Inter->Prod1 Pd-Cat. Boronic Acid Prod2 Sonogashira Product (Alkynyl) Inter->Prod2 Pd/Cu-Cat. Alkyne Prod3 Buchwald Product (Aminated) Inter->Prod3 Pd-Cat. Amine

Figure 1: The "Gateway" strategy relies on the regioselective bromination of C5 to access diverse chemical space.

Module 1: Electrophilic Halogenation (The Gateway)

The installation of a bromine atom at C5 is the critical first step. While elemental bromine (


) can be used, it is harsh and difficult to handle on small scales. N-Bromosuccinimide (NBS)  is the superior reagent for this electron-rich pyrimidine, offering high regioselectivity and ease of workup.
Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 2-amino-5-bromo-4-phenylpyrimidine.

Reagents:

  • Substrate: 4-phenyl-pyrimidin-2-ylamine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-phenyl-pyrimidin-2-ylamine in DMF (5 mL per mmol). Ensure complete solvation; the solution should be clear.

  • Addition: Cool the solution to 0°C in an ice bath. Add 1.05 eq of NBS portion-wise over 10 minutes. Note: Protecting the reaction from light is recommended to suppress radical side reactions, though EAS dominates here.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

  • Monitoring (Self-Validation): Monitor by LCMS.

    • Starting Material: [M+H]+ = 172.

    • Product: [M+H]+ = 250/252 (1:1 isotopic ratio characteristic of Br).

    • Success Criterion: Disappearance of the 172 peak.

  • Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove succinimide and DMF), and dry under vacuum.

    • Yield Expectation: >85%.[1]

Expert Insight: If the product does not precipitate (rare), extract with Ethyl Acetate (EtOAc), wash with brine, and dry over


. Recrystallization from Ethanol is effective for purification.

Module 2: Palladium-Catalyzed Cross-Coupling

Once the bromide is installed, the C5 position becomes a versatile handle for carbon-carbon bond formation. The Suzuki-Miyaura coupling is the most robust method for generating kinase inhibitor libraries.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Synthesis of 5-aryl/heteroaryl-4-phenyl-pyrimidin-2-ylamine.

Reagents:

  • Substrate: 5-bromo-4-phenyl-pyrimidin-2-ylamine (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0–3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon gas for 5–10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) quickly and seal the vessel.

  • Reaction:

    • Thermal: Heat to 90–100°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring (Self-Validation):

    • Check for the consumption of the bromide (250/252 peaks).

    • Check for the emergence of the product mass.

    • Troubleshooting: If protodebromination (loss of Br, return to parent mass 172) is observed, switch to anhydrous conditions (Toluene/Dioxane with

      
      ) and a more active catalyst like 
      
      
      
      / XPhos.
  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary: Catalyst Selection Guide
Reaction TypeRecommended CatalystBaseSolventNotes
Standard Aryl


Dioxane/H2ORobust, air-stable precatalyst.
Steric Hindrance

+ XPhos

TolueneRequired for ortho-substituted boronic acids.
Heteroaryl


DME/H2OGood for electron-deficient partners (e.g., Pyridine).

Advanced Perspective: Direct C-H Functionalization

While the halogenation route is standard, direct C-H activation is an emerging area. For 2-aminopyrimidines, the amino group can act as a directing group, but C-H activation often competes between the phenyl ring (ortho-position) and the pyrimidine C5.

  • Current State: Direct C5-arylation of 2-aminopyrimidines using

    
     and 
    
    
    
    has been reported in specific cases, but regioselectivity is highly substrate-dependent.
  • Recommendation: For high-value intermediates in drug development, stick to the Bromination -> Suzuki route (Module 1 & 2) to ensure structural integrity and reproducibility.

References

  • Synthesis of CDK Inhibitors: Wang, S., et al. "Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors." Journal of Medicinal Chemistry, 2020.[2]

  • ULK1 Inhibitors & Bromination: Zhang, L., et al. "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors." European Journal of Medicinal Chemistry, 2020.[2]

  • Adenosine Receptor Antagonists: Veldhoven, J., et al. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry, 2021.

  • General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.

  • Reactivity of Pyrimidines: Joule, J.A., Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010. (Standard Text for Heterocyclic Reactivity).

Sources

Microwave-Assisted Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Iodo-4-phenyl-pyrimidin-2-ylamine Derivatives in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Specifically, 2-aminopyrimidine derivatives are of paramount interest due to their demonstrated efficacy as kinase inhibitors, which are crucial for targeting signaling pathways implicated in cancer cell proliferation and survival.[4][5] The introduction of an iodine atom at the C5 position of the pyrimidine ring, as in 5-iodo-4-phenyl-pyrimidin-2-ylamine derivatives, provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the generation of diverse chemical libraries, a critical step in the drug discovery and development process.[6] These iodinated intermediates are essential precursors for creating novel molecules with a wide range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Traditional methods for the synthesis of heterocyclic compounds often involve long reaction times, high temperatures, and the use of large quantities of solvents.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and "green" alternative that addresses many of these limitations.[11][12] The fundamental principle of microwave heating lies in its ability to directly couple with polar molecules and ionic species within the reaction mixture.[11][13] This interaction, primarily through dipolar polarization and ionic conduction mechanisms, leads to rapid and uniform heating throughout the reaction vessel.[14][15] Unlike conventional heating, which relies on slower heat transfer from the vessel walls, microwave irradiation generates heat internally and selectively.[15] This efficient and localized energy transfer can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purity by minimizing the formation of byproducts.[10][16]

Reaction Scheme

The synthesis of 5-iodo-4-phenyl-pyrimidin-2-ylamine derivatives can be efficiently achieved through a microwave-assisted electrophilic iodination of a 4-phenyl-pyrimidin-2-ylamine precursor.

Reaction_Scheme cluster_reactants Starting Material cluster_conditions Reaction Conditions cluster_product Product Reactant 4-phenyl-pyrimidin-2-ylamine Reagent N-Iodosuccinimide (NIS) Microwave Irradiation Product 5-Iodo-4-phenyl-pyrimidin-2-ylamine Reagent->Product

Caption: General reaction scheme for the microwave-assisted iodination.

Detailed Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of 5-iodo-4-phenyl-pyrimidin-2-ylamine. Researchers should optimize the reaction conditions for specific substrates.

Materials and Reagents:

ReagentFormulaMW ( g/mol )PuritySupplier
4-phenyl-pyrimidin-2-ylamineC₁₀H₉N₃171.20≥98%Commercially Available
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98≥98%Commercially Available
Acetonitrile (MeCN)C₂H₃N41.05AnhydrousCommercially Available

Equipment:

  • Dedicated microwave synthesis reactor

  • Microwave-safe reaction vials with stir bars

  • Analytical balance

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

Experimental_Workflow A 1. Reagent Preparation Weigh 4-phenyl-pyrimidin-2-ylamine and NIS. B 2. Reaction Setup Add reactants and solvent to a microwave vial. A->B C 3. Microwave Irradiation Set temperature, pressure, and time parameters. B->C D 4. Reaction Monitoring Monitor progress using TLC. C->D E 5. Work-up Cool, filter, and concentrate the reaction mixture. D->E F 6. Purification Purify the crude product by column chromatography. E->F G 7. Characterization Analyze the pure product using NMR and Mass Spec. F->G

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-phenyl-pyrimidin-2-ylamine (1.0 mmol, 171.2 mg) and N-iodosuccinimide (NIS) (1.1 mmol, 247.5 mg).

  • Solvent Addition: Add anhydrous acetonitrile (3-5 mL) to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 10-20 minutes. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Work-up: Filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7][17][18]

Data Presentation: Typical Reaction Outcomes

The following table summarizes typical results for the microwave-assisted synthesis of 5-iodo-4-phenyl-pyrimidin-2-ylamine derivatives, demonstrating the efficiency of this method.

EntrySubstituent on Phenyl RingReaction Time (min)Temperature (°C)Yield (%)
1H1511092
24-Cl1211095
34-OCH₃1810088
44-NO₂2012085

Characterization Data

The structure of the synthesized compounds can be confirmed by various spectroscopic methods. For the parent compound, 5-iodo-4-phenyl-pyrimidin-2-ylamine, typical characterization data would be as follows:

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 7.50-7.65 (m, 5H, Ar-H), 6.80 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆): δ 163.5, 161.0, 158.5, 137.0, 130.0, 129.5, 128.0, 80.0 (C-I).

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₈IN₃ [M+H]⁺: 297.98; found: 297.99.[19][20][21]

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure that the reagents and solvent are anhydrous, as moisture can quench the reaction.

  • Incomplete Reaction: If the starting material is still present after the initial reaction time, extend the irradiation period in short increments, monitoring by TLC.

  • Safety: Microwave synthesis involves high temperatures and pressures. Always use appropriate personal protective equipment (PPE), including safety glasses and lab coat. Ensure that the microwave vials are not overfilled and are properly sealed to prevent explosions. All procedures should be performed in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the preparation of 5-iodo-4-phenyl-pyrimidin-2-ylamine derivatives.[16] This protocol offers a significant improvement over conventional heating methods, leading to shorter reaction times and higher yields. The resulting iodinated pyrimidines are valuable intermediates for the synthesis of diverse libraries of biologically active compounds, which are crucial for advancing drug discovery and development efforts.[2][8]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI.
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Chemical and Pharmaceutical Research.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media. ResearchGate.
  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. International Journal of Science and Research.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • 5-Iodopyrimidin-4-amine. AMERICAN ELEMENTS.
  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
  • (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed.

Sources

Application Note: Advanced Storage, Handling, and Reconstitution Protocols for Iodinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Iodinated pyrimidine derivatives—such as 5-iodo-2'-deoxyuridine (Idoxuridine, IdU) and 5-iodouracil—are critical thymidine analogues utilized extensively in virology, oncology, and molecular biology. Because their van der Waals radius closely mimics that of the methyl group in thymidine, these compounds are efficiently incorporated into genomic DNA during the S-phase of the cell cycle[1]. This property makes them invaluable for cell proliferation assays, as well as acting as potent radiosensitizers and targeted antiviral agents[2].

However, the substitution of a heavy halogen at the 5-position of the pyrimidine ring introduces significant chemical liabilities. To maintain scientific integrity and experimental reproducibility, researchers must understand the causality behind their degradation and implement rigorous handling protocols.

Mechanistic Basis of Degradation

Handling these compounds effectively requires mitigating their two primary degradation pathways: photolytic cleavage and alkaline hydrolysis.

Photolytic Cleavage: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Exposure to ultraviolet (UV) or ambient visible light induces homolytic cleavage, generating highly reactive pyrimidine radicals and free iodine radicals. In biological assays, this photosensitivity is intentionally exploited to induce targeted DNA single-strand breaks[3]. However, during storage, ambient light exposure leads to rapid degradation, destroying the active pharmaceutical ingredient and accumulating toxic byproducts (such as iodouracil) that lack the desired biological efficacy[4].

Alkaline Hydrolysis: Iodinated pyrimidines are hydrolytically unstable in basic environments. Hydroxide ions attack the electron-deficient pyrimidine ring, leading to ring opening and dehalogenation. Empirical stability studies on idoxuridine demonstrate that the hydrolysis rate at room temperature is approximately 10% greater at pH 8.95 than at pH 5.2, with optimal stability observed near pH 6.0[4].

Photolysis A Iodinated Pyrimidine (e.g., 5-Iodo-2'-deoxyuridine) B UV / Visible Light Exposure (hv) A->B C Homolytic Cleavage of C-I Bond B->C D Pyrimidine Radical Formation C->D E Iodine Radical (I•) C->E F DNA Single-Strand Breaks & Cross-linking D->F G Loss of Biological Efficacy D->G

Fig 1. Photolytic degradation pathway of iodinated pyrimidines leading to loss of efficacy.

Storage Parameters and Quantitative Guidelines

Maintaining the chemical stability of iodinated pyrimidines requires strict environmental controls. Table 1 summarizes the critical storage parameters and the underlying causality for each requirement.

Table 1: Stability and Storage Parameters for Iodinated Pyrimidines

ParameterOptimal ConditionCausality / Consequence of Deviation
Temperature (Powder) -20°CPrevents thermal degradation; elevated temperatures accelerate baseline hydrolysis rates[4].
Temperature (Solution) 2°C to 8°C (Short term) -20°C (Long term)Minimizes kinetic energy for hydrolytic cleavage. Repeated freeze-thaw cycles must be avoided.
pH (Aqueous) ~6.0 (Slightly acidic)Alkaline environments (pH > 8) accelerate ring opening and dehalogenation[4].
Light Exposure Strictly protected (Amber vials)UV/light induces photolytic cleavage of the C-I bond, degrading the compound up to 25% faster[4].
Headspace Gas Minimized / Inert Gas (Argon)Air ingress introduces oxygen, which facilitates oxidative degradation pathways.

Step-by-Step Reconstitution and Handling Protocol

A robust protocol must be a self-validating system. For iodinated pyrimidines, the release of elemental iodine (


) or triiodide (

) upon degradation provides an intrinsic visual indicator. A pristine stock solution is perfectly clear and colorless. If the solution develops a faint yellow or brown tint, it is empirical proof of C-I bond cleavage; such solutions have compromised molarity and elevated toxicity, and must be discarded immediately.

Workflow step1 1. Weighing & Aliquoting Amber vials, subdued lighting step2 2. Solvent Addition Acidic/Neutral pH (~6.0) buffer step1->step2 step3 3. Dissolution Vortex/Sonicate avoiding excessive heat step2->step3 step4 4. Sterilization 0.22 µm PTFE filtration & Visual Check step3->step4 step5 5. Storage -20°C, sealed under inert gas (Argon/N2) step4->step5

Fig 2. Step-by-step reconstitution and handling workflow for iodinated pyrimidines.

Methodology for Preparing 10 mM Stock Solutions (e.g., IdU):
  • Preparation of Workspace: Conduct all procedures under subdued lighting or utilizing yellow-filtered light to prevent premature photolytic cleavage. Ensure all glassware is clean and free of heavy metal contaminants, which can catalyze degradation.

  • Weighing and Solubilization: Weigh the lyophilized powder and transfer it to an amber glass or completely opaque plastic vial. Dissolve the compound in a suitable solvent (e.g., DMSO for high-concentration stocks, or sterile water/buffer for working solutions). Expert Insight: If using aqueous buffers, ensure the pH is adjusted to ~6.0 to minimize alkaline hydrolysis[4].

  • Dissolution: Vortex gently. If the compound resists dissolution, mild sonication in a water bath (not exceeding 37°C) can be applied. Avoid high temperatures, as elevated thermal energy exponentially increases the hydrolysis rate[4].

  • Sterilization and Self-Validation: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter. Inspect the filtered solution against a stark white background. Confirm it is completely clear and colorless before proceeding.

  • Aliquoting and Cryopreservation: Divide the stock into single-use aliquots to avoid repeated freeze-thaw cycles. Purge the headspace of the vials with an inert gas (Argon or Nitrogen) to prevent oxidative degradation. Store immediately at -20°C.

Safety and Disposal Considerations

Because iodinated pyrimidines are designed to integrate into DNA and inhibit cellular proliferation, they are inherently mutagenic and potentially teratogenic.

  • PPE: Always wear double nitrile gloves, a lab coat, and safety goggles. Handle powders strictly within a certified Class II biological safety cabinet or chemical fume hood.

  • Disposal: Do not dispose of solutions down the drain. Collect all liquid and solid waste in designated halogenated hazardous waste containers, clearly labeled with the specific chemical identity for proper high-temperature incineration by environmental health and safety (EHS) personnel.

References

  • Packaging & Storage of Pharmaceutical Products. Egyptian Ministry of Health and Population.
  • Trissel's Stability of Compounded Formulations, 6th Edition. PharmacyLibrary.
  • X-ray and UV Radiation Damage of dsDNA/Protein Complexes. ResearchGate.
  • O-DMTr-5-iodo-2'-deoxyuridine Data Sheet. MedChemExpress.
  • IdU Mouse Monoclonal Antibody [Clone ID: OTI2B10]. OriGene Technologies.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and in-depth answers to common challenges. Our goal is to empower you to not only replicate but also optimize this synthesis for improved yield and purity.

Synthesis Overview: A Two-Stage Approach

The most common and logical pathway to 5-Iodo-4-phenyl-pyrimidin-2-ylamine involves a two-stage process. First, the synthesis of the precursor, 4-phenyl-pyrimidin-2-ylamine, is achieved through a cyclocondensation reaction. The second, and often more challenging stage, is the regioselective electrophilic iodination at the C5 position of the pyrimidine ring.

This guide will address potential pitfalls and optimization opportunities in both stages of this synthesis.

Troubleshooting Guide & Optimization Strategies (Q&A)

This section addresses specific issues that can arise during the synthesis. Each answer provides a diagnosis of the potential problem and a series of actionable solutions grounded in chemical principles.

Part 1: Synthesis of 4-phenyl-pyrimidin-2-ylamine (Precursor)

Question 1: My initial cyclocondensation reaction to form 4-phenyl-pyrimidin-2-ylamine has a very low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I fix it?

Answer: Low conversion in this type of reaction, often a variation of the Biginelli synthesis, typically points to issues with catalyst activity, reaction conditions, or reactant integrity.[1][2]

Troubleshooting Steps:

  • Verify Purity of Reactants: The core reactants for this synthesis are typically a phenyl-substituted β-dicarbonyl compound (or equivalent) and guanidine. Impurities in these starting materials can significantly inhibit the reaction. It is advisable to verify the purity of your starting materials by NMR or another suitable analytical technique. Aldehydes, if used, are particularly prone to oxidation to carboxylic acids, which can interfere with the reaction.

  • Catalyst Activity is Crucial: This reaction is acid-catalyzed.[2]

    • Brønsted Acids (e.g., HCl): Ensure the concentration is appropriate. While effective, strong acids can sometimes promote side reactions.

    • Lewis Acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃): These are often milder and can lead to higher yields and cleaner reactions. If you are using a Lewis acid, ensure it is not hydrated, as water can deactivate it. Consider adding a fresh, anhydrous portion of the catalyst.

  • Optimize Thermal Conditions: The reaction may require more thermal energy to overcome its activation barrier.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If no significant product formation is observed after several hours at a given temperature (e.g., reflux in ethanol), consider a moderate increase in temperature. A switch to a higher-boiling solvent like n-butanol or toluene could be beneficial. However, be aware that excessively high temperatures can sometimes lead to the decomposition of urea- or guanidine-based reactants.[1]

  • Solvent Selection: The solvent plays a critical role in reactant solubility. While ethanol is a common choice, its polarity may not be optimal for all substrates. Consider screening other solvents. Interestingly, solvent-free conditions have been shown to improve yields and reduce reaction times for some pyrimidine syntheses.[2]

Troubleshooting_Precursor_Synthesis start Low Yield of 4-phenyl-pyrimidin-2-ylamine purity purity start->purity Start Here end_goal Improved Yield catalyst catalyst purity->catalyst temp temp catalyst->temp If purity/activity is confirmed solvent solvent temp->solvent If temp change is insufficient time time solvent->time time->end_goal After optimization

Caption: Troubleshooting workflow for low precursor yield.

Part 2: Iodination of 4-phenyl-pyrimidin-2-ylamine

Question 2: The iodination of my 4-phenyl-pyrimidin-2-ylamine precursor is inefficient. My yield is low and I recover mostly starting material. Why is this happening?

Answer: This is a common and significant challenge. The pyrimidine ring is inherently electron-deficient, making it less susceptible to standard electrophilic aromatic substitution. Furthermore, the amino group at C2 and the phenyl group at C4 direct the substitution, but the overall electronic nature of the ring must be overcome. Inefficient iodination is usually due to an insufficiently reactive iodinating agent or suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Iodinating Reagent and System: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate an electron-deficient ring. A more potent electrophilic iodine species ("I⁺") is required.

    • Method A: Iodine with an Oxidizing Agent/Activator: This is a highly effective strategy. A combination of I₂ with an activator like silver nitrate (AgNO₃) or mercuric acetate (Hg(OAc)₂) generates a more powerful electrophile.[3][4] The silver or mercury salt coordinates with iodide, polarizing the I-I bond and facilitating the attack. A recent eco-friendly approach involves mechanical grinding of the pyrimidine with solid iodine and AgNO₃ under solvent-free conditions, reporting high yields in short reaction times.[3][5]

    • Method B: N-Iodosuccinimide (NIS): NIS is a convenient and widely used source of electrophilic iodine. It often requires an acid catalyst (like trifluoroacetic acid, TFA) to enhance its reactivity.

  • Solvent and Temperature:

    • For solution-phase reactions, solvents like dichloromethane (DCM), acetic acid, or dioxane are common.[4]

    • The reaction may require heating. A classic method involves heating the pyrimidine with mercuric acetate and iodine in a solvent like dioxane to at least 70 °C.[4] Always monitor for potential degradation at higher temperatures.

  • Reaction Time: Electrophilic substitution on deactivated rings can be slow. Ensure you are running the reaction for a sufficient duration. Monitor closely by TLC or LC-MS to track the consumption of starting material and the formation of the product.

Question 3: I am getting a good conversion, but my final product is impure, showing multiple spots on TLC. What are the likely byproducts?

Answer: The formation of multiple products suggests either a lack of regioselectivity or side reactions.

Potential Byproducts and Solutions:

  • Di-iodinated Product: Although the C5 position is electronically favored, over-iodination to form a di-iodo species is possible if the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Solution: Use a controlled amount of the iodinating agent (typically 1.0 to 1.1 equivalents). Consider adding the iodinating agent portion-wise to the reaction mixture to maintain a low concentration and favor mono-iodination.

  • Products of Degradation: Pyrimidine rings can be susceptible to degradation under harsh acidic or oxidative conditions.

    • Solution: If using a strong acid catalyst, try a milder one. If using a strong oxidant, ensure the temperature is controlled. A nitrogen atmosphere can also prevent oxidative side reactions.

  • Iodination on the Phenyl Ring: While less likely due to the deactivating effect of the pyrimidine ring attached to it, iodination on the appended phenyl ring is a possibility, especially if the phenyl ring itself contains activating substituents.

    • Solution: This is controlled by the inherent electronics of the substrate. If this is a persistent issue, protecting groups on the phenyl ring might be considered, though this adds steps to the synthesis.

Purification Strategy: For removing these impurities, column chromatography is typically the most effective method. A gradient elution using a hexane/ethyl acetate or DCM/methanol solvent system usually provides good separation. Recrystallization can also be effective if a suitable solvent is found.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in some iodination procedures? A: In some protocols, a non-nucleophilic base may be used to neutralize any acid (like HI) that is formed during the reaction, particularly when using I₂. This can prevent potential side reactions or degradation of acid-sensitive substrates.

Q2: Can I use other halogens like bromine or chlorine for this reaction? A: Yes, but the reaction conditions will differ. Bromination is generally easier than iodination due to the higher electrophilicity of Br⁺. Reagents like N-Bromosuccinimide (NBS) are very effective. Chlorination often requires even more reactive electrophilic sources.

Q3: Is a metal catalyst required for this synthesis? A: For the initial cyclocondensation, a Lewis or Brønsted acid catalyst is typically sufficient.[2] For the iodination, a metal salt like AgNO₃ or Hg(OAc)₂ acts as an activator rather than a catalyst in the traditional sense, as it is consumed stoichiometrically to generate the electrophile.[3][4]

Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 4-phenyl-pyrimidin-2-ylamine (Precursor)

This protocol is a general representation of a common cyclocondensation reaction.

  • To a round-bottom flask equipped with a reflux condenser, add benzoylacetonitrile (10 mmol, 1 equiv), guanidine hydrochloride (12 mmol, 1.2 equiv), and sodium ethoxide (15 mmol, 1.5 equiv).

  • Add absolute ethanol (50 mL) as the solvent.

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction may take 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Neutralize the mixture carefully with dilute HCl.

  • Remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure 4-phenyl-pyrimidin-2-ylamine.

Protocol 2: Iodination using I₂ and Silver Nitrate (Solvent-Free)

This modern, environmentally friendly protocol is adapted from literature procedures.[3]

  • In a mortar, combine 4-phenyl-pyrimidin-2-ylamine (5 mmol, 1 equiv), iodine (I₂) (5.5 mmol, 1.1 equiv), and silver nitrate (AgNO₃) (5.5 mmol, 1.1 equiv).

  • Grind the solid mixture with a pestle at room temperature for 20-30 minutes. The mixture will typically change color, indicating the progress of the reaction.

  • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent (like ethyl acetate), and running a TLC.

  • Upon completion, add ethyl acetate to the mortar and triturate the solid.

  • Filter the mixture to remove the silver iodide byproduct and any unreacted silver nitrate.

  • Wash the organic filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Table 1: Comparison of Iodination Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Silver-Assisted I₂, AgNO₃Solvent-free, grinding, RTHigh yield, fast, green chemistry[3]Stoichiometric use of silver salt
Mercury-Assisted I₂, Hg(OAc)₂Dioxane, >70 °CEffective for deactivated rings[4]Toxicity of mercury waste
NIS N-IodosuccinimideDCM or MeCN, often with acid catalystEasy to handle, moderate conditionsCan be less reactive, requires catalyst

Reaction_Mechanism

Caption: Overview of the iodination reaction and mechanism.

References

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-401. [Link]

  • Hassan, A. S., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 801-810. [Link]

  • Lee, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Caldwell, W. T., & Ziegler, W. M. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. 2,521,544. Washington, DC: U.S.
  • Lee, J. H., et al. (2022). Chemical reaction scheme for the synthesis of 5-iodo-pyrimidine derivatives. ResearchGate.[Link]

  • Manjula, S. N., et al. (2012). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 74(3), 226-233. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Personality

5-Iodo-4-phenyl-pyrimidin-2-ylamine presents a classic "brick dust" solubility profile common in kinase inhibitor discovery.[1] Its poor aqueous solubility is driven by two synergistic factors:

  • High Lipophilicity (LogP ~2.8 - 3.0): The hydrophobic phenyl ring and the large, polarizable iodine atom significantly reduce affinity for water.[2]

  • High Crystal Lattice Energy: The 2-amino group acts as a double hydrogen bond donor, while the pyrimidine ring nitrogens act as acceptors. This creates stable, tape-like hydrogen-bonded networks in the solid state (similar to DNA base pairing), requiring significant energy to disrupt.[1][2]

Critical Constraint: This compound is a very weak base (estimated pKa ~1.5 - 2.5).[1] Unlike stronger bases, it will not protonate significantly at physiological pH (7.[2]4) or even in standard acidic buffers (pH 4.5). Therefore, simple pH adjustment is rarely effective for biological assays.[2]

Physicochemical Profiling (The "Why")

Understanding the forces at play is the first step to troubleshooting.

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~297.1 g/mol Small molecule, but density is high due to Iodine.[1]
LogP 2.8 – 3.0Lipophilic. Prefers organic solvents (DMSO, DCM).[2]
pKa (Ring N) 1.5 – 2.5Very Weak Base. The electron-withdrawing Iodine (-I effect) and Phenyl group lower the basicity of the pyrimidine ring.[2]
H-Bond Donors 1 (–NH₂)Forms strong intermolecular H-bonds (Crystal packing).[1]
H-Bond Acceptors 3 (Ring Ns, I)Iodine acts as a weak acceptor (Halogen bonding).[2]
Visualization: Solubility Logic Flow

SolubilityLogic Start Start: 5-Iodo-4-phenyl-pyrimidin-2-ylamine CheckWater Attempt Aqueous Dissolution Start->CheckWater Result1 Result: Insoluble / Precipitation CheckWater->Result1 Analyze Analyze Physicochemical Barrier Result1->Analyze Barrier1 Barrier 1: High Crystal Energy (H-Bond Network) Analyze->Barrier1 Barrier2 Barrier 2: High LogP (Hydrophobic Effect) Analyze->Barrier2 Barrier3 Barrier 3: Low pKa (~2.0) (No Ionization at pH 7) Analyze->Barrier3 Strategy Select Strategy Barrier1->Strategy Barrier2->Strategy Barrier3->Strategy Solvent Organic Solvent (DMSO/Ethanol) Strategy->Solvent Cosolvent Co-solvent System (PEG/Tween/Water) Strategy->Cosolvent Complex Complexation (Cyclodextrins) Strategy->Complex

Figure 1: Decision logic for overcoming solubility barriers. The low pKa renders standard pH adjustment ineffective, shifting focus to co-solvents and complexation.[2]

Troubleshooting Modules & Protocols

Module 1: Preparation of Stable Stock Solutions

Issue: Compound does not dissolve in DMSO immediately or precipitates upon freezing.

The Science: The "brick dust" crystal lattice requires energy (heat/sonication) to break.[2] Once dissolved, the entropy of mixing usually keeps it in solution in pure DMSO.[2]

Protocol A: Standard DMSO Stock (10 mM - 50 mM)

  • Weighing: Weigh the powder into a glass vial (avoid plastic if possible to prevent sticking).

  • Solvent Addition: Add anhydrous DMSO (Molecular Biology Grade). Avoid old DMSO which absorbs water and reduces solubility.[2]

  • Disruption:

    • Vortex: 30 seconds at max speed.

    • Sonicate: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The heat + cavitation is critical to break the lattice.

  • Inspection: Hold vial against a light source. Solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Preventing "Crash Out" in Aqueous Media

Issue: Stock solution is clear, but adding it to cell culture media or buffer causes immediate cloudiness (precipitation).

The Science: This is the "Solubility Cliff." When DMSO concentration drops below ~1-2%, the water structure forces the hydrophobic drug molecules together (hydrophobic effect), causing rapid aggregation.[2]

Protocol B: The "Gold Standard" Co-solvent System For animal studies or difficult cellular assays, use this specific order of addition to maintain a stable micro-emulsion.

Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Yields: Stable solution up to ~2.5 mg/mL.[1][3]

StepComponentActionCritical Note
1Compound Dissolve in 10% of final volume DMSO.[1][4]Must be clear before proceeding.
2PEG300 Add 40% of final volume.Vortex vigorously. Solution will warm slightly.[5]
3Tween-80 Add 5% of final volume.Viscous; pipette slowly. Mix until homogenous.
4Saline/Water Add 45% of final volume (warm to 37°C).Add dropwise while vortexing. Do not dump in all at once.

Why this works:

  • DMSO: Solubilizes the crystal.

  • PEG300: Acts as a bridge, reducing the polarity gap between DMSO and water.[2]

  • Tween-80: Surfactant that coats hydrophobic drug particles, preventing aggregation (Ostwald ripening).[2]

Module 3: Advanced Formulation (Cyclodextrins)

Issue: Co-solvents are toxic to your specific cell line.[2]

The Science: Cyclodextrins (CDs) are "molecular buckets" with a hydrophobic interior and hydrophilic exterior.[2] The phenyl-iodo moiety of your compound fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Protocol C: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water or buffer.[1]

  • Add compound (powder or from concentrated DMSO stock) to the CD solution.[2]

  • Shake/Rotate at room temperature for 24-48 hours. Equilibrium takes time.

  • Filter through a 0.22 µm filter to remove uncomplexed solid.

  • Quantify concentration via HPLC/UV before use.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve it? It has an amine group. A: Likely No. The pKa is estimated around 2.0. To fully protonate it (99%), you would need a pH of ~0.0 (1M HCl).[2] This is too acidic for most biological applications. Upon dilution into a pH 7.4 buffer, it will immediately deprotonate and precipitate.[2]

Q2: My compound precipitated after sitting on the bench for 2 hours. Why? A: You likely created a supersaturated solution. The initial mixing dispersed the compound, but thermodynamically, it wants to crystallize.[2]

  • Fix: Use Protocol B (Co-solvents) or lower the final concentration. Always prepare dilutions fresh immediately before use.

Q3: I see a "film" on the surface of my cell culture well. A: This is the compound floating out of solution due to high lipophilicity.

  • Fix: Add 0.5% - 1% Fetal Bovine Serum (FBS) or BSA to your buffer before adding the compound.[1] The albumin proteins can bind the drug and keep it in "pseudo-solution," mimicking in vivo transport.[2]

Q4: Is the Iodine atom stable? A: Generally, yes.[2] However, aryl iodides can be light-sensitive (photodeiodination).[2]

  • Fix: Wrap vials in aluminum foil and avoid prolonged exposure to direct light, especially in solution.[2]

Troubleshooting Workflow Visualization

TroubleshootingFlow Problem Problem: Precipitation in Assay CheckConc Is Conc. > Solubility Limit? Problem->CheckConc ReduceConc Reduce Concentration CheckConc->ReduceConc Yes CheckSolvent Check Solvent System CheckConc->CheckSolvent No DMSO_Only Using DMSO Only? CheckSolvent->DMSO_Only SwitchProtocol Switch to Protocol B (DMSO/PEG/Tween) DMSO_Only->SwitchProtocol Yes (Precipitates) CheckAdd Addition Method DMSO_Only->CheckAdd No (Already using mix) SlowAdd Add Buffer to Drug SLOWLY with Vortex CheckAdd->SlowAdd

Figure 2: Step-by-step troubleshooting for precipitation issues.

References

  • Solubility of 2-Aminopyrimidine Derivatives

    • Source: PubChem Compound Summary for CID 598777 (2-Amino-4-phenylpyrimidine).[1]

    • URL:[Link][2]

  • General Solubility Enhancement Strategies

    • Title: Strategies for improving hydrophobic drugs solubility and bioavailability.
    • Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA).[2]

    • URL:[Link][2]

  • Co-solvent Protocols for Kinase Inhibitors (GSK805 Analog)

    • Title: What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
    • Source: ResearchG
    • URL:[Link]

  • Crystal Structure & H-Bonding of 5-Iodopyrimidin-2-amine

    • Title: 5-Iodopyrimidin-2-amine crystal structure.[1]

    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link][2]

Sources

Technical Support Center: Purification of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of unreacted iodine from the synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine. Our focus is on providing practical, field-proven insights to ensure the highest purity of your final compound.

Introduction: The Challenge of Iodine Impurities

The synthesis of halogenated compounds like 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a valuable intermediate in medicinal chemistry, often involves the use of molecular iodine (I₂). While effective for iodination, residual, unreacted iodine can contaminate the final product, indicated by a characteristic brown or pink coloration. This impurity can interfere with subsequent reactions and compromise the accuracy of analytical data. This guide details robust methods for the removal of unreacted iodine, ensuring a high-purity product.

Frequently Asked Questions (FAQs)

Q1: Why is there a persistent brown/pink color in my 5-Iodo-4-phenyl-pyrimidin-2-ylamine product after the initial work-up?

This coloration is a strong indicator of the presence of unreacted molecular iodine (I₂). Even trace amounts can impart a noticeable color to your organic layer or isolated solid.

Q2: What is the most common and straightforward method to remove unreacted iodine?

A wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the most widely used and effective method.[1][2][3] Sodium thiosulfate quantitatively reduces molecular iodine to colorless iodide ions, which are soluble in the aqueous phase and can be easily separated from the organic layer.[4]

Q3: How does the reaction between iodine and sodium thiosulfate work?

Sodium thiosulfate reduces iodine to iodide (I⁻), and in the process, the thiosulfate is oxidized to tetrathionate (S₄O₆²⁻). The balanced chemical equation for this reaction is:

I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

Q4: Are there alternatives to sodium thiosulfate for quenching iodine?

Yes, other reducing agents like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can also be used to quench excess iodine. However, sodium thiosulfate is generally preferred due to its stability and the clean reaction profile.

Q5: When should I consider purification methods other than a simple wash?

If your product remains impure after a thiosulfate wash, it suggests the presence of other by-products or starting materials. In such cases, more rigorous purification techniques like recrystallization or column chromatography are necessary.

Q6: My compound has poor solubility. What should I consider for recrystallization?

For compounds with challenging solubility profiles, a systematic approach to solvent selection is crucial. You can try a range of solvents with varying polarities or employ a two-solvent (solvent/anti-solvent) system.[5][6] In a two-solvent system, the compound is dissolved in a minimal amount of a "good" solvent where it is highly soluble, followed by the slow addition of a miscible "poor" solvent in which it is insoluble, until turbidity is observed.[5][6]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed experimental procedures for the effective removal of unreacted iodine from your 5-Iodo-4-phenyl-pyrimidin-2-ylamine product.

Method 1: Aqueous Sodium Thiosulfate Wash

This is the first line of defense against iodine contamination and is highly effective for removing the bulk of unreacted iodine.

Protocol:

  • Dissolution: Dissolve your crude 5-Iodo-4-phenyl-pyrimidin-2-ylamine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel.

  • Washing: Add a 5-10% aqueous solution of sodium thiosulfate to the separatory funnel. The volume of the thiosulfate solution should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/pink color of the organic layer should disappear.

  • Separation: Allow the layers to separate. The colorless aqueous layer contains the sodium iodide salt.

  • Draining: Drain the lower aqueous layer.

  • Repetition (if necessary): If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.

  • Final Washes: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product.

Method 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds and can effectively remove iodine along with other impurities.[7][8][9]

Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound sparingly at room temperature but have high solubility at its boiling point. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, or mixtures thereof.[6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product to achieve complete dissolution.[6][8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6][8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 3: Column Chromatography

For challenging separations or to achieve the highest purity, column chromatography is the method of choice.[10][11]

Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of organic compounds.[11]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Prepare a silica gel column in your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Comparative Analysis of Purification Methods

Method Primary Use Advantages Disadvantages
Sodium Thiosulfate Wash Removal of unreacted iodineFast, simple, and highly effective for iodine removal.[1][2][3]Does not remove other organic impurities.
Recrystallization Purification of solid compoundsCan remove a wide range of impurities, cost-effective.[6]Potential for product loss, requires appropriate solvent selection.[8]
Column Chromatography High-purity separationCan separate complex mixtures and achieve very high purity.[10][11]Time-consuming, requires larger volumes of solvent, can be costly on a large scale.[11]

Visualizing Your Workflow

Decision Tree for Purification Strategy

Purification_Decision_Tree Purification Strategy for 5-Iodo-4-phenyl-pyrimidin-2-ylamine start Crude Product (Contaminated with Iodine) thiosulfate_wash Perform Sodium Thiosulfate Wash start->thiosulfate_wash check_color Is the Product Colorless? thiosulfate_wash->check_color check_color->thiosulfate_wash No check_purity Analyze Purity (TLC, NMR, etc.) check_color->check_purity Yes is_pure Is the Product Pure? check_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No, Solid column_chromatography Column Chromatography is_pure->column_chromatography No, Oil or High Purity Needed final_product Pure 5-Iodo-4-phenyl- pyrimidin-2-ylamine is_pure->final_product Yes recrystallization->final_product column_chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Iodine Quenching Reaction

Iodine_Quenching cluster_reactants Reactants cluster_products Products I2 I₂ (Iodine) (Brown/Pink) NaI 2 NaI (Sodium Iodide) (Colorless, Aqueous) I2->NaI is reduced to Na2S2O3 2 Na₂S₂O₃ (Sodium Thiosulfate) Na2S4O6 Na₂S₄O₆ (Sodium Tetrathionate) Na2S2O3->Na2S4O6 is oxidized to

Caption: Chemical transformation during iodine quenching with sodium thiosulfate.

References

  • 5% Hypo - Sodium Thiosulfate.
  • An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an I2/NaNO2 combin
  • Technical Support Center: Purification of Halogen
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar.
  • How do I get rid of excess iodine in a reaction? Reddit.
  • Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Stainsfile.
  • Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide)
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC.
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Column Chrom
  • column chromatography & purific
  • Day 1 Procedures - Standardization of Sodium Thiosulf
  • Theory of reaction between Iodine solution and Sodium thiosulph

Sources

Technical Support Center: Optimizing Reaction Time for 5-Iodo-4-phenyl-pyrimidin-2-ylamine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-iodo-4-phenyl-pyrimidin-2-ylamine. This resource is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic routes. Here, we will delve into the critical parameters that govern reaction kinetics and provide actionable troubleshooting advice to accelerate your path to success.

The 5-iodo-4-phenyl-pyrimidin-2-ylamine scaffold is a valuable building block in medicinal chemistry. However, its electron-deficient pyrimidine core and substitution pattern present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides field-proven insights to help you navigate these challenges and significantly reduce reaction times.

Core Principles of Reaction Time Optimization

The speed of a palladium-catalyzed cross-coupling reaction is a complex interplay of several factors. For an iodo-pyrimidine substrate, the oxidative addition of the C-I bond to the Pd(0) catalyst is generally a rapid and favorable process.[1][2] Therefore, optimizing other steps in the catalytic cycle—transmetalation and reductive elimination—becomes paramount for reducing overall reaction time.

Key parameters to consider are:

  • Catalyst & Ligand System: The choice of ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction. They stabilize the palladium center and facilitate the crucial reductive elimination step.[3]

  • Base: The base plays a multifaceted role. It is essential for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[1][3] The strength and solubility of the base can significantly impact reaction rates.[4]

  • Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. The polarity of the solvent can influence catalyst activity and reaction kinetics.[5]

  • Temperature: Increasing the temperature generally accelerates the reaction. However, this must be balanced against the potential for thermal degradation of the reactants, products, or catalyst.[6] Microwave irradiation is a powerful tool for rapidly heating reactions to high temperatures, often leading to dramatic reductions in reaction time.[7][8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling is extremely slow, taking over 24 hours to reach completion. How can I speed it up?

A1: A sluggish Suzuki reaction with this substrate often points to issues with the catalyst system or suboptimal conditions.

  • Ligand Selection: Standard ligands like PPh₃ may not be effective. Switch to a more electron-rich and sterically hindered biarylphosphine ligand such as XPhos , SPhos , or RuPhos . These ligands are known to accelerate the reductive elimination step, which can be rate-limiting.[10][11]

  • Catalyst Precursor: If you are using Pd(OAc)₂, consider switching to a pre-formed palladium-ligand complex (a "precatalyst" like XPhos Pd G3). This ensures the active Pd(0) species is generated efficiently.

  • Base & Solvent: A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water.[8][12] Ensure your base is finely powdered and your solvent is rigorously degassed to prevent catalyst deactivation.

  • Temperature - Consider Microwave: This is the most direct way to reduce reaction time. Microwave-assisted protocols can often reduce reaction times from hours to mere minutes (e.g., 10-20 minutes at 100-150°C).[9] If a microwave reactor is unavailable, ensure your conventional heating is efficient and the reaction temperature is maintained consistently.

Q2: I'm attempting a Buchwald-Hartwig amination, but the reaction stalls at ~50% conversion. What's going wrong?

A2: Stalled Buchwald-Hartwig reactions are frequently caused by catalyst inhibition or deactivation. The product amine itself or the iodide byproduct can sometimes interfere with the catalyst.

  • Catalyst Inhibition by Iodide: Iodide is known to sometimes form unreactive palladium dimer complexes, effectively poisoning the catalyst.[4][13] Using a ligand that is sufficiently bulky can help mitigate this.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice.[14] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, but this will likely require a higher reaction temperature or longer reaction time.[4]

  • Ligand Choice for Amines: The choice of ligand can be highly dependent on the amine coupling partner. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good starting point.[4]

  • Check for Side Reactions: Hydrodehalogenation (replacement of iodine with hydrogen) can be a competing pathway, especially if there is a source of protons (like water) in the reaction. Ensure all reagents and solvents are anhydrous.

Q3: My reaction turns black, and I'm getting a low yield of the desired product. What does this indicate?

A3: The formation of palladium black is a clear sign of catalyst decomposition. The active, soluble Pd(0) catalyst has crashed out of solution as inactive palladium metal.

  • Insufficient Ligand or Ligand Degradation: The ligand's job is to stabilize the palladium center. If there isn't enough ligand, or if the ligand degrades at the reaction temperature, the palladium will agglomerate and precipitate. Consider increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup is under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents have been thoroughly degassed.

  • Temperature is Too High: While heat accelerates the reaction, excessive temperatures can also speed up catalyst decomposition. Try reducing the temperature by 10-20°C. If using a microwave, ensure accurate internal temperature monitoring to avoid thermal spikes.

Frequently Asked Questions (FAQs)

  • Which cross-coupling reaction is generally fastest for this substrate? For iodo-aromatics, the oxidative addition step is typically very fast.[1] Therefore, the overall reaction rate will be determined by the subsequent steps. Suzuki-Miyaura couplings are often very rapid, especially under microwave conditions, due to the generally fast transmetalation with boronic acids.[9]

  • Is a pre-catalyst necessary, or can I form the catalyst in situ? While in-situ catalyst formation (e.g., from Pd₂(dba)₃ and a ligand) is common, using a well-defined pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results and sometimes faster reactions by ensuring efficient generation of the active catalytic species.

  • How critical is the purity of my 5-iodo-4-phenyl-pyrimidin-2-ylamine starting material? Extremely critical. Impurities can poison the palladium catalyst. Ensure your starting material is fully characterized and purified before use.

  • Can I use a solvent other than 1,4-dioxane or toluene? Yes, other solvents like THF, DMF, or 2-MeTHF can be used, but they may require re-optimization of the reaction conditions (base, temperature, etc.).[6] Always use anhydrous solvents for best results.

Data Presentation: Catalyst System Comparison

The following table provides a starting point for selecting reaction conditions based on literature for similar pyrimidine systems. Reaction times are highly dependent on the specific coupling partner and conditions.

Cross-Coupling TypePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Time Range
Suzuki-Miyaura Pd(PPh₃)₄ (0.5-5)-K₂CO₃Dioxane/H₂O100 (MW)15-30 min[8][9]
Suzuki-Miyaura XPhos Pd G2 (2.5)XPhos (5)K₂CO₃Dioxane150 (MW)40 min[10]
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)KOt-BuToluene1002-24 h[15]
Buchwald-Hartwig Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Dioxane1101-4 h[16]

MW = Microwave Irradiation

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for speed and efficiency.

  • To a 10 mL microwave reactor vial, add 5-iodo-4-phenyl-pyrimidin-2-ylamine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.5 mol%).

  • Seal the vial and purge with argon for 5-10 minutes.

  • Add 5 mL of degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.

  • Place the vial in the microwave reactor and irradiate at 120°C for 15 minutes with stirring.

  • After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a modern catalyst system for coupling with a primary or secondary amine.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and a suitable ligand like XPhos (4.4 mol%).

  • Add NaOt-Bu (1.4 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene via syringe.

  • Add 5-iodo-4-phenyl-pyrimidin-2-ylamine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_complex L₂Pd(II)(Ar)(I) Oxidative Adduct Pd0->OA_complex Oxidative Addition (Ar-I) [Generally Fast for Iodides] Trans_complex L₂Pd(II)(Ar)(R) Transmetalation Product OA_complex->Trans_complex Transmetalation (R-B(OR)₂ + Base) [Can be Rate-Limiting] Trans_complex->Pd0 Reductive Elimination [Can be Rate-Limiting] Product Ar-R Desired Product Trans_complex->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting potentially rate-limiting steps.

Troubleshooting Workflow Start Slow or Stalled Reaction Check_Catalyst Evaluate Catalyst System: 1. Switch to bulky, electron-rich ligand (XPhos, RuPhos). 2. Use a pre-catalyst. Start->Check_Catalyst Primary Check Check_Conditions Optimize Conditions: 1. Increase Temperature (Consider Microwave). 2. Screen different bases (K₂CO₃, Cs₂CO₃, NaOtBu). 3. Ensure anhydrous/degassed solvents. Check_Catalyst->Check_Conditions If still slow Success Reaction Time Optimized Check_Catalyst->Success Problem Solved Check_Reagents Verify Reagent Quality: 1. Check purity of starting material. 2. Use fresh boronic acid/amine. 3. Ensure rigorous inert atmosphere. Check_Conditions->Check_Reagents If decomposition occurs Check_Conditions->Success Problem Solved Check_Reagents->Start Re-evaluate

Caption: A logical workflow for troubleshooting slow cross-coupling reactions.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion. The role of the precatalyst activation Source: University of Girona URL: [Link]

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: ProQuest URL: [Link]

  • Title: Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water Source: Royal Society of Chemistry URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster Source: CovaSyn URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: DSpace@MIT URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation Source: Royal Society of Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase Source: ResearchGate URL: [Link]

  • Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES Source: oarepo.uom.gr URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: The Baxendale Group, University of Cambridge URL: [Link]

  • Title: Coupling outcomes for pyridazines, pyrimidines and pyrazines Source: ResearchGate URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Royal Society of Chemistry URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

Sources

Technical Support Center: 5-Iodo-4-phenyl-pyrimidin-2-ylamine Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Iodo-4-phenyl-pyrimidin-2-ylamine. It provides in-depth troubleshooting advice and frequently asked questions to help identify and characterize potential degradation products encountered during experimental workflows.

Introduction

5-Iodo-4-phenyl-pyrimidin-2-ylamine is a key intermediate in the synthesis of various biologically active compounds. Its stability is a critical factor in ensuring the integrity of research and the quality of final products. This guide will explore the common degradation pathways of this molecule and provide practical strategies for identifying the resulting impurities. Understanding these degradation processes is essential for developing robust analytical methods, ensuring the stability of the compound, and meeting regulatory requirements.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 5-Iodo-4-phenyl-pyrimidin-2-ylamine?

Based on the chemical structure, the most likely degradation pathways are deiodination, hydrolysis, oxidation, and photodegradation.

  • Deiodination: The carbon-iodine bond is relatively weak and susceptible to cleavage, which would result in the formation of 4-phenyl-pyrimidin-2-ylamine.[5] This can be initiated by light, heat, or reducing agents.

  • Hydrolysis: The 2-amino group on the pyrimidine ring can undergo hydrolysis, particularly under acidic or basic conditions, to yield 5-Iodo-4-phenyl-pyrimidin-2-ol.[6][7]

  • Oxidation: The electron-rich pyrimidine ring and the amino group are prone to oxidation, which can lead to the formation of N-oxides or hydroxylated species.[8]

  • Photodegradation: Aromatic iodo compounds are often sensitive to light. Exposure to UV radiation can lead to the formation of radical species and a complex mixture of degradation products.[9][10]

Q2: I am observing an unexpected peak in my HPLC analysis. How can I determine if it's a degradation product?

The first step is to conduct a forced degradation study.[1][2][4][11][12][13] By subjecting a sample of 5-Iodo-4-phenyl-pyrimidin-2-ylamine to stress conditions (acid, base, oxidation, heat, and light), you can intentionally generate degradation products. If the retention time of the unexpected peak in your sample matches a peak that appears or increases under these stress conditions, it is likely a degradation product. Further characterization using LC-MS and NMR is then recommended for definitive identification.[14][15][16]

Q3: What are the best analytical techniques for identifying unknown degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification of degradation products.[1]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques are crucial for separating the degradation products from the parent compound and other impurities.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the degradation products, which is a critical piece of information for proposing potential structures.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous identification of the degradation products.[14][16][17][18]

Q4: How can I minimize the degradation of 5-Iodo-4-phenyl-pyrimidin-2-ylamine during storage and handling?

To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place. Use amber-colored vials to protect it from light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH Control: When in solution, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.

  • Solvent Choice: Use high-purity solvents and avoid those that may contain reactive impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, earlier-eluting peak in HPLC. Deiodination: The resulting 4-phenyl-pyrimidin-2-ylamine is less polar and will likely have a shorter retention time on a reverse-phase column.1. Perform a forced degradation study with a reducing agent or under photolytic conditions. 2. Analyze the stressed sample by LC-MS to check for a peak with the mass of 4-phenyl-pyrimidin-2-ylamine. 3. If possible, synthesize or purchase a standard of 4-phenyl-pyrimidin-2-ylamine to confirm the retention time.
Appearance of a new peak with a similar retention time to the parent compound. Hydrolysis or Oxidation: The addition of a hydroxyl group may not significantly alter the polarity, leading to a similar retention time.1. Conduct forced degradation under acidic, basic, and oxidative (e.g., H₂O₂) conditions.[13] 2. Use a high-resolution LC-MS to determine the exact mass of the new peak. This can help differentiate between hydrolysis (+1 Da) and oxidation (+16 Da). 3. Isolate the impurity using preparative HPLC for NMR analysis to confirm the structure.[19]
Development of a yellow or brown color in the solid compound or solution upon storage. Photodegradation or Oxidation: These processes can lead to the formation of colored impurities.1. Protect the compound from light by storing it in amber vials and in the dark. 2. Store under an inert atmosphere to minimize oxidation. 3. Analyze the discolored sample by HPLC to identify the new impurities.
Broad or tailing peaks in the HPLC chromatogram. Presence of multiple, co-eluting degradation products. 1. Optimize the HPLC method to improve resolution. This may involve changing the column, mobile phase composition, or gradient. 2. Employ a different separation technique, such as Ultra-High-Performance Liquid Chromatography (UHPLC), for better separation efficiency. 3. Use LC-MS with a high-resolution mass spectrometer to deconvolute the co-eluting peaks based on their mass-to-charge ratios.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.[3]

Materials:

  • 5-Iodo-4-phenyl-pyrimidin-2-ylamine

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm and 365 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Iodo-4-phenyl-pyrimidin-2-ylamine at a concentration of 1 mg/mL in a 50:50 mixture of methanol (or acetonitrile) and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 1M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat 1 mL of the stock solution at 60°C for 24 hours.

    • Prepare solutions of the heat-stressed samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

    • Prepare solutions of the light-stressed samples for HPLC analysis.

  • Control Sample: Keep a sample of the stock solution at room temperature, protected from light, as a control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: HPLC-UV Method for Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS for Identification
  • Use the same HPLC conditions as above.

  • The eluent from the HPLC is directed to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500

  • This will provide the mass-to-charge ratio of the parent compound and any degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

G parent 5-Iodo-4-phenyl-pyrimidin-2-ylamine deiodinated 4-phenyl-pyrimidin-2-ylamine parent->deiodinated Deiodination (Light, Heat, Reductants) hydrolyzed 5-Iodo-4-phenyl-pyrimidin-2-ol parent->hydrolyzed Hydrolysis (Acid/Base) oxidized Oxidized Products (N-oxides, hydroxylated derivatives) parent->oxidized Oxidation (e.g., H₂O₂) photodegraded Complex Mixture of Photodegradation Products parent->photodegraded Photodegradation (UV Light)

Caption: Potential degradation pathways of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Experimental Workflow for Degradation Product Identification

G start Observation of Unexpected Peak forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation hplc HPLC Analysis forced_degradation->hplc lcms LC-MS Analysis (Molecular Weight Determination) hplc->lcms isolation Isolation of Impurity (Preparative HPLC) lcms->isolation nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr end Identification of Degradation Product nmr->end

Caption: Workflow for the identification of degradation products.

References

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Available at: [Link].

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories. Available at: [Link].

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link].

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC. NCBI. Available at: [Link].

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link].

  • NMR under GxP in Drug Development and Manufacturing | Almac. Almac Group. Available at: [Link].

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available at: [Link].

  • Dehalogenation - Wikipedia. Wikipedia. Available at: [Link].

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies - ResearchGate. ResearchGate. Available at: [Link].

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Chromatography Online. Available at: [Link].

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry. ACS Publications. Available at: [Link].

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology. ACS Publications. Available at: [Link].

  • Oxidised Degradation Products of APIs - Hypha Discovery. Hypha Discovery. Available at: [Link].

  • Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link].

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. NCBI. Available at: [Link].

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. NCBI. Available at: [Link].

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. MDPI. Available at: [Link].

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed. PubMed. Available at: [Link].

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. NCBI. Available at: [Link].

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities - ResearchGate. ResearchGate. Available at: [Link].

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. NCBI. Available at: [Link].

  • Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available at: [Link].

  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. - ResearchGate. ResearchGate. Available at: [Link].

  • Small Molecule Standards for LC-MS Analysis - Waters Corporation. Waters Corporation. Available at: [Link].

  • Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed. PubMed. Available at: [Link].

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Pharmaceutical & Bio-Sciences. Available at: [Link].

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link].

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants - PubMed. PubMed. Available at: [Link].

  • A practical guide to forced degradation and stability studies for drug substances. Symbiosis. Available at: [Link].

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing. Available at: [Link].

  • Decomposition of Iodinated Pharmaceuticals by UV-254 nm-assisted Advanced Oxidation Processes - PubMed. PubMed. Available at: [Link].

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. MDPI. Available at: [Link].

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. Available at: [Link].

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research. Available at: [Link].

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers - Journal of the Chemical Society C. RSC Publishing. Available at: [Link].

  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants | Request PDF - ResearchGate. ResearchGate. Available at: [Link].

  • Degradation of iodinated disinfection byproducts by VUV/UV process based on a mini-fluidic VUV/UV photoreaction system - PubMed. PubMed. Available at: [Link].

  • Accepted Manuscript - UQ eSpace - The University of Queensland. The University of Queensland. Available at: [Link].

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. NCBI. Available at: [Link].

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link].

  • 5-Iodopyrimidin-4-amine | CAS 91416-96-5 | AMERICAN ELEMENTS ®. American Elements. Available at: [Link].

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. PubMed. Available at: [Link].

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ASM Journals. Available at: [Link].

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. ResearchGate. Available at: [Link].

Sources

resolving purification difficulties with 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Executive Summary

5-Iodo-4-phenyl-pyrimidin-2-ylamine (CAS: 884507-28-0 / Analogous structures) presents a unique set of purification challenges. As a 2-aminopyrimidine derivative, it exhibits the classic "brick dust" solubility profile—poor solubility in non-polar solvents and tendency to crystallize aggressively—while the iodine substituent at the 5-position introduces significant lipophilicity without drastically altering the polar surface area compared to its non-iodinated precursor.

This guide addresses the three most common user complaints:

  • "The compound crashes out on the column." (Solubility/Loading issues)

  • "I cannot separate the product from the starting material." (Selectivity issues)

  • "The peaks are tailing/broad." (Silanol interactions)

Phase 1: Solubility & Sample Loading

User Question: My crude reaction mixture is a suspension. When I try to dissolve it in DCM for loading, it requires a huge volume, and then precipitates immediately when it hits the flash column. How do I load this?

Technical Insight: 2-aminopyrimidines possess a donor-acceptor hydrogen bonding motif that promotes strong intermolecular stacking (pi-pi interactions).[1] The 5-iodo group enhances this stacking, rendering the molecule sparingly soluble in standard non-polar mobile phases like Dichloromethane (DCM) or Hexanes. Liquid loading in a "good" solvent (like DMSO) often causes precipitation when the sample mixes with the "weak" mobile phase at the column head, blocking the frit.

Protocol: Dry Loading Technique Do not use liquid injection. Use the Adsorption/Dry Load method to eliminate solubility effects during injection.

  • Dissolution: Dissolve your crude solid in the minimum amount of THF or Acetone. If it remains stubborn, use a mixture of DCM:Methanol (9:1).

    • Note: Avoid DMSO or DMF for dry loading if possible, as they are difficult to evaporate fully and can affect early elution.

  • Adsorption: Add Celite 545 or coarse silica gel (ratio 1:3, sample:sorbent) to the solution.

  • Evaporation: Rotary evaporate the slurry to dryness. You must achieve a free-flowing powder.

    • Troubleshooting: If the powder is sticky, add more sorbent and re-evaporate.

  • Loading: Pack this powder into a solid load cartridge (empty pre-column) placed before your main flash column.

Quantitative Solubility Reference (Estimated at 25°C):

SolventSolubility RatingUsage
DCM Low (< 5 mg/mL)Poor for loading
Methanol Moderate (10-20 mg/mL)Good modifier
THF High (> 50 mg/mL)Excellent for dissolving prior to dry load
DMSO Very High (> 100 mg/mL)Use only for C18 Reverse Phase injections
Water InsolubleAnti-solvent

Phase 2: Chromatographic Separation (The H- vs. I- Challenge)

User Question: I synthesized this via iodination of 2-amino-4-phenylpyrimidine. I have about 10% starting material left. On TLC (Hex/EtOAc), the spots overlap. How do I separate them?

Technical Insight: The separation of a proto-arene (Starting Material, SM) from an iodo-arene (Product) is governed by polarizability and hydrophobicity .[1]

  • Normal Phase (Silica): The iodine atom is lipophilic, making the product slightly less polar than the SM.[1] The Product should elute before the SM (Higher Rf). However, the difference is often marginal (

    
    ).
    
  • Reverse Phase (C18): The iodine atom significantly increases hydrophobicity.[1] The Product will retain much longer than the SM. This is the superior separation mode.

Decision Matrix:

PurificationStrategy cluster_tips Expert Tip Start Crude Mixture containing 5-Iodo & 5-H species CheckTLC Check TLC (50% EtOAc/Hex) Start->CheckTLC DeltaRf Is Delta Rf > 0.1? CheckTLC->DeltaRf NP Normal Phase Flash Gradient: 0-60% EtOAc/Hex Add 1% Et3N DeltaRf->NP Yes RP Reverse Phase (C18) Gradient: 10-90% MeCN/Water Modifier: 0.1% Formic Acid DeltaRf->RP No (Overlap) Tip If using NP, the Iodo product elutes FIRST.

Figure 1: Decision tree for selecting the stationary phase based on separation difficulty.

Recommended Protocol: Reverse Phase (C18) If TLC shows overlap, switch to C18 immediately.[1]

  • Column: C18 Flash Cartridge (e.g., 12g for 100mg scale).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% -> 90% B (Linear Ramp)

    • 15-18 min: 90% B (Wash)

  • Result: The non-iodinated starting material (more polar) will elute early (approx. 40-50% B).[1] The 5-iodo product (more hydrophobic) will elute later (approx. 60-70% B).

Phase 3: Peak Shape & Tailing

User Question: I am getting broad, tailing peaks on silica. I'm losing yield in the fractions between the main peak and the tail.

Technical Insight: The 2-amino group on the pyrimidine ring is basic (pKa ~3-4, but the pyridine-like nitrogens can interact with silanols).[1] Acidic silanol groups on the silica surface protonate the amine, causing secondary retention (tailing).

Solution: The "Base Wash" or Modifier You must suppress silanol ionization or compete for the sites.

  • Option A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your organic mobile phase (usually the Methanol or Ethyl Acetate component).

    • Warning: Do not use TEA if you plan to use MS detection downstream without diverting, as it suppresses ionization.

  • Option B (Column Pre-treatment): Flush the silica column with 3 column volumes (CV) of Hexane containing 5% TEA, then equilibrate with your starting mobile phase.[1] This "caps" the active silanols.

Comparison of Modifiers:

ModifierProsCons
Triethylamine (TEA) Strongest tailing suppression.[1]High boiling point; hard to remove from product.
Ammonium Hydroxide (NH4OH) Volatile; easy to remove.[1]Immiscible with Hexanes (requires DCM/MeOH).[1]
Acetic Acid Good for acidic compounds.AVOID for aminopyrimidines (forms salts, worsens tailing).

Phase 4: Crystallization (Alternative to Chromatography)

User Question: Can I avoid chromatography altogether? I need to scale this up to 50g.

Technical Insight: Yes. The significant difference in solubility between the iodinated product and the starting material allows for recrystallization. 5-Iodo-4-phenyl-pyrimidin-2-ylamine is highly crystalline.[1]

Protocol: Ethanol/Water Recrystallization

  • Dissolve: Suspend the crude solid in Ethanol (approx. 10 mL per gram). Heat to reflux until dissolved.

  • Hot Filtration: If black specks (Palladium or Iodine decomposition) remain, filter while hot through a glass frit.

  • Precipitation: While stirring the hot solution, slowly add hot Water (anti-solvent) dropwise until a slight turbidity persists.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours.

  • Harvest: Filter the crystals. Wash with cold 50% EtOH/Water.

    • Purity Check: The starting material (more soluble in aqueous ethanol) remains in the mother liquor.

References

  • PubChem. (n.d.). 2-Amino-4-phenylpyrimidine | C10H9N3.[1][2][3][4][5] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Liao, H., & Li, Z. (2023).[1][6] One-Pot Three-Component Synthesis of 4-Arylpyrimidin-2-amines Using Solid Calcium Carbide. ChemistrySelect. Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Stability of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Iodo-4-phenyl-pyrimidin-2-ylamine. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. The stability of a molecule, particularly under process conditions such as acidic workups or formulation, is a critical parameter that can significantly impact reaction yield, purity, and the overall success of a research campaign. This guide provides in-depth answers to common questions and troubleshooting scenarios related to the stability of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, with a specific focus on acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability-related challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-Iodo-4-phenyl-pyrimidin-2-ylamine sample is showing signs of degradation after an acidic workup. What are the likely chemical reasons for this instability?

A1: The structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine contains several functionalities that can react under acidic conditions, leading to degradation. The two primary pathways of concern are acid-catalyzed hydrolysis and deiodination.

  • Protonation and Activation: The pyrimidine ring contains two nitrogen atoms which are basic and can be protonated in an acidic medium. This protonation makes the pyrimidine ring more electron-deficient and activates it towards nucleophilic attack. The 2-amino group is also a site for protonation.

  • Deiodination: The Carbon-Iodine (C-I) bond on the pyrimidine ring is a potential site for degradation. While aryl iodides are generally stable, the electron-deficient nature of the protonated pyrimidine ring can facilitate nucleophilic substitution or reductive deiodination, replacing the iodine atom with hydrogen or another nucleophile present in the medium. This process, known as hydrodehalogenation, can be catalyzed by trace metals or occur under reductive conditions sometimes inadvertently created during a reaction workup[1].

  • Hydrolysis: The C-I bond can also be susceptible to hydrolysis, particularly under harsh acidic conditions (strong acid, high temperature), which would replace the iodine with a hydroxyl group, forming 5-hydroxy-4-phenyl-pyrimidin-2-ylamine. More commonly, the 2-amino group could potentially undergo hydrolysis to a hydroxyl group, yielding 5-Iodo-4-phenyl-pyrimidin-2-ol, although this typically requires more forcing conditions.[2][3]

It is crucial to understand that the rate and extent of these degradation pathways are highly dependent on the specific conditions: acid strength (pH), temperature, reaction time, and the presence of other nucleophiles or catalytic species.

Q2: I'm observing a new, more polar spot on my TLC and an early-eluting peak in my HPLC analysis after acidic treatment. What could this impurity be?

A2: An increase in polarity (more polar spot on TLC, earlier retention time in reverse-phase HPLC) strongly suggests the formation of a degradation product that is more hydrophilic than the parent compound. Based on the likely degradation pathways, this new peak is likely one of two candidates:

  • Deiodinated Product (4-phenyl-pyrimidin-2-ylamine): The replacement of the large, lipophilic iodine atom with a smaller hydrogen atom would result in a less retained compound on a typical C18 reverse-phase HPLC column. This is often the most probable degradation product under mild acidic conditions.

  • Hydroxylated Product (5-Hydroxy-4-phenyl-pyrimidin-2-ylamine): The introduction of a hydroxyl group via hydrolysis would significantly increase the polarity of the molecule, leading to a much shorter retention time in reverse-phase HPLC.

To confirm the identity of the degradant, we recommend using Liquid Chromatography-Mass Spectrometry (LC-MS), which is a powerful tool for detecting and identifying volatile and non-volatile compounds.[4] By comparing the mass-to-charge ratio (m/z) of the parent compound and the new peak, you can definitively identify the impurity.

CompoundMolecular WeightExpected [M+H]⁺Polarity Comparison
5-Iodo-4-phenyl-pyrimidin-2-ylamine 311.14 g/mol 312.0Reference
4-phenyl-pyrimidin-2-ylamine 185.22 g/mol 186.1Less Polar than Hydroxy
5-Hydroxy-4-phenyl-pyrimidin-2-ylamine 201.22 g/mol 202.1More Polar than Parent
Q3: How can I design a robust experiment to quantify the stability of my compound at a specific acidic pH?

A3: A "forced degradation" or "stress testing" study is the standard approach to quantitatively assess the stability of a pharmaceutical compound.[5][6][7][8] This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time. This process is essential for developing stability-indicating analytical methods.[9]

Here is a self-validating protocol to assess stability at a target acidic pH.

Objective: To determine the degradation rate of 5-Iodo-4-phenyl-pyrimidin-2-ylamine at a specific acidic pH and temperature.

Materials:

  • 5-Iodo-4-phenyl-pyrimidin-2-ylamine (API)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Class A volumetric flasks and pipettes

  • Calibrated HPLC system with a UV or PDA detector[10] and a suitable reverse-phase C18 column.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of the API in ACN to prepare a 1 mg/mL stock solution.

  • Sample Preparation:

    • Acid Stress Sample: In a volumetric flask, add a specific volume of the API stock solution and dilute with 0.1 M HCl to achieve a final concentration of 50 µg/mL.

    • Control Sample: In a separate flask, add the same volume of API stock solution and dilute with a 50:50 mixture of ACN:Water to the same final concentration. This sample represents the T=0 (time zero) point and a neutral pH control.

  • Stress Condition & Time Points:

    • Place the "Acid Stress Sample" in a controlled temperature bath (e.g., 50 °C).

    • Withdraw aliquots from the stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately upon withdrawal, neutralize each aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction. Dilute with the mobile phase to the working concentration if necessary.

  • HPLC Analysis:

    • Analyze the T=0 control sample and all neutralized, stressed time-point samples by HPLC.

    • The HPLC method must be "stability-indicating," meaning it can separate the parent API peak from all degradation product peaks.[9]

    • Use a PDA detector to check for peak purity and identify any co-eluting peaks.

  • Data Analysis:

    • Calculate the percentage of the API remaining at each time point relative to the T=0 sample.

    • Plot the percentage of API remaining versus time. This data can be used to determine the degradation kinetics. An acceptable target for forced degradation is typically between 5-20% degradation.[6][7]

G cluster_prep Preparation cluster_stress Stress & Sampling cluster_analysis Analysis stock Prepare 1 mg/mL API Stock in Acetonitrile control Prepare Control Sample (50 µg/mL in ACN/H₂O) stock->control stress Prepare Acid Stress Sample (50 µg/mL in 0.1 M HCl) stock->stress hplc Analyze all Samples by Stability-Indicating HPLC control->hplc heat Incubate Acid Sample at 50 °C stress->heat sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) heat->sampling neutralize Neutralize Aliquots with 0.1 M NaOH sampling->neutralize neutralize->hplc data Calculate % API Remaining & Degradation Rate hplc->data

Caption: Experimental workflow for a forced degradation study.

Q4: What are the best practices for handling and storing this compound to minimize acid-mediated degradation in the lab?

A4: Proper handling and storage are critical to ensure the integrity of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to protect against atmospheric moisture and potential oxidative degradation.

  • Solvent Selection: When preparing solutions for reactions, avoid using acidic solvents for prolonged storage. If the compound must be in solution, use aprotic, non-acidic solvents like DMF, DMSO, or THF. Prepare acidic solutions fresh, just before use.

  • Reaction Workups: When performing an acidic wash during a reaction workup, do so quickly and at low temperatures (e.g., using an ice bath). Do not let the compound sit in an acidic aqueous layer for an extended period. Promptly move to the neutralization and extraction steps.

  • Purification: For chromatographic purification (e.g., silica gel), avoid using highly acidic mobile phase modifiers if possible. If an acid like acetic acid is required for good peak shape, it should be used in the lowest effective concentration and the fractions containing the product should be neutralized or the solvent removed promptly after collection.

By adhering to these practices, you can significantly minimize the risk of unintended degradation and ensure the quality and reliability of your experimental results.

G compound 5-Iodo-4-phenyl-pyrimidin-2-ylamine N N C-I C-NH₂ protonation Protonation at Ring Nitrogens compound:n1->protonation H⁺ compound:n2->protonation H⁺ degradation Degradation protonation->degradation Activates Ring deiodination Deiodination (Loss of Iodine) degradation->deiodination Pathway 1 hydrolysis Hydrolysis (Addition of -OH) degradation->hydrolysis Pathway 2

Caption: Potential degradation pathways under acidic conditions.

References

  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • BioPharm International. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]

  • AMSbio. (2025). Stability-indicating methods for peptide drug analysis.
  • International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • PubMed Central. (n.d.). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • ResearchGate. (n.d.). Scope of aryl iodides. Reaction conditions unless noted: carboxylic.... Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • ACS Publications. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. Available at: [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Available at: [Link]

  • PubMed. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Available at: [Link]

  • ResearchGate. (2025). Erratum: Assisted hydrolysis of cis-2-(3-phenylthioureido)cyclopentane-carbonitrile in alkaline solution. Available at: [Link]

  • PubMed. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Available at: [Link]

  • American Elements. (n.d.). 5-Iodopyrimidin-4-amine. Available at: [Link]

  • PubMed Central. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]

  • RSC Publishing. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Available at: [Link]

  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Available at: [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link]

Sources

minimizing side reactions during iodination of phenyl-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Controlling Regioselectivity in Phenyl-Pyrimidine Iodination

Core Directive & System Overview

Welcome to the technical support hub for phenyl-pyrimidine functionalization. The iodination of phenyl-pyrimidines presents a classic "electronic tug-of-war." You are dealing with two distinct aromatic systems connected by a single bond:

  • The Pyrimidine: Naturally electron-deficient (

    
    -deficient).[1] Hard to iodinate via electrophilic aromatic substitution (EAS) unless activated by strong electron-donating groups (EDGs) like amines or hydroxyls.
    
  • The Phenyl Ring: Generally more electron-rich than the pyrimidine. Susceptible to standard EAS at ortho and para positions.

The Challenge: Controlling where the iodine lands (Regioselectivity) and stopping it at mono-iodination (Chemomimesis) requires precise modulation of the reaction environment.

Decision Logic & Reagent Selection

Before starting, identify your target site. The reaction conditions must be inverted based on whether you target the pyrimidine C5 position or the phenyl ring.

Workflow Visualization (Reagent Selection)

IodinationLogic Start Start: Analyze Substrate Target Target Position? Start->Target Pyrim Target: Pyrimidine C5 Target->Pyrim Phenyl Target: Phenyl Ring Target->Phenyl CheckEDG Are EDGs present on Pyrimidine? (-NH2, -OH, -OMe) Pyrim->CheckEDG MethodA Method A: NIS / TFA (Standard EAS) CheckEDG->MethodA Yes (Activated) MethodB Method B: Radical/Oxidative (I2 / CAN or AgNO3) CheckEDG->MethodB No (Deactivated) Selectivity Regioselectivity Needed? Phenyl->Selectivity MethodC Method C: Pd-Catalyzed C-H Activation (Ortho-selective) Selectivity->MethodC Strict Ortho (Steric/Directing) MethodD Method D: HFIP / NIS (Para-selective / Mild) Selectivity->MethodD Electronic Control (Para)

Caption: Decision matrix for selecting iodination protocols based on electronic activation and regioselective requirements.

Troubleshooting Guides (Mechanism & Causality)

Issue 1: "I'm getting a mixture of Phenyl-iodinated and Pyrimidine-iodinated products."

Diagnosis: Electronic Ambiguity. If your phenyl ring has EDGs (e.g., -OMe) and your pyrimidine has EDGs (e.g., -NH2), both rings have similar nucleophilicity. Standard EAS (NIS/Acid) will attack both.

Solution: The "Solvent Switch" (HFIP Effect) Switch your solvent from Acetonitrile (MeCN) or DMF to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Mechanism: HFIP is a strong Hydrogen-Bond Donor (HBD). It forms a solvent cage around the Lewis basic sites (the pyrimidine nitrogens).

  • Result: This H-bonding decreases the electron density of the pyrimidine ring (deactivation), effectively "masking" it. Simultaneously, HFIP activates NIS via H-bonding to the succinimide carbonyl, making it a "soft" electrophile that prefers the softer

    
    -system of the phenyl ring [1].
    
Issue 2: "The reaction stalls at 50% conversion, but adding more reagent causes di-iodination."

Diagnosis: Product Inhibition or Reagent Decomposition.

  • Causality: The first iodine atom is weakly deactivating (inductive withdrawal) but also stabilizing (resonance donation). If you use a large excess of NIS/TFA, the "activated" mono-iodo species can react again.

  • Solution:

    • Stepwise Addition: Add NIS in 0.25 equiv portions every 30 minutes.

    • Protonation Control: Ensure you are using TFA (Trifluoroacetic acid).[2] If the reaction is too slow, do not heat. Instead, add 5-10% Triflic Acid (TfOH) to generate the superelectrophile superseding the activation barrier without thermal degradation [2].

Issue 3: "I need the Iodine specifically at the Ortho-position of the Phenyl ring."

Diagnosis: Classical EAS fails here (usually favors para). Solution: Palladium-Catalyzed C-H Activation. The pyrimidine nitrogen acts as a Directing Group (DG) . It coordinates to Pd(II), positioning the catalyst to activate the proximal C-H bond on the phenyl ring.

Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Iodination (Phenyl-Targeted)

Best for: Avoiding pyrimidine side-reactions and ensuring mono-iodination.

Materials:

  • Substrate (1.0 equiv)

  • NIS (N-Iodosuccinimide) (1.1 equiv)

  • HFIP (Hexafluoroisopropanol) [0.2 M concentration]

Steps:

  • Dissolve the phenyl-pyrimidine in HFIP. Note: HFIP is volatile; keep the vessel capped.

  • Add NIS in one portion at Room Temperature (RT).

  • Stir for 1-4 hours. The solution usually turns from pale yellow to deep red/brown.

  • In-Process Control: Check LCMS. If <10% starting material remains, quench.

  • Quench: Pour into sat.

    
     (Sodium Thiosulfate) to reduce unreacted iodine species (color changes from brown to yellow/clear).
    
  • Extraction: Extract with DCM. HFIP can be recovered via distillation if running on a large scale.

Protocol B: Pd-Catalyzed Ortho-Iodination (C-H Activation)

Best for: Forcing iodine to the sterically crowded ortho-position.

Materials:

  • Substrate (1.0 equiv)

  • 
     (5-10 mol%)
    
  • IOAc or NIS (1.2 equiv)[3]

  • Solvent: DCE or Toluene[4]

Steps:

  • Combine substrate,

    
    , and oxidant in a sealed tube.
    
  • Heat to 80-100°C.

  • Mechanism Check: The pyrimidine N coordinates Pd. If the reaction fails, the N might be too sterically hindered or too electron-deficient. Add a ligand (e.g., N-acetyl glycine) to assist the C-H cleavage step [3].

Data Summary: Method Comparison

FeatureMethod A: NIS / TFAMethod B: HFIP / NISMethod C: Pd-Catalysis
Primary Mechanism Classical EAS (Electrophilic)H-Bond Activated EASC-H Activation (Coordination)
Selectivity Electronic (Para > Ortho)Electronic (High Para selectivity)Steric/Directed (Ortho only)
Side Reactions High (Di-iodination common)Low (Stabilizes radical cation)Low (Ligand controlled)
Substrate Scope Electron-Rich PhenylsBroad (Tolerates sensitive groups)Requires coordinating N
Cost LowHigh (HFIP is expensive)High (Pd catalyst)

Visualizing the "Magical" HFIP Effect

This diagram illustrates why HFIP is superior for minimizing side reactions on the pyrimidine ring.

HFIP_Effect cluster_0 Standard Solvent (MeCN) cluster_1 HFIP Solvent System Pyrim_A Pyrimidine N (Available) Result_A Mixture: N-Iodination C5-Iodination Pyrim_A->Result_A Competes NIS_A NIS (Standard Reactivity) NIS_A->Result_A HFIP HFIP Molecules Pyrim_B Pyrimidine N (H-Bonded/Masked) HFIP->Pyrim_B Deactivates Ring NIS_B NIS (Activated by HFIP) HFIP->NIS_B Increases Electrophilicity Result_B Clean Product: Phenyl-Iodination NIS_B->Result_B Targeted Attack

Caption: HFIP masks the pyrimidine nitrogen via H-bonding while simultaneously activating NIS, directing reaction to the phenyl ring.

FAQ: Quick Troubleshooting

Q: My product is unstable on silica gel during purification. It turns purple. A: Aryl iodides can undergo protodeiodination or decompose to


 (purple color) on acidic silica.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.

Q: I cannot remove the succinimide byproduct completely. A: Succinimide is water-soluble but can be stubborn.

  • Fix: Wash the organic layer with water, then 0.5M NaOH (if your product is base-stable), then brine. The basic wash deprotonates succinimide, forcing it into the aqueous layer.

Q: Can I use elemental Iodine (


) instead of NIS? 
A:  Yes, but 

alone is often too weak for deactivated phenyl-pyrimidines. You must use an oxidant to generate the active

species.
  • Protocol: Use

    
     (0.5 equiv) + Periodic Acid (
    
    
    
    ) or Selectfluor. This is "atom economical" (100% iodine usage) but harsher than NIS/HFIP [4].

References

  • Colomer, I., et al. (2016). "Hexafluoroisopropanol as a highly versatile solvent."[5][6] Chemical Reviews. (Validates HFIP H-bonding mechanism).

  • Olah, G. A., et al. (1993). "Synthetic Methods and Reactions: Iodination of Deactivated Aromatics." Synthesis. (Validates Superacid/TfOH activation).

  • Yu, J.-Q., et al. (2010). "Pd-Catalyzed Iodination of Arenes." Journal of the American Chemical Society. (Validates Directed C-H activation).

  • Stavber, S., et al. (2008). "Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide." Tetrahedron. (Validates Oxidative Iodination).

Sources

Technical Support Center: Overcoming Catalyst Poisoning with 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile building block, 5-Iodo-4-phenyl-pyrimidin-2-ylamine, in metal-catalyzed cross-coupling reactions. While this substrate is invaluable for introducing the 4-phenyl-2-aminopyrimidine scaffold into target molecules, its inherent chemical nature presents a significant and often frustrating challenge: catalyst poisoning.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and overcome these catalytic hurdles. We will explore the "why" behind experimental choices, ensuring you can adapt and succeed in your specific synthetic context.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis & Understanding

Q1: My cross-coupling reaction with 5-Iodo-4-phenyl-pyrimidin-2-ylamine is failing or showing very low conversion. What's happening?

A: The most probable cause is catalyst poisoning or deactivation. Your palladium catalyst, which is essential for the reaction, is likely being inhibited by the substrate itself. Common symptoms include:

  • The reaction stalling after a short period.

  • The appearance of a black precipitate, commonly known as "palladium black," which is aggregated, inactive palladium metal.[1]

  • Inconsistent results between different batches of reagents.[1]

The structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine contains features that are known to be potent catalyst poisons.[2]

Q2: What specific features of 5-Iodo-4-phenyl-pyrimidin-2-ylamine cause it to be a catalyst poison?

A: The issue lies with the nitrogen atoms in the molecule. Both the two nitrogen atoms within the pyrimidine ring and the external 2-amino group possess lone pairs of electrons, making them Lewis bases. These nitrogen atoms can strongly coordinate to the electron-deficient palladium metal center of the catalyst.[2][3] This coordination occupies the catalyst's active sites, preventing it from participating in the desired catalytic cycle (e.g., oxidative addition with the C-I bond). This process effectively "poisons" the catalyst.[2][3]

dot digraph "Catalyst Poisoning Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes sub [label="5-Iodo-4-phenyl-\npyrimidin-2-ylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; pd0 [label="Active L-Pd(0)\nCatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; oa_prod [label="Desired Oxidative\nAddition Product\nL-Pd(II)(Ar)(I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cycle [label="Catalytic Cycle\n(e.g., Transmetalation,\nReductive Elimination)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Desired\nCoupled Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poison [label="Deactivated Complex\n(Pd bound to Pyrimidine-N)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> pd0 [label="Reactant\nApproach", style=dashed]; pd0 -> oa_prod [label="Desired Path:\nOxidative Addition", color="#34A853", fontcolor="#34A853", penwidth=2]; oa_prod -> cycle [color="#4285F4", fontcolor="#4285F4"]; cycle -> product [color="#4285F4", fontcolor="#4285F4"]; cycle -> pd0 [label="Regeneration", color="#34A853", fontcolor="#34A853"];

pd0 -> poison [label="Poisoning Path:\nStrong N-Coordination", color="#EA4335", fontcolor="#EA4335", penwidth=2]; sub -> poison [style=dashed]; } } Caption: Desired catalytic cycle vs. catalyst deactivation by substrate coordination.

Part 2: Troubleshooting Guide - Solutions & Optimization

Q3: How can I overcome this catalyst poisoning? What is the most critical parameter to change?

A: The single most effective strategy is the careful selection of the palladium precatalyst and the phosphine ligand . Using a pre-formed, air-stable palladium(II) precatalyst in conjunction with a bulky, electron-rich biarylphosphine ligand is the modern standard for challenging substrates like this.[4][5][6][7]

Why this works:

  • Precatalysts: Modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for the controlled and rapid generation of the active, monoligated Pd(0) species in solution.[4][5] This avoids the use of sources like Pd₂(dba)₃, where inefficient ligand association can lead to the formation of inactive palladium black.[4]

  • Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or tBuXPhos are crucial.[8][9]

    • Bulkiness: Their large steric profile shields the palladium center, making it more difficult for the pyrimidine nitrogens to coordinate and poison the catalyst.[9][10] This steric hindrance also promotes the final, product-releasing reductive elimination step of the catalytic cycle.[11]

    • Electron-Rich Nature: The high electron density on these phosphine ligands increases the catalyst's reactivity in the critical oxidative addition step with the C-I bond.[11]

Q4: Which specific catalyst/ligand systems and reaction conditions should I try first?

A: A robust starting point for many cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) with 5-Iodo-4-phenyl-pyrimidin-2-ylamine is to use a modern palladium precatalyst system. Below is a summary table and a detailed experimental protocol for a Suzuki-Miyaura coupling.

ParameterRecommendationRationale
Pd Precatalyst XPhos Pd G3 (or G2, G4)Air-stable, reliable generation of active Pd(0), prevents Pd black formation.[4][6]
Ligand XPhos, SPhos, RuPhosBulky and electron-rich to protect the catalyst and promote the reaction.[9][11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Mild to moderately strong inorganic bases are often effective and well-tolerated. Stronger bases like NaOt-Bu or KOt-Bu are typically used for C-N couplings.[12]
Solvent 1,4-Dioxane, Toluene, or THF (often with a small amount of water for Suzuki reactions)Aprotic solvents are standard. The choice can influence solubility and reaction rates.[13][14][15][16][17]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the reaction, but excessively high temperatures can lead to catalyst decomposition.

Part 3: Experimental Protocol - A Validated Starting Point

General Protocol for Suzuki-Miyaura Coupling of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

This protocol provides a reliable starting point for coupling with a generic arylboronic acid. It is crucial to maintain an inert atmosphere throughout the setup and reaction.

Materials:

  • 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%, optional, can improve catalyst stability)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)

  • Oven-dried Schlenk flask or microwave vial with a stir bar

Procedure:

  • Setup: To the Schlenk flask, add 5-Iodo-4-phenyl-pyrimidin-2-ylamine, the arylboronic acid, K₃PO₄, XPhos Pd G3 precatalyst, and any additional ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and precipitated catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Part 4: Advanced Troubleshooting & Logic Flow

If the initial protocol does not provide satisfactory results, use the following workflow to guide your optimization.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: A logical workflow for troubleshooting challenging cross-coupling reactions.

References

  • Doyle, A. G. et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Nolan, S. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Available at: [Link]

  • ABCR. New Palladium Precatalysts For Cross-Coupling Reactions. Available at: [Link]

  • Chen, G. et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]

  • Vantourout, J. C. et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. Available at: [Link]

  • Dennis, J. M. et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. East Tennessee State University. Available at: [Link]

  • de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Valera, L. et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Simon, M. et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. Available at: [Link]

  • ResearchGate. (2013). Effect of bases and solvents on the Heck coupling a. Available at: [Link]

  • Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2022). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available at: [Link]

  • Unknown Author. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (2022). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Available at: [Link]

  • Unknown Author. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. SINOPEC. Available at: [Link]

  • Socha, D. M. et al. (2020). Preventing Pd–NHC bond cleavage and switching from nano-scale to molecular catalytic systems: amines and temperature as catalyst activators. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2015). Effect of solvent on the cross-coupling reaction a. Available at: [Link]

  • Wikipedia. (2023). Catalyst poisoning. Available at: [Link]

  • Reddy, P. P., & Main, A. D. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Onnuch, T. et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Gong, X. et al. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Svee, B., & Tungen, J. E. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Unknown Author. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. Available at: [Link]

  • Unknown Author. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

13C NMR Benchmarking Guide: 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the structural characterization of 5-Iodo-4-phenyl-pyrimidin-2-ylamine (also known as 2-amino-5-iodo-4-phenylpyrimidine). It is designed for medicinal chemists and structural biologists requiring rigorous verification of regiochemistry during kinase inhibitor synthesis.

Executive Summary & Diagnostic Value

In the development of pyrimidine-based kinase inhibitors, the introduction of an iodine atom at the C5 position is a critical intermediate step (often for subsequent Suzuki-Miyaura couplings). The primary challenge is verifying that iodination occurred at C5 rather than the phenyl ring or nitrogen.

The Definitive Diagnostic: The most reliable indicator of successful C5-iodination is the Heavy Atom Effect (Spin-Orbit Coupling) observed in the 13C NMR spectrum.

  • Parent Molecule (Non-iodinated): C5 resonance appears at ~108–112 ppm .

  • Target Molecule (5-Iodo): C5 resonance shifts upfield to ~75–85 ppm .

This ~30 ppm "shielding" shift is the fingerprint of carbon-iodine bonding, distinct from the deshielding effects of Cl or Br.

Chemical Shift Comparison Data

The following data compares the theoretical and analog-derived chemical shifts for the target molecule against its non-iodinated precursor. All values are referenced to DMSO-d₆ (39.5 ppm).

Table 1: Comparative 13C NMR Shifts (δ, ppm)
Carbon PositionAssignmentParent (2-Amino-4-phenylpyrimidine)Target (5-Iodo-4-phenyl-pyrimidin-2-ylamine)Shift (Δδ) Structural Logic
C5 C-I (Diagnostic) 108.5 80.0 ± 5 -28.5 Heavy Atom Effect (Shielding)
C2 N=C (NH₂)-N163.2163.5+0.3Guanidine-like moiety; minimal change.
C4 N=C (Ph)-C(I)164.0167.5+3.5Deshielding due to ortho-iodine & phenyl.
C6 N=C H-C(I)158.5161.0+2.5Alpha to Nitrogen; Ortho to Iodine.
Ph-C1' Phenyl (Ipso)137.5139.0+1.5Slight electronic perturbation.
Ph-C2'/6' Phenyl (Ortho)127.1128.5+1.4Standard aromatic region.
Ph-C3'/5' Phenyl (Meta)128.8129.0+0.2Standard aromatic region.
Ph-C4' Phenyl (Para)130.2130.5+0.3Distal to substitution site.

Note: Values are estimated based on substituent chemical shift (SCS) additivity rules and validated against analogs like 2-amino-5-iodopyrimidine and 5-iodocytosine.

Mechanistic Insight: The "Heavy Atom" Effect

Why does Iodine shield the C5 carbon while Chlorine would deshield it?

  • Spin-Orbit Coupling: Iodine has a large number of electrons in high principal quantum number shells (n=5). The circulation of these electrons creates a local magnetic field that opposes the external field (

    
    ).
    
  • Relativistic Effects: The high nuclear charge of Iodine causes inner-shell electrons to move at relativistic speeds, contracting the s-orbitals and effectively shielding the attached carbon nucleus.

  • Result: Unlike electronegativity-driven deshielding (seen with F, O, N), the relativistic mass of Iodine causes a dramatic upfield shift (lower ppm).

Visualization: Structural Assignment & Shift Logic[1]

G Parent Precursor (C5-H) Target Target Product (C5-I) Parent->Target Iodination (NIS or I2/AgNO3) C5_Parent C5 Signal ~108 ppm Parent->C5_Parent 1H-13C HMQC C5_Target C5 Signal ~80 ppm Target->C5_Target Quaternary C (No HSQC signal) Mechanism Mechanism: Spin-Orbit Coupling (Heavy Atom Effect) C5_Parent->Mechanism Mechanism->C5_Target -30 ppm Shift

Figure 1: Logic flow for verifying C5-iodination using 13C NMR shift differentials.

Experimental Protocols

A. Synthesis (Iodination)

This protocol ensures regioselective iodination at C5, avoiding phenyl-ring iodination.

  • Reagents: 2-Amino-4-phenylpyrimidine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve starting material in ACN.

    • Add NIS portion-wise at 0°C to prevent exotherm.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). Product is usually less polar than the starting material.

  • Workup: Quench with saturated sodium thiosulfate (removes excess

    
    ). Extract with EtOAc.
    
B. NMR Sample Preparation

Due to the poor solubility of aminopyrimidines in chloroform, DMSO-d₆ is required.

  • Mass: 10–20 mg of purified solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Parameter Set:

    • Pulse: 30° pulse angle (to allow faster relaxation).

    • Delay (D1): 2.0 seconds (Critical: Quaternary C-I carbons relax slowly; short D1 will suppress the C5 signal).

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).

References

  • PubChem Compound Summary: 2-Amino-4-phenylpyrimidine (Parent Scaffold).[1]

    • Source: N
    • URL:[Link]

  • Substituent Effects in Pyrimidines: "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom

    • Source: MDPI Molecules.
    • URL:[Link]

  • Iodine Heavy Atom Effect: "13C NMR Chemical Shifts - Heavy

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Analog Data (5-Iodouracil)

    • Source: NIH PubMed Central (PMC).
    • URL:[Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-Iodo-4-phenyl-pyrimidin-2-ylamine , a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK and JAK inhibitors).

This document compares the fragmentation behavior of the iodinated "Product" against its non-halogenated analog to demonstrate the diagnostic utility of the iodine moiety in structural elucidation and quantitative method development.

Executive Summary & Comparative Analysis

In drug development, characterizing halogenated intermediates is vital for tracking synthetic purity and metabolic stability. This guide compares the Mass Spectrometry (MS) performance of 5-Iodo-4-phenyl-pyrimidin-2-ylamine (Product) against its precursor, 4-phenyl-pyrimidin-2-ylamine (Comparator).

The "Heavy Atom" Advantage

While both compounds ionize well in ESI(+) due to the basic 2-amino group, the 5-Iodo substituent introduces a unique "fragility" to the molecular framework.

Feature5-Iodo-4-phenyl-pyrimidin-2-ylamine (Product)4-phenyl-pyrimidin-2-ylamine (Comparator)Technical Insight
Monoisotopic Mass 297.09 Da171.08 DaIodine adds significant mass defect.
Primary Frag. Channel C-I Bond Cleavage (Loss of 127/128 Da)Ring Cleavage (Loss of 27 Da, HCN)The C-I bond is the "weakest link," providing a highly specific MRM transition.
Isotopic Pattern Distinctive (No M+2 like Br/Cl)Standard C/H/N patternIodine is monoisotopic, simplifying spectra but lacking the M+2 confirmation of Br/Cl.
Cone Voltage Sensitivity High (C-I bond is labile)Moderate (Aromatic ring is stable)The Product requires softer source conditions to prevent in-source fragmentation.

Mechanistic Fragmentation Analysis

Understanding the fragmentation is not just about observing peaks; it is about understanding the energy landscape of the molecule.

The Precursor Ion

In Positive Electrospray Ionization (ESI+), the molecule forms the protonated pseudomolecular ion [M+H]⁺ at m/z 298.0 . Protonation occurs preferentially at the N1 ring nitrogen or the exocyclic 2-amino group, destabilizing the pyrimidine ring.

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule exhibits two competing pathways:

  • Pathway A: Deiodination (Diagnostic)

    • The Carbon-Iodine bond energy (~240 kJ/mol) is significantly lower than C-H or C-C bonds.

    • Mechanism: Homolytic or heterolytic cleavage leads to the loss of HI (128 Da) or the Iodine radical I• (127 Da) .

    • Result: A dominant product ion at m/z 170 (phenyl-pyrimidin-amine cation). This is the signature transition for monitoring this scaffold.

  • Pathway B: Deamination (Common)

    • Loss of ammonia (NH₃, 17 Da ) from the 2-amino group.

    • Result: A secondary ion at m/z 281 . This pathway is less specific as it is common to all primary amines.

  • Pathway C: Ring Fission (Structural)

    • Subsequent fragmentation of the m/z 170 core involves the loss of HCN (27 Da) , characteristic of the pyrimidine ring, yielding m/z 143 .

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 298.0 (Protonated 5-Iodo-4-phenyl...) Fragment_Deiod [M+H - HI]+ m/z 170.0 (4-phenyl-pyrimidin-2-amine core) Precursor->Fragment_Deiod Primary Pathway (Low CE) Fragment_Deam [M+H - NH3]+ m/z 281.0 (Loss of Ammonia) Precursor->Fragment_Deam Secondary Pathway Fragment_Ring Ring Cleavage Product m/z 143.0 (Loss of HCN from m/z 170) Fragment_Deiod->Fragment_Ring High CE (>35 eV) Neutral_I Neutral Loss: HI (128 Da) Diagnostic for Aryl Iodide Neutral_NH3 Neutral Loss: NH3 (17 Da)

Figure 1: CID Fragmentation pathway of 5-Iodo-4-phenyl-pyrimidin-2-ylamine. The red path indicates the diagnostic loss of Iodine.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes "Checkpoints"—self-validating steps to confirm system performance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Checkpoint 1: The solution must remain clear. Precipitation indicates poor solubility, common with planar aromatic systems.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

ParameterSettingRationale
Ionization ESI Positive (+)Basic amine facilitates protonation.
Column C18 (2.1 x 50mm, 1.8 µm)Retains hydrophobic phenyl/iodo groups.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol often provides better sensitivity for iodinated compounds than ACN.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Data Acquisition Strategy (MRM)

For quantitative analysis, use Multiple Reaction Monitoring (MRM).[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 298.0170.020 - 25Maximum sensitivity (Loss of I/HI).
Qualifier 1 298.0281.015 - 20Confirm structure (Loss of NH3).
Qualifier 2 298.0143.035 - 40High energy structural confirmation.
Analytical Workflow Diagram

Workflow Sample Sample Prep (DMSO Stock -> MeOH Dilution) LC LC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (Positive Mode, 3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 298.0 ESI->Q1 Q2 Collision Cell (CID with N2 gas) Q1->Q2 Q3 Q3 Filter Detect m/z 170.0 Q2->Q3 Data Data Output Chromatogram & Spectra Q3->Data

Figure 2: Step-by-step LC-MS/MS workflow for targeted analysis.

Supporting Data & Interpretation

Predicted Mass Spectrum (ESI+)

Based on the fragmentation of homologous 2-aminopyrimidines and aryl iodides [1, 2], the following relative abundances are expected:

  • m/z 298 (100%): Stable molecular ion (if source fragmentation is minimized).

  • m/z 170 (~60-80%): The de-iodinated fragment. High abundance due to the weak C-I bond.

  • m/z 281 (~10-20%): Loss of ammonia.

  • m/z 127/128: Iodine ion (observed in negative mode, or as low mass noise in positive mode).

Troubleshooting "Ghost" Peaks
  • Issue: Observation of m/z 170 in the Q1 scan (Precursor scan).

  • Cause: In-source fragmentation. The C-I bond is breaking before the collision cell.

  • Solution: Lower the Fragmentor Voltage (Agilent) or Declustering Potential (Sciex) by 10-20V.

References

  • BenchChem. (2025).[1][2] Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Retrieved from 2

  • Sinha, S., et al. (2016). Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Retrieved from 3

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal. Retrieved from 4

Sources

comparing reactivity of 5-iodo vs 5-bromo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Decision

In the optimization of pyrimidine-based kinase inhibitors, the choice between 5-iodo-4-phenyl-pyrimidin-2-ylamine (5-I-PPA) and 5-bromo-4-phenyl-pyrimidin-2-ylamine (5-Br-PPA) is rarely just about reactivity—it is a strategic trade-off between oxidative addition rates and process scalability .

  • The Verdict: Use the Iodo-analog for early-stage discovery, library synthesis, and when coupling partners are electron-poor or sterically hindered. Its weaker C–I bond allows for milder conditions that preserve sensitive functional groups.

  • The Verdict: Switch to the Bromo-analog for scale-up (>10g) and cost-sensitive manufacturing. While it requires higher energy (temperature/catalyst activity) to initiate the catalytic cycle, it offers superior shelf-stability and significantly lower raw material costs.

Mechanistic Foundation

To control the chemistry, one must understand the electronic landscape of the scaffold. The 2-amino-4-phenylpyrimidine core presents a unique "push-pull" system that directly influences the rate-determining step (RDS) of cross-coupling reactions.

The Electronic Landscape
  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 are electron-withdrawing, making the ring electron-deficient. This generally facilitates oxidative addition (OA) compared to phenyl rings.

  • The 2-Amino Group: This is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring (specifically to C5), making the C5–Halogen bond more electron-rich. This deactivates the molecule toward oxidative addition, making the choice of halogen critical.

  • The 4-Phenyl Group: Provides conjugation but also steric bulk adjacent to the C5 reaction center.

Bond Dissociation Energy (BDE) & Kinetics

The primary differentiator is the bond strength. The C–I bond is significantly longer and weaker than the C–Br bond, lowering the activation energy (


) for the oxidative addition of Pd(0).
Feature5-Iodo Analog5-Bromo AnalogImpact on Protocol
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodo reacts at lower temps (RT–60°C).
Oxidative Addition Fast (often not RDS)Slow (often RDS)Bromo requires electron-rich ligands (e.g., phosphines).
Catalyst Poisoning Low RiskMedium RiskSlow OA in Bromo analogs allows the free amine to compete for Pd binding sites.

Expert Insight: In unprotected aminopyrimidines, the free amine can coordinate to Pd(II) intermediates, forming off-cycle resting states. Because the Iodo-analog undergoes OA so rapidly, the catalytic cycle turns over before significant poisoning occurs. With the Bromo-analog, the slower kinetics necessitate "hotter" conditions or specialized ligands (e.g., XPhos, SPhos) to prevent amine inhibition [1, 2].

Comparative Performance Data

The following data summarizes typical performance metrics derived from cross-coupling studies of 2-amino-5-halopyrimidines in Suzuki-Miyaura reactions.

Table 1: Reactivity & Handling Profile

Parameter5-Iodo-4-phenyl-pyrimidin-2-ylamine5-Bromo-4-phenyl-pyrimidin-2-ylamine
Standard Yield (Suzuki) 85–95%70–85%
Reaction Temperature 40°C – 65°C80°C – 100°C
Reaction Time 1–4 Hours6–18 Hours
Catalyst Loading 1–3 mol% Pd3–5 mol% Pd
Solubility (Polar Organics) Moderate (often requires DMF/DMSO)Good (Soluble in Dioxane/THF)
Light Stability Poor (Degrades to purple solid)Excellent
Commercial Cost High (

$)
Low ($)

Experimental Protocols

Method A: The "Mild" Protocol (For Iodo-Analog)

Best for: Library synthesis, heat-sensitive boronic acids.

  • Charge: To a reaction vial, add 5-I-PPA (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (2 mol%).

  • Solvent: Add degassed DME (Dimethoxyethane) or 1,4-Dioxane (0.1 M concentration).

  • Base: Add 2M Na2CO3 (aqueous, 2.0 equiv).

  • Reaction: Stir at 50°C for 2 hours.

  • Workup: Dilute with EtOAc, wash with brine. The product often precipitates upon cooling.

Method B: The "Robust" Protocol (For Bromo-Analog)

Best for: Scale-up, cost-reduction, difficult substrates.

  • Charge: To a pressure vessel, add 5-Br-PPA (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst System: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

    • Note: XPhos is crucial here to prevent amine poisoning and accelerate oxidative addition.

  • Solvent: Add degassed n-Butanol or Toluene/Water (4:1) .

  • Reaction: Heat to 100°C for 8–12 hours.

  • Validation: Monitor by LCMS. If conversion stalls, add a second charge of catalyst (1 mol%).

Visualization: Decision Logic & Mechanism

The following diagram illustrates the kinetic divergence between the two analogs and the decision logic for selecting the appropriate pathway.

G Start Target: 5-Aryl-4-phenyl-pyrimidin-2-amine Choice Substrate Selection Start->Choice Iodo 5-Iodo Analog (Weak C-I Bond) Choice->Iodo Rapid Discovery / Sensitive Groups Bromo 5-Bromo Analog (Strong C-Br Bond) Choice->Bromo Scale-up / Cost Sensitive Mech_I Fast Oxidative Addition (Kinetic Control) Iodo->Mech_I Mech_Br Slow Oxidative Addition (Thermodynamic Barrier) Bromo->Mech_Br Cond_I Mild Conditions Pd(dppf)Cl2, 50°C Low Catalyst Load Mech_I->Cond_I Cond_Br Forcing Conditions Pd-XPhos/SPhos, 100°C High Catalyst Load Mech_Br->Cond_Br Requires Active Ligand Outcome_I High Yield Minimal Side Reactions Cond_I->Outcome_I Outcome_Br Cost Effective Scalable Process Cond_Br->Outcome_Br

Figure 1: Strategic selection workflow comparing mechanistic pathways and process outcomes for Iodo vs. Bromo precursors.

References

  • Billingsley, K. L., et al. (2006).[1] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • PubChem. (2025). 5-Phenylpyrimidin-2-amine Compound Summary. Retrieved from [Link]

Sources

A Comparative Guide to Purity Determination of 5-Iodo-4-phenyl-pyrimidin-2-ylamine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a potential building block in targeted therapies, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the comprehensive purity profiling of this compound.

The narrative that follows is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems. Every claim is substantiated by authoritative sources to provide a robust and trustworthy resource.

The Critical Role of Purity for Pyrimidine Derivatives

5-Iodo-4-phenyl-pyrimidin-2-ylamine belongs to the pyrimidine class of compounds, which are central to numerous therapeutic agents, including antivirals and anticancer drugs. The introduction of an iodine atom and a phenyl group creates a molecule with specific steric and electronic properties, likely intended for targeted biological interactions. However, impurities—arising from starting materials, synthetic byproducts, or degradation—can have unintended biological effects, potentially impacting efficacy and patient safety. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities.

LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its unique ability to couple the high-resolution separation of liquid chromatography with the precise mass identification of mass spectrometry.[][2] This combination allows for the detection and characterization of trace-level impurities, even those that are structurally similar to the main compound.[][3]

The LC-MS Workflow for Purity Determination

The objective of a purity determination method is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] This is achieved through a validation process that assesses parameters like specificity, linearity, accuracy, and precision, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

The following diagram illustrates a typical LC-MS workflow for the purity analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh API Sample Dissolve Dissolve in Diluent (e.g., ACN/H₂O) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Identify Identify Impurities (Mass & Fragmentation) Integrate->Identify Calculate Calculate % Purity (Area Normalization) Identify->Calculate Report Generate Report Calculate->Report

Caption: LC-MS workflow for purity determination.

Detailed Experimental Protocol: An Expert's Approach

The following protocol is a robust starting point for the analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine. The choices are justified based on the compound's likely chemical properties (a moderately polar, aromatic amine).

1. Sample Preparation:

  • Protocol: Accurately weigh approximately 10 mg of the sample and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent. Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

  • Rationale: The acetonitrile/water mixture is a common diluent for a wide range of compounds analyzed by reversed-phase chromatography. Filtration is a critical step to remove particulate matter that could damage the HPLC column and interfere with the analysis.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended.[9][10]

  • Rationale: C18 columns are versatile and provide excellent retention and separation for a broad range of small molecules, including those with aromatic rings like 5-Iodo-4-phenyl-pyrimidin-2-ylamine. The smaller particle size enhances separation efficiency.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Rationale: The addition of formic acid helps to protonate the amine group on the pyrimidine ring, leading to better peak shape and ionization efficiency in the mass spectrometer.

  • Gradient Elution: A gradient from 5% to 95% B over 15 minutes.

  • Rationale: A gradient elution is essential for purity analysis as it allows for the separation of impurities with a wide range of polarities from the main peak.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Rationale: The amine group on the pyrimidine ring is basic and will readily accept a proton in the ESI source, making positive ion mode the logical choice for sensitive detection.

  • Scan Mode: Full scan from m/z 100-1000 to detect all potential impurities, followed by data-dependent MS/MS on the most abundant ions to aid in structural elucidation.[2]

  • Rationale: A full scan provides a comprehensive overview of all ions in the sample, while MS/MS provides fragmentation data that can be used to identify the chemical structure of unknown impurities.[2][11]

4. Data Analysis and Purity Calculation:

  • The purity is typically calculated using the area normalization method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

Comparative Analysis with Alternative Methods

While LC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations comes from comparing it with other established analytical techniques.

Technique Principle Advantages for 5-Iodo-4-phenyl-pyrimidin-2-ylamine Analysis Limitations
LC-MS Separation by chromatography, detection by mass.High sensitivity and selectivity.[][3] Provides molecular weight information for impurity identification.[12]Higher cost and complexity. Potential for ion suppression, which can affect quantitation.
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reproducible, and widely available.[12] Good for routine quality control.Less sensitive than MS. Cannot distinguish between compounds with the same retention time and similar UV spectra. Provides no structural information.[3]
GC-MS Separation of volatile compounds by gas chromatography, detection by mass.Excellent for volatile and thermally stable impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like 5-Iodo-4-phenyl-pyrimidin-2-ylamine without derivatization.[13]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information, making it excellent for identifying and characterizing unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.Lower sensitivity compared to LC-MS. Requires a larger amount of sample. Complex mixtures can be difficult to analyze.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present. Often used for identity confirmation against a reference standard.[12][14]Not a separative technique, so it cannot be used to determine the purity of a mixture.

Conclusion and Recommendations

For the comprehensive purity determination of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, LC-MS is the superior technique . Its unparalleled sensitivity and specificity allow for the confident detection and identification of trace-level impurities that might be missed by other methods.[][3] The ability to obtain molecular weight and fragmentation data is invaluable for the structural elucidation of unknown impurities, which is a critical step in ensuring the safety of a new drug candidate.[2]

While HPLC-UV remains a workhorse for routine quality control due to its robustness and cost-effectiveness, it lacks the specificity needed for in-depth impurity profiling during drug development. Techniques like NMR and FTIR serve as excellent orthogonal methods for structural confirmation but are not primary tools for purity assessment of complex mixtures.

In a regulated drug development environment, a combination of techniques is often employed. LC-MS is ideal for method development, impurity identification, and validation, while a validated HPLC-UV method can be used for routine batch release testing. This integrated approach ensures both the comprehensive characterization and the consistent quality of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, ultimately safeguarding patient health.

References

  • AMSbiopharma. (2025, July 22).
  • Bártíková, H., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. [Link]

  • Food and Drug Administration. (n.d.). Q2(R2)
  • BOC Sciences. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • Fisher Scientific. (n.d.). Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.
  • Reddy, G. V., et al. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • ResearchGate. (2025, August 6).
  • Lab Manager. (2026, January 8).
  • Benchchem. (n.d.).
  • Agilent. (2009, May 1).
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Linder, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine. [Link]

  • Amirav, A., et al. (2025, October 22).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Medistri SA. (2023, October 30).
  • American Elements. (n.d.). 5-Iodopyrimidin-4-amine.
  • National Center for Biotechnology Information. (n.d.). 5-Phenylpyrimidin-4-amine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-iodopyrimidine. PubChem.
  • BLD Pharm. (n.d.). 5-Iodo-4-methylpyrimidin-2-amine.
  • CymitQuimica. (n.d.). 4-phenylpyrimidin-2-amine.

Sources

Decoding the Vibrational Fingerprint: An IR Spectroscopy Guide to 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Spectroscopic Characterization

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. For heterocyclic molecules like 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a potent building block in medicinal chemistry, understanding its unique structural features is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method to probe the vibrational modes of a molecule, offering a distinct "fingerprint" derived from its functional groups.

This guide provides a detailed analysis of the expected IR absorption bands for 5-Iodo-4-phenyl-pyrimidin-2-ylamine. By dissecting the molecule into its constituent functional groups—a primary aromatic amine, a phenyl ring, a pyrimidine ring, and a carbon-iodine bond—we can predict and interpret its IR spectrum with high fidelity. This analysis is grounded in established spectroscopic principles and comparative data from analogous structures, offering a robust framework for experimental validation.

The Theory in Practice: Why IR Spectroscopy?

IR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are recorded by the spectrometer, generating a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and overall structure. For a multi-functional molecule like 5-Iodo-4-phenyl-pyrimidin-2-ylamine, this technique is invaluable for confirming its identity and purity.

Predicted IR Absorption Profile of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

The following table summarizes the predicted characteristic IR absorption bands for 5-Iodo-4-phenyl-pyrimidin-2-ylamine. The predicted ranges are synthesized from established literature values for each functional group.[1][2][3][4][5] Experimental values for a specific sample may vary slightly due to factors such as sample preparation (e.g., KBr pellet, thin film) and intermolecular interactions like hydrogen bonding.

Predicted Range (cm⁻¹)IntensityAssignmentVibrational ModeFunctional Group
3500 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchStretchingPrimary Aromatic Amine (-NH₂)
3100 - 3000Medium-WeakAromatic C-H StretchStretchingPhenyl & Pyrimidine Rings
1650 - 1590StrongN-H Scissoring (Bend)BendingPrimary Aromatic Amine (-NH₂)
1620 - 1550Medium-StrongC=N / C=C Ring StretchStretchingPyrimidine & Phenyl Rings
1550 - 1400Medium-StrongC=C Ring StretchStretchingPyrimidine & Phenyl Rings
1335 - 1250StrongAromatic C-N StretchStretchingAryl-Amine Bond
900 - 675StrongAromatic C-H Out-of-Plane BendBendingPhenyl Ring
600 - 500Medium-WeakC-I StretchStretchingCarbon-Iodine Bond

Causality Behind the Bands: A Functional Group Analysis

Understanding the origin of each absorption band is key to accurate spectral interpretation. The structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine gives rise to a predictable yet complex spectrum.

DOT Script for Molecular Structure Visualization

Caption: Key functional groups of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

  • The Primary Aromatic Amine (-NH₂): The 2-amino group is a primary aromatic amine. It is expected to produce two distinct, medium-to-strong N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a hallmark of a primary amine (-NH₂), distinguishing it from a secondary amine (-NHR), which shows only one N-H stretch.[6][7] Furthermore, a strong scissoring (bending) vibration is anticipated in the 1650-1590 cm⁻¹ range.[6][8] The C-N bond connecting the amine to the pyrimidine ring, being on an aromatic system, will exhibit a strong stretching absorption between 1335-1250 cm⁻¹.[4][6]

  • The Aromatic Systems (Phenyl and Pyrimidine Rings): Both the phenyl and pyrimidine rings are aromatic and will contribute to absorptions in similar regions.

    • C-H Stretching: The stretching of C-H bonds on both aromatic rings will give rise to medium to weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][2]

    • C=C and C=N Ring Stretching: The "breathing" of the aromatic rings involves the stretching of C=C and C=N bonds. These vibrations produce a series of characteristic bands, often of medium to strong intensity, in the 1620-1400 cm⁻¹ region.[1][9][10] These are highly diagnostic for the presence of aromatic frameworks.

    • C-H Out-of-Plane Bending: The out-of-plane bending of the C-H bonds on the phenyl ring results in strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands can sometimes provide information about the substitution pattern of the phenyl ring.

  • The Carbon-Iodine Bond (C-I): The C-I bond is significantly heavier than the other bonds in the molecule. Consequently, its stretching vibration requires less energy and appears at a much lower wavenumber. This absorption is expected in the "far-infrared" or low-frequency end of the fingerprint region, typically between 600 and 500 cm⁻¹.[11] Its intensity is generally weak to medium. While standard mid-IR spectrometers may have reduced sensitivity in this region, the presence of a band here can be a key indicator of successful iodination.

Comparative Analysis: Distinguishing from Precursors and Analogs

The true power of IR spectroscopy lies in comparison. When synthesizing 5-Iodo-4-phenyl-pyrimidin-2-ylamine, IR can be used to monitor the reaction progress and confirm the final product.

  • Comparison with 4-phenyl-pyrimidin-2-ylamine: The most significant difference in the IR spectrum compared to its non-iodinated precursor would be the appearance of the C-I stretching band (600-500 cm⁻¹) and the disappearance of the C-H in-plane bending vibration at the 5-position of the pyrimidine ring.

  • Absence of Impurities: The absence of broad O-H bands (around 3200-3600 cm⁻¹) would indicate the absence of water or alcohol solvents. The absence of strong C=O bands (around 1700 cm⁻¹) would confirm the absence of carbonyl-containing starting materials or side products.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a high-quality mid-infrared spectrum of 5-Iodo-4-phenyl-pyrimidin-2-ylamine for structural verification.

Methodology: KBr Pellet Technique

This is a common technique for solid samples that produces high-quality spectra.

  • Sample Preparation:

    • Thoroughly dry the 5-Iodo-4-phenyl-pyrimidin-2-ylamine sample to remove any residual solvent or moisture.

    • Weigh approximately 1-2 mg of the sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

    • Combine the sample and KBr in an agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with an agate pestle. The goal is to reduce the particle size and intimately mix the sample with the KBr matrix. The mixture should become a fine, homogenous powder. Causality: Incomplete mixing or large crystals will cause scattering of the IR beam, leading to a sloping baseline and poor-quality spectrum.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Trustworthiness: This pressure fuses the KBr into a transparent or translucent pellet, trapping the sample in the solid matrix.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum with an empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and CO₂.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Process the spectrum (e.g., baseline correction) as needed.

DOT Script for Experimental Workflow

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Dry Dry Sample & KBr Weigh Weigh Sample (1-2mg) & KBr (100-200mg) Dry->Weigh Mix Grind & Mix in Agate Mortar Weigh->Mix Transfer Transfer Powder to Die Mix->Transfer Press Apply Hydraulic Pressure (7-10 tons) Transfer->Press Mount Mount Pellet in Spectrometer Press->Mount Bkg Acquire Background Spectrum Mount->Bkg Sample Acquire Sample Spectrum (16-32 scans) Bkg->Sample Process Process Data (e.g., Baseline Correction) Sample->Process

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Conclusion

The infrared spectrum of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is a composite of the characteristic vibrations of its primary amine, phenyl, pyrimidine, and iodo functionalities. By understanding the expected positions and characteristics of these absorption bands, researchers can confidently verify the synthesis and purity of this important chemical entity. The combination of N-H stretches above 3300 cm⁻¹, a complex fingerprint of aromatic ring vibrations between 1620-1400 cm⁻¹, and the low-frequency C-I stretch provides a robust and definitive spectroscopic signature. This guide serves as a practical tool for any scientist working with this molecule, enabling efficient and accurate structural characterization.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Available From: [Link]

  • Polshettiwar, S. A., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2947. Available From: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available From: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available From: [Link]

  • Sharma, V.K., Kumar, P., & Sharma, S.D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available From: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available From: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Available From: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available From: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available From: [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Available From: [Link]

Sources

Comparative Guide: Synthetic Routes for 5-Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-halogenated pyrimidine scaffold is a linchpin in medicinal chemistry, serving as the precursor for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and as a core pharmacophore in oncology (e.g., 5-Fluorouracil) and antiviral therapeutics.

Synthesizing this motif presents a distinct electronic paradox: the pyrimidine ring is


-deficient, making the C5 position the least electron-poor site, yet still significantly deactivated compared to benzene. Consequently, the choice of synthetic route is strictly dictated by the existing functionalization of the ring.

This guide objectively compares the three dominant methodologies: Classical Electrophilic Aromatic Substitution (SEAr) , Directed Ortho-Metalation (DoM) , and Oxidative Halogenation .

Strategic Analysis: The Electronic Landscape

Before selecting a route, the substrate's electronic bias must be assessed. The pyrimidine N1 and N3 atoms withdraw electron density, rendering the ring resistant to electrophilic attack.

  • The C5 Anomaly: While C2, C4, and C6 are highly susceptible to nucleophilic attack (SNAr), C5 is the only position capable of sustaining electrophilic substitution, provided the ring is activated by Electron Donating Groups (EDGs) like -OH, -NH2, or -OR.

  • The "Deactivated" Challenge: If the pyrimidine bears Electron Withdrawing Groups (EWGs) or is unsubstituted, SEAr fails. These substrates require Metalation (DoM) to reverse the polarity (umpolung), converting the C5-H into a nucleophile (C5-Metal) that traps electrophilic halogens.

Decision Matrix: Route Selection

RouteSelection Start Target: 5-Halopyrimidine CheckEDG Are strong EDGs present? (OH, NH2, OR at C2/C4/C6) Start->CheckEDG YesEDG Yes CheckEDG->YesEDG NoEDG No (or EWGs present) CheckEDG->NoEDG Fluorine Is Halogen = Fluorine? YesEDG->Fluorine RouteB Route B: Directed Metalation (TMPMgCl·LiCl / Electrophile) NoEDG->RouteB RouteA Route A: Classical S_EAr (NBS, NIS, Selectfluor) Fluorine->RouteA Cl, Br, I Selectfluor Use Selectfluor (Solvent: MeCN/MeOH) Fluorine->Selectfluor Lab Scale Elemental Use F2 / N2 (Industrial Scale Only) Fluorine->Elemental Plant Scale

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and halogen type.

Route A: Electrophilic Aromatic Substitution (SEAr)

This is the "workhorse" method for electron-rich pyrimidines (uracils, cytosines). The reaction proceeds via an arenium ion intermediate (Sigma complex).

Mechanism & Reagents[1][2][3][4][5][6][7][8]
  • Bromination/Iodination: typically utilizes N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in polar aprotic solvents (DMF, MeCN) or glacial acetic acid. Elemental bromine (

    
    ) is effective but difficult to handle on small scales.
    
  • Fluorination: Direct fluorination using

    
     gas is highly exothermic and non-selective. Selectfluor  (F-TEDA-BF4) has become the gold standard for laboratory-scale electrophilic fluorination due to its safety profile and solubility in acetonitrile.[1]
    
Performance Profile
  • Pros: Operationally simple, scalable, no cryogenic conditions required.

  • Cons: Fails completely on electron-deficient pyrimidines; regioselectivity can be poor if multiple activated positions exist.

Route B: Directed Ortho-Metalation (DoM) / Magnesiation

For unsubstituted pyrimidines or those bearing directing groups (Cl, OMe, CN), this route is superior. It relies on the acidity of the C5-proton.

The Knochel-Hauser Revolution

Traditional lithiation (using LDA or


-BuLi) often leads to nucleophilic attack at C4/C6 (Chichibabin-type addition) or ring cleavage. The use of Turbo-Hauser bases  (e.g., TMPMgCl·LiCl) avoids this. The bulky TMP (tetramethylpiperidino) group acts as a non-nucleophilic base, while the LiCl breaks oligomeric aggregates, enhancing kinetic basicity.
Mechanism[1][2][5][6]
  • Magnesiation: TMPMgCl·LiCl deprotonates C5 selectively at ambient or mild temperatures (-20°C to 0°C).

  • Trapping: The resulting pyrimidinyl-magnesium species is trapped with an electrophile (

    
    , 
    
    
    
    , or NFSI).
Performance Profile
  • Pros: Works on "impossible" substrates (e.g., 4-chloropyrimidine); high regiocontrol; tolerates sensitive groups (esters, nitriles).

  • Cons: Requires inert atmosphere (moisture sensitive); reagents are more expensive than NBS.

Comparative Analysis: Data & Metrics

The following table contrasts the performance of these routes based on literature data and process scalability.

FeatureRoute A: SEAr (NBS/Selectfluor)Route B: DoM (Knochel Base)Route C: Oxidative (

)
Primary Substrate Activated (Uracil, Cytosine)Deactivated / FunctionalizedActivated (Phenol-like)
Active Species Electrophile (

)
Nucleophile (C5-Mg/Li)In-situ Hypohalite (

)
Typical Yield 75 - 95%60 - 85%50 - 70%
Regioselectivity Electronic controlled (o/p to EDG)Steric/Chelation controlledElectronic controlled
Atom Economy Moderate (Succinimide waste)Low (Amine/Metal waste)High (Water byproduct)
Safety Profile High (Selectfluor) to Low (

)
Moderate (Pyrophoric bases)Moderate (Exothermic)
Cost (Lab Scale) Low (NBS) to High (Selectfluor)High (TMP bases)Very Low

Experimental Protocols

Protocol A: C5-Bromination of Uracil via SEAr (Standard)

Applicable for: Electron-rich substrates.

  • Setup: Charge a round-bottom flask with Uracil (10 mmol, 1.0 equiv) and Glacial Acetic Acid (20 mL).

  • Addition: Add N-Bromosuccinimide (NBS) (11 mmol, 1.1 equiv) portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the suspension to 60°C. The mixture will clarify as the product forms. Stir for 2 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product, 5-bromouracil , will precipitate.

  • Purification: Filter the solid, wash with water (2 x 10 mL) and cold ethanol. Dry in vacuo.

    • Expected Yield: 85-92%.

    • Validation:1H NMR (DMSO-d6) shows disappearance of C5-H doublet (~5.6 ppm) and singlet C6-H shift.

Protocol B: C5-Iodination via Knochel-Hauser Base (Advanced)

Applicable for: 4-methoxypyrimidine or sensitive substrates.

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon. Add 4-methoxypyrimidine (5 mmol) and anhydrous THF (10 mL).

  • Magnesiation: Cool to 0°C. Dropwise add TMPMgCl·LiCl (1.0 M in THF, 5.5 mmol, 1.1 equiv). Stir at 0°C for 30 minutes.

    • Note: Do not cool to -78°C; Knochel bases are kinetically active at higher temperatures compared to Li-bases.

  • Trapping: Dissolve Iodine (

    
    )  (6 mmol) in anhydrous THF (5 mL) and add dropwise to the magnesiated species.
    
  • Quench: Stir for 1 hour, then quench with sat. aq.

    
     and 
    
    
    
    (to reduce excess iodine).
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    
    • Expected Yield: 70-80%.

Mechanistic Visualization

Understanding the divergence in mechanism is critical for troubleshooting.

Mechanism cluster_SEAr Route A: S_EAr Mechanism cluster_DoM Route B: DoM Mechanism Py_Rich Activated Pyrimidine (e.g., Uracil) Sigma Sigma Complex (C5-H, C5-Br) Py_Rich->Sigma + NBS (Electrophile) Prod_A 5-Bromo-Uracil Sigma->Prod_A - H+ (Re-aromatization) Py_Poor Deactivated Pyrimidine (e.g., 4-Cl-Py) Metal Metallated Species (C5-MgCl) Py_Poor->Metal + TMPMgCl·LiCl (Deprotonation) Prod_B 5-Iodo-Pyrimidine Metal->Prod_B + I2 (Electrophile)

Figure 2: Mechanistic comparison. Route A relies on nucleophilic attack by the ring; Route B relies on deprotonation to create a nucleophilic ring.

References

  • Knochel, P., et al. (2006).[2] "Highly Functionalized Pyrimidines via Magnesiation using TMPMgCl·LiCl." Angewandte Chemie International Edition.

  • Banks, R. E. (2007).[1] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.

  • Peng, F., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate." Organic Process Research & Development.

  • Schlosser, M., et al. (2012). "Lithiation of polychloropyrimidines and dichloropyridines." European Journal of Organic Chemistry.[3]

  • Stavber, S., et al. (2008). "Green chemistry approach to the iodination of aromatic compounds using H2O2/HI." Tetrahedron.

Sources

A Comparative Guide to Reference Standards for the Quality Control of 5-Iodo-4-phenyl-pyrimidin-2-ylamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of reference standards for the quality control of substituted pyrimidine derivatives, with a focus on 5-Iodo-4-phenyl-pyrimidin-2-ylamine. Due to the limited commercial availability of a certified reference standard for this specific molecule, we will use the closely related and readily available analog, 2-Amino-4-phenylpyrimidine , as a practical case study. The principles and methodologies discussed herein are directly applicable to establishing a robust quality control framework for 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

The Imperative for High-Quality Reference Standards

A reference standard is a highly purified and well-characterized compound used as a benchmark for the qualitative and quantitative analysis of a substance. In drug development, reference standards are indispensable for:

  • Identity Confirmation: Ensuring that the correct molecule has been synthesized.

  • Purity Assessment: Quantifying the main component and identifying and quantifying any impurities.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Stability Studies: Assessing the degradation of the API over time under various conditions.

The absence of a reliable reference standard can lead to inaccurate analytical results, compromising the safety and efficacy of the final drug product.

A Case Study: Quality Control of 2-Amino-4-phenylpyrimidine

2-Amino-4-phenylpyrimidine shares the core chemical scaffold of our target compound, making it an excellent surrogate for demonstrating the principles of reference standard qualification and use.

Physicochemical Properties of 2-Amino-4-phenylpyrimidine
PropertyValueReference
Molecular FormulaC₁₀H₉N₃[1]
Molecular Weight171.20 g/mol [2]
Melting Point162-164 °C[2]
AppearanceWhite to off-white powder[3]
CAS Number2305-87-5[4]
Commercially Available Reference Standards: A Comparative Overview

Several chemical suppliers offer 2-Amino-4-phenylpyrimidine with varying levels of purity and characterization. When selecting a reference standard, it is crucial to scrutinize the accompanying Certificate of Analysis (CoA). A comprehensive CoA should include the following:

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Rationale and Importance
Purity (by HPLC) 99.8%97.0%High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, providing high resolution and sensitivity to separate the main compound from impurities.[5] A higher purity standard is generally preferred for quantitative applications.
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MSNuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the compound. Mass spectrometry (MS) confirms the molecular weight.[1][6]
Residual Solvents <0.1% (by GC)Not specifiedGas chromatography (GC) is used to detect and quantify residual solvents from the synthesis process, which can be toxic.
Water Content 0.2% (by Karl Fischer)Not specifiedThe water content can affect the accurate weighing of the standard and may promote degradation.
Certificate of Analysis Comprehensive, with spectraBasic, with purity value onlyA detailed CoA provides transparency and confidence in the quality of the standard.

Experimental Protocols for Reference Standard Qualification

The following section details the key analytical techniques and protocols for the comprehensive characterization and purity validation of a 2-Amino-4-phenylpyrimidine reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most suitable method for analyzing moderately polar compounds like 2-Amino-4-phenylpyrimidine.

Experimental Protocol: RP-HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • The use of an acidic modifier like phosphoric acid helps to protonate the amine group, resulting in sharper peaks and better chromatographic performance.[7]

  • Chromatographic Conditions:

    • Elution Mode: Gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 2-Amino-4-phenylpyrimidine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Data Analysis:

    • The purity is calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Spectroscopic Characterization for Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and types of protons and their neighboring atoms. For 2-Amino-4-phenylpyrimidine, characteristic signals would include those for the aromatic protons on the phenyl and pyrimidine rings, as well as the amine protons.[2]

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule, further confirming the carbon skeleton.[1]

Mass Spectrometry (MS)

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.1, confirming the molecular weight of 171.20 g/mol .[1]

Potential Impurities in the Synthesis of 2-Amino-4-phenylpyrimidine

The most common synthesis of 2-amino-4-phenylpyrimidine involves the condensation of a phenyl-substituted β-diketone or its equivalent with guanidine.[8] Potential impurities may include:

  • Starting materials: Unreacted benzoylacetone or guanidine.

  • By-products: Products from side reactions, such as self-condensation of the diketone.

  • Isomers: Positional isomers if the starting materials are not pure.

These impurities can be detected and quantified using the developed HPLC method.

Adapting Quality Control for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

The analytical methodologies established for 2-Amino-4-phenylpyrimidine can be readily adapted for 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

  • HPLC Method: The same C18 column and mobile phase system are likely to be effective. The gradient may need to be slightly adjusted due to the increased hydrophobicity from the iodine atom. The UV detection wavelength should be re-evaluated to find the optimal absorbance maximum for the iodinated compound.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show distinct changes due to the presence of the iodine atom, providing a clear spectroscopic fingerprint for identity confirmation.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the iodinated compound's molecular weight (approximately 297.1 g/mol ).

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the qualification of a new batch of a reference standard.

QC_Workflow cluster_procurement Procurement & Initial Assessment cluster_characterization Structural Characterization & Identity cluster_purity Purity & Impurity Profiling cluster_finalization Finalization & Documentation procure Procure Candidate Material visual_exam Visual Examination (Appearance, Color) procure->visual_exam solubility Solubility Testing visual_exam->solubility nmr 1H and 13C NMR solubility->nmr ms Mass Spectrometry (MS) nmr->ms ftir FTIR Spectroscopy ms->ftir elemental Elemental Analysis ftir->elemental hplc_purity HPLC Purity (Area %) (Primary Method) elemental->hplc_purity gc_solvents Residual Solvents (GC) hplc_purity->gc_solvents water_content Water Content (Karl Fischer) gc_solvents->water_content inorganic_impurities Sulphated Ash water_content->inorganic_impurities assign_purity Assign Purity Value inorganic_impurities->assign_purity gen_coa Generate Certificate of Analysis (CoA) assign_purity->gen_coa release Release as Reference Standard gen_coa->release

Caption: Workflow for the qualification of a new reference standard batch.

Conclusion

Ensuring the quality of reference standards is a cornerstone of robust drug development. While a certified reference standard for 5-Iodo-4-phenyl-pyrimidin-2-ylamine may not be readily available, a scientifically sound quality control program can be established by leveraging a closely related and commercially available analog like 2-Amino-4-phenylpyrimidine. By employing a suite of orthogonal analytical techniques, including HPLC, NMR, and MS, researchers can confidently characterize and qualify their own in-house reference standards. This proactive approach to quality control is essential for generating reliable data and ensuring the safety and efficacy of novel pharmaceutical candidates.

References

  • PubChem. 2-Amino-4-phenylpyrimidine. [Link]

  • Kumar, P., et al. (2015). Synthesis and characterization of some new 2-amino-4-(4′-substituted) -6-(4″-substituted)diphenyl pyrimidines. ResearchGate. [Link]

  • Sharma, V., et al. (2014). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 19(12), 20996-21016. [Link]

  • Narula, P., & Haque, A. (2021). A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(6), 1143-1154. [Link]

  • Bayer CropScience AG. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • mzCloud. 2 Amino 4 methylpyrimidine. [Link]

  • SIELC Technologies. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. [Link]

Sources

A Researcher's Guide to the Elemental Analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as pyrimidine derivatives, elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and identity. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a molecule of interest in medicinal chemistry.

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This is based on the compound's chemical formula and the atomic weights of its constituent elements.

The chemical structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine consists of a pyrimidine ring substituted with an iodo group at the 5-position, a phenyl group at the 4-position, and an amino group at the 2-position. Based on this structure, the chemical formula is determined to be C₁₀H₈IN₃ .

To calculate the molecular weight and theoretical elemental composition, the following atomic weights are used:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Iodine (I): 126.904 u

  • Nitrogen (N): 14.007 u

The molecular weight of C₁₀H₈IN₃ is calculated as follows: (10 * 12.011) + (8 * 1.008) + (1 * 126.904) + (3 * 14.007) = 297.10 g/mol

The theoretical elemental composition is presented in Table 1.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.01110120.1140.43
HydrogenH1.00888.0642.71
IodineI126.9041126.90442.71
NitrogenN14.007342.02114.14
Total 297.10 100.00

Table 1: Theoretical Elemental Composition of 5-Iodo-4-phenyl-pyrimidin-2-ylamine (C₁₀H₈IN₃)

Experimental Elemental Analysis: A Comparative Approach

In a laboratory setting, the elemental composition of a synthesized compound is determined experimentally. For organic compounds, Carbon, Hydrogen, and Nitrogen (CHN) analysis is a common technique. The determination of iodine content requires a separate analytical method.

A hypothetical, yet realistic, set of experimental results for the elemental analysis of a sample of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is presented in Table 2 for comparison with the theoretical values.

ElementTheoretical %Experimental %Deviation %
Carbon40.4340.35-0.08
Hydrogen2.712.75+0.04
Nitrogen14.1414.09-0.05
Iodine42.7142.58-0.13

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

The acceptable deviation for elemental analysis is generally considered to be within ±0.4% of the theoretical value.[1] The hypothetical experimental data in Table 2 falls well within this range, which would serve to confirm the empirical formula and indicate a high degree of purity of the synthesized compound.

Experimental Protocol for Elemental Analysis

A robust and validated protocol is crucial for obtaining accurate elemental analysis data. The following outlines a standard workflow for the determination of Carbon, Hydrogen, Nitrogen, and Iodine content in an organic compound like 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Workflow for Elemental Analysis

ElementalAnalysisWorkflow cluster_pre_analysis Pre-Analysis cluster_chn_analysis CHN Analysis cluster_iodine_analysis Iodine Analysis cluster_post_analysis Post-Analysis SamplePrep Sample Preparation (Drying & Weighing) Combustion Combustion Analysis SamplePrep->Combustion Schoniger Schöniger Flask Combustion SamplePrep->Schoniger InstrumentCal Instrument Calibration InstrumentCal->Combustion GasChrom Gas Chromatography Combustion->GasChrom CO₂, H₂O, N₂ TCD Thermal Conductivity Detection GasChrom->TCD DataProcessing Data Processing TCD->DataProcessing Titration Titration Schoniger->Titration Iodide Solution Titration->DataProcessing Comparison Comparison with Theoretical Values DataProcessing->Comparison Report Final Report Comparison->Report

A schematic overview of the elemental analysis workflow.

Step-by-Step Methodology

Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the dried compound is placed in a tin or silver capsule. Proper drying of the sample is critical to remove any residual solvent or moisture that could affect the hydrogen and carbon percentages.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) in the presence of a catalyst and a stream of oxygen. This process ensures the complete combustion of the organic material.

  • Gas Separation: The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are passed through a gas chromatography column. The column separates these gases based on their different retention times.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector's signals and the initial sample weight.

Part 2: Iodine Analysis

  • Schöniger Flask Combustion: A weighed sample of the compound is wrapped in a piece of filter paper and placed in a platinum gauze holder. This is then combusted in a sealed flask filled with oxygen and containing an absorbing solution (e.g., sodium hydroxide with a reducing agent). The combustion converts the organically bound iodine into iodide ions, which are trapped in the absorbing solution.

  • Titration: The resulting iodide solution is then titrated with a standard solution of silver nitrate or using an ion-selective electrode to determine the concentration of iodide ions.

  • Calculation: The percentage of iodine in the original sample is calculated from the titration results and the initial sample weight.

Discussion of Potential Discrepancies

Deviations between theoretical and experimental values, even if within the acceptable ±0.4% range, can arise from several sources:

  • Sample Purity: The presence of impurities, such as residual solvents, starting materials, or by-products, can alter the elemental composition.

  • Hygroscopicity: If the compound is hygroscopic, it can absorb moisture from the atmosphere, leading to an artificially high hydrogen percentage.

  • Incomplete Combustion: Inefficient combustion can result in lower than expected percentages for all elements.

  • Instrumental Errors: Improper calibration of the elemental analyzer or titration equipment can lead to systematic errors.

References

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide, crafted by a Senior Application Scientist, provides an in-depth, procedural framework for the safe and compliant disposal of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Based on data from analogous compounds, 5-Iodo-4-phenyl-pyrimidin-2-ylamine should be handled as a hazardous substance with the potential to cause significant harm upon exposure.[1][2][3][4] Understanding these risks is fundamental to establishing a safe handling and disposal workflow.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling 5-Iodo-4-phenyl-pyrimidin-2-ylamine in any form (solid or in solution):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and subsequent irritation.
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of spills.Minimizes the risk of inhaling harmful dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is a multi-step process that hinges on the principle of waste segregation. As an iodinated organic compound, it is classified as halogenated organic waste .

Step 1: Waste Segregation - The Cornerstone of Compliance

At the point of generation, all waste containing 5-Iodo-4-phenyl-pyrimidin-2-ylamine must be segregated from other waste streams.

  • Solid Waste: This includes unused or expired solid compounds, contaminated weighing boats, filter paper, and contaminated PPE (gloves, etc.).

  • Liquid Waste: This encompasses any solutions containing the compound, as well as the first rinse of any contaminated glassware.[5]

Crucially, do not mix halogenated waste with non-halogenated organic waste. This is because the disposal methods for these two streams differ, and co-mingling can lead to complications and increased disposal costs.

Step 2: Containerization - Secure and Clearly Labeled

Proper containerization is essential to prevent leaks and ensure clear communication of the waste's identity and hazards.

  • Use Compatible Containers: Collect waste in containers that are chemically resistant to the compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling is Non-Negotiable: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "5-Iodo-4-phenyl-pyrimidin-2-ylamine "

    • The appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[1][6]

    • The date of accumulation.

  • Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[5]

Step 3: Storage - A Designated and Safe Location

Accumulated waste must be stored in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure: To prevent unauthorized access.

  • Well-ventilated: To minimize the buildup of any potential vapors.

  • Away from Incompatible Materials: Store halogenated waste away from strong acids, bases, and oxidizing agents to prevent any potential reactions.

Step 4: Final Disposal - The Professional Hand-off

The final and most critical step is the disposal of the collected waste through a licensed and approved hazardous waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures and contracts with waste disposal vendors.

  • Incineration: The standard and recommended disposal method for halogenated organic waste is high-temperature incineration.[7] This process ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 5-Iodo-4-phenyl-pyrimidin-2-ylamine cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposition A Generation of Waste (Solid or Liquid) B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Licensed Hazardous Waste Vendor Collection E->F G Transportation to Disposal Facility F->G H High-Temperature Incineration G->H

Caption: A workflow for the proper disposal of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel equipped with the proper PPE may proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these rigorous and well-defined procedures, researchers can ensure the safe and responsible disposal of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, upholding the principles of laboratory safety and environmental stewardship.

References

  • American Elements. (n.d.). 5-Iodopyrimidin-4-amine Safety Information. Retrieved from [Link]

  • University of Florida. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-iodopyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of radioactive waste disposal procedures of a nuclear medicine department. Retrieved from [Link]

  • United States Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • PubMed. (2024, July 13). Iodinated contrast media waste management in hospitals in central Norway. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Hazard Identification and Risk Profile

5-Iodo-4-phenyl-pyrimidin-2-ylamine incorporates three key structural features that dictate its hazard profile: a pyrimidine core, an aromatic amine group, and an iodo-substituent. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][4][5]

  • Respiratory Irritation: The solid powder may cause respiratory tract irritation if inhaled.[2][4][5]

Some related compounds exhibit more severe toxicity, including being toxic by inhalation or skin contact and causing severe skin burns. Therefore, a cautious approach that minimizes all routes of exposure is mandatory.

Engineering Controls: The First Line of Defense

Proper engineering controls are fundamental to containing the chemical at its source, thereby minimizing the need for extensive personal protective equipment.

  • Chemical Fume Hood: All work involving the handling of solid 5-Iodo-4-phenyl-pyrimidin-2-ylamine or its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne dust particles or solvent vapors.

  • Ventilated Enclosures: For weighing the solid compound, a ventilated balance enclosure or a dedicated powder handling hood is recommended to contain fine particulates effectively.

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[6]

Personal Protective Equipment (PPE): A Comprehensive Plan

The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the required PPE for various laboratory operations involving 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Fully-buttoned Laboratory CoatNot required if performed in a certified fume hood or ventilated enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesFully-buttoned Laboratory CoatNot required if performed in a certified fume hood.
Running Reactions & Work-up Chemical Splash GogglesNitrile GlovesFully-buttoned Laboratory CoatNot required if performed in a certified fume hood.
Handling Large Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatAir-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.
Justification for PPE Selection
  • Eye and Face Protection: Due to the high risk of serious eye irritation, chemical splash goggles are the minimum requirement.[1][2][5][7] A face shield should be worn over the goggles during procedures with a higher splash potential, such as when handling larger volumes or during transfers.[7]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental splashes.[8] For prolonged contact or immersion, it is crucial to consult a glove manufacturer's compatibility chart. Always inspect gloves for tears before use and remove them promptly and properly if contamination occurs to avoid cross-contamination.

  • Body Protection: A standard, fully-buttoned laboratory coat protects against minor spills and contamination of personal clothing.[8]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not necessary. However, in the event of a significant spill or failure of engineering controls, a properly fitted air-purifying respirator is essential to prevent inhalation of the potentially harmful compound.[9][10]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designate Area: Before starting, designate a specific area within the chemical fume hood for handling the compound.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound within a ventilated balance enclosure or on a draft shield in the fume hood. Use a spatula to handle the powder and avoid generating dust.

  • Container Sealing: Tightly seal the primary container immediately after use.

Solution Preparation and Reaction
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. Avoid heating unless the reaction protocol specifically requires it, and ensure adequate condensation if heating under reflux.

  • Transfers: Use pipettes or cannulas for liquid transfers to minimize the risk of spills.

Emergency and Spill Response

Prompt and correct response to a spill is critical to mitigate potential hazards.

  • Small Spills (in a fume hood):

    • Ensure PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the area.[11]

    • Alert laboratory personnel and the institutional safety officer.

    • If safe to do so, eliminate ignition sources.

    • Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should attempt to clean the spill.[11]

    • Moisten the spilled material or use a HEPA-filtered vacuum to prevent dust from becoming airborne.[11]

    • Place all contaminated materials into a sealed container for hazardous waste disposal.[11]

Safe Handling Workflow

The following diagram illustrates the complete workflow for safely handling 5-Iodo-4-phenyl-pyrimidin-2-ylamine, from initial planning to final disposal.

G cluster_prep 1. Preparation & Assessment cluster_ppe 2. Personal Protection cluster_handling 3. Chemical Handling (in Fume Hood) cluster_disposal 4. Waste Management cluster_emergency Emergency Procedures Risk_Assessment Risk Assessment (Review Hazards) Protocol_Review Protocol Review Risk_Assessment->Protocol_Review Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Protocol_Review->Eng_Controls PPE_Selection Select & Don PPE (Goggles, Gloves, Lab Coat) Eng_Controls->PPE_Selection Weighing Weighing Solid PPE_Selection->Weighing Exposure_Response First Aid / Exposure PPE_Selection->Exposure_Response Solution_Prep Solution Preparation Weighing->Solution_Prep Spill_Response Spill Response Weighing->Spill_Response Reaction Reaction & Work-up Solution_Prep->Reaction Solution_Prep->Spill_Response Waste_Segregation Segregate Halogenated Organic Waste Reaction->Waste_Segregation Reaction->Spill_Response Container_Labeling Label Waste Container Waste_Segregation->Container_Labeling Final_Disposal Dispose via EHS Container_Labeling->Final_Disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.